molecular formula C13H14N2O5 B3121856 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid CAS No. 295357-66-3

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Cat. No.: B3121856
CAS No.: 295357-66-3
M. Wt: 278.26 g/mol
InChI Key: DVFZIZCDDQITQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFZIZCDDQITQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295357-66-3
Record name 2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295357663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ82K265T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Criticality of Impurity Profiling for Lenalidomide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Formation Mechanism of Lenalidomide's Open-Ring Diacid Impurity

Lenalidomide, a potent immunomodulatory agent derived from thalidomide, is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its precise chemical structure, which includes a glutarimide ring and an isoindolinone ring system.[5][6] However, the chemical stability of Lenalidomide is a critical concern during manufacturing, formulation, and storage. Environmental factors such as pH, temperature, and moisture can induce chemical degradation, leading to the formation of impurities.[4][7]

Among these degradation products, the open-ring diacid impurity, chemically known as 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, is of significant interest.[8] This impurity arises from the hydrolytic cleavage of the glutarimide ring, a known chemical liability of this molecular scaffold.[1][9][10] Understanding the precise mechanism of its formation is not merely an academic exercise; it is fundamental to developing robust manufacturing processes, stable formulations, and accurate, stability-indicating analytical methods, all of which are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure patient safety and drug efficacy.[2][4]

This guide provides a detailed examination of the mechanistic pathways leading to the formation of the lenalidomide open-ring diacid impurity, outlines field-proven methodologies for its characterization, and presents a framework for its control.

Part 1: The Core Mechanism - Hydrolysis of the Glutarimide Ring

The formation of the diacid impurity is a direct consequence of the hydrolysis of one of the amide bonds within the glutarimide ring of the lenalidomide molecule.[1][11] This reaction is a classic example of nucleophilic acyl substitution, where a water molecule acts as the nucleophile. The process is significantly catalyzed by both acidic and basic conditions, making pH a critical parameter controlling the stability of Lenalidomide.[1][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen on the glutarimide ring. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The mechanism proceeds through the following steps:

  • Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺).

  • Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom within the ring.

  • Ring Opening: The resulting tetrahedral intermediate collapses, cleaving the carbon-nitrogen bond and opening the glutarimide ring to form the diacid.[1]

Base-Catalyzed Hydrolysis

In alkaline or neutral to slightly basic conditions, the hydroxide ion (OH⁻) acts as a more potent nucleophile than water. The reaction does not require prior activation of the carbonyl group.

The mechanism involves:

  • Nucleophilic Attack: A hydroxide ion directly attacks one of the carbonyl carbons of the glutarimide ring.

  • Tetrahedral Intermediate Formation: A negatively charged tetrahedral intermediate is formed.

  • Ring Opening: This unstable intermediate collapses, leading to the cleavage of the C-N amide bond to yield a carboxylate and an amide. Subsequent protonation of the resulting anion yields the final diacid impurity.

Forced degradation studies have consistently shown that Lenalidomide is particularly susceptible to degradation under alkaline conditions, often showing extensive degradation compared to acidic, oxidative, or thermal stress.[12]

G cluster_0 Lenalidomide Degradation Pathway Lenalidomide Lenalidomide (Glutarimide Ring Intact) Intermediate_Acid Protonated Carbonyl (Tetrahedral Intermediate) Lenalidomide->Intermediate_Acid Acidic Conditions (H₂O, H⁺) Intermediate_Base Tetrahedral Intermediate Lenalidomide->Intermediate_Base Basic/Neutral Conditions (H₂O, OH⁻) Diacid Open-Ring Diacid Impurity (2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid) Intermediate_Acid->Diacid Ring Opening Intermediate_Base->Diacid Ring Opening

Caption: Hydrolytic degradation pathway of Lenalidomide.

Part 2: Experimental Framework for Impurity Characterization

To ensure product quality, it is essential to employ analytical methods capable of detecting, identifying, and quantifying the diacid impurity. The development of such a "stability-indicating" method relies on forced degradation studies, which intentionally stress the drug substance to produce degradation products.[4][13]

Forced Degradation (Stress Testing) Protocol

The objective of stress testing is to simulate harsh conditions to understand degradation pathways and confirm that the analytical method can resolve the parent drug from its impurities.[4]

Expertise in Action: The conditions below are not arbitrary. They are chosen based on ICH guidelines and extensive field experience to cover the most likely degradation pathways (hydrolysis, oxidation, etc.) without completely destroying the main compound, aiming for 5-20% degradation to allow for accurate profiling.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Lenalidomide active pharmaceutical ingredient (API) or drug product in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.5 N HCl.

    • Incubate the mixture at 60°C for 24 hours.[14]

    • Cool the solution, neutralize with an appropriate volume of 0.5 N NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.5 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.[14]

    • Cool the solution, neutralize with an appropriate volume of 0.5 N HCl, and dilute to the final concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 10% Hydrogen Peroxide (H₂O₂).

    • Incubate at 60°C for 24 hours.[14]

    • Cool and dilute to the final concentration.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 80°C for 10 days.[14]

    • Dissolve the stressed solid in the diluent to achieve the final concentration.

  • Photolytic Degradation:

    • Expose the drug substance (solid or in solution) to UV light (e.g., in a photostability chamber) for 24 hours.[14]

    • Prepare the sample for analysis by dissolving or diluting to the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.

Quantitative Data from Stress Studies

The results from forced degradation studies provide critical data on the stability profile of Lenalidomide.

Stress ConditionReagent/ParametersTypical Degradation (%)Primary Impurity Formed
Acidic 0.5 N HCl, 60°C, 24h10-20%Open-Ring Diacid Impurity[4]
Alkaline 0.5 N NaOH, 60°C, 24h>20% (Extensive)Open-Ring Diacid Impurity[12]
Oxidative 10% H₂O₂, 60°C, 24hModerateVarious oxidative adducts[4]
Thermal 80°C, 10 daysSubstantialImpurities B & C (as per some studies)[4]
Photolytic UV Chamber, 24hStable / MinorMinimal degradation observed[14][15]

Note: Degradation percentages are illustrative and can vary based on exact experimental conditions and the specific drug product formulation.

Part 3: The Analytical Workflow - A Self-Validating System

A robust analytical method provides the trustworthy data needed for regulatory compliance and quality control. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection is the gold standard for this analysis.[16]

Representative RP-HPLC Method Protocol

Trustworthiness by Design: This method is designed for specificity. The gradient elution ensures that impurities with different polarities, like the more polar diacid impurity, are well-separated from the less polar parent Lenalidomide peak. Method validation according to ICH Q2(R1) guidelines (covering specificity, linearity, accuracy, precision, LOD/LOQ) would be required to fully qualify it as a self-validating system.[15]

  • Instrumentation: HPLC system with a PDA/UV detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 3.5 with phosphoric acid.[5]

  • Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Methanol.[5][14]

  • Elution Mode: Gradient elution. A typical gradient might start with a higher percentage of aqueous Mobile Phase A and ramp up to a higher percentage of organic Mobile Phase B to elute all components.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 25°C (Ambient).[14]

  • Detection Wavelength: 242 nm.[14]

  • Injection Volume: 20 µL.

  • Data Analysis: The chromatograms are analyzed to determine the retention times and peak areas of Lenalidomide and all degradation products. Peak purity analysis using a PDA detector is crucial to ensure co-elution is not occurring.[13]

G cluster_workflow Analytical Workflow for Impurity Profiling start Lenalidomide Sample (API or Drug Product) stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress prep Sample Preparation (Neutralization, Dilution) stress->prep hplc RP-HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detect Detection (UV/PDA @ 242 nm or MS) hplc->detect data Data Acquisition & Processing (Chromatogram Generation) detect->data analysis Impurity Identification & Quantification (Peak Area %, RRT) data->analysis report Final Report (Stability Profile) analysis->report

Caption: A typical analytical workflow for impurity profiling.

References

  • Title: Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC Source: International Journal of Pharmaceutical Research URL: [Link]

  • Title: lenalidomide and its Impurities Source: Pharmaffiliates URL: [Link]

  • Title: A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules Source: PMC (PubMed Central) URL: [Link]

  • Title: FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Lenalidomide Impurities | 191732-72-6 Certified Reference Substance Source: Alfa Omega Pharma URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide Source: PMC (PubMed Central), NIH URL: [Link]

  • Title: A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples Source: International Journal of Pharmacy and Analytical Research URL: [Link]

  • Title: Lenalidomide Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]

  • Title: Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Pharmaceutical Formulations Source: Semantic Scholar URL: [Link]

  • Title: DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS Source: Taylor & Francis URL: [Link]

  • Title: Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of A Rapid and Sensitive HPLC Assay Method for Lenalidomide Capsules and its Related Substances Source: ResearchGate URL: [Link]

  • Title: A Simple and Rapid LC-MS/MS Method for Therapeutic Drug Monitoring of Lenalidomide Source: Journal of Analytical & Environmental Chemistry URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide Source: ResearchGate URL: [Link]

  • Title: FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC Source: ResearchGate URL: [Link]

  • Title: Development of a physiologically based pharmacokinetic model for intravenous lenalidomide in mice Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation Source: PMC (PubMed Central) URL: [Link]

  • Title: Lenalidomide Impurity D Source: Quality Control Chemicals (QCC) URL: [Link]

  • Title: Chemical structures of lenalidomide and its impurity. Source: ResearchGate URL: [Link]

  • Title: Lenalidomide Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide Source: ResearchGate URL: [Link]

  • Title: Glutarimide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration Source: PubMed URL: [Link]

  • Title: Development and validation of a stability-indicating HPLC method for the determination of related substances in Lenalidomide solid dosage form Source: Semantic Scholar URL: [Link]

Sources

An In-depth Technical Guide to 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid (CAS 295357-66-3)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, a significant impurity and degradation product of the immunomodulatory drug Lenalidomide. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Lenalidomide.

Introduction: The Significance of a Key Lenalidomide Impurity

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, identified by CAS number 295357-66-3, is primarily known in the pharmaceutical landscape as "Lenalidomide Impurity D" or the "Lenalidomide open ring diacid".[1] Its presence in the final drug product of Lenalidomide is a critical quality attribute that must be monitored and controlled according to stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] The formation of this impurity is a direct consequence of the degradation of the active pharmaceutical ingredient (API), Lenalidomide, particularly through hydrolysis.[3] Understanding the physicochemical properties, formation pathways, and potential biological implications of this impurity is paramount for ensuring the safety, efficacy, and stability of Lenalidomide-based therapies.

Physicochemical Properties: A Foundation for Analysis and Control

A thorough understanding of the physical and chemical properties of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is essential for the development of robust analytical methods for its detection and quantification.

Table 1: Physical and Chemical Properties of CAS 295357-66-3

PropertyValueSource
Chemical Name 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid[3][4][5][6][7]
Synonyms Lenalidomide Impurity 3, Lenalidomide Impurity D, Lenalidomide Impurity DA, 2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid[2][3][4][7][8][9]
CAS Number 295357-66-3[2][3][4][6]
Molecular Formula C₁₃H₁₄N₂O₅[2][3][4][6]
Molecular Weight 278.26 g/mol [2][3][4][6]
Physical Form Solid, Powder[10]
Purity Commercially available in various purities (e.g., ≥95%, ≥98%)[3][8]
Storage Keep in a dark place, sealed in a dry environment at 2-8°C[3][11]
Boiling Point 617.6 ± 55.0 °C (Predicted)[2]
Density 1.522 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.51 ± 0.10 (Predicted)[2]
SMILES O=C(O)C(N(CC1=C2C=CC=C1N)C2=O)CCC(O)=O[9]
InChI Key DVFZIZCDDQITQV-UHFFFAOYSA-N[11][12]

Note: Some physical properties are predicted and experimental data is not widely available in peer-reviewed literature.

Formation and Synthesis: A Consequence of Lenalidomide Degradation

The primary route of formation for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is through the hydrolytic degradation of the glutarimide ring of Lenalidomide.[3] Forced degradation studies have demonstrated that Lenalidomide is susceptible to degradation under both acidic and alkaline conditions, leading to the opening of the glutarimide ring and the formation of this diacid impurity.[2][3] Oxidative stress can also contribute to its formation.[2]

G cluster_conditions Degradation Conditions Lenalidomide Lenalidomide (C₁₃H₁₃N₃O₃) Impurity_D 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (C₁₃H₁₄N₂O₅) Lenalidomide->Impurity_D Hydrolysis of Glutarimide Ring Acid Acidic Hydrolysis (e.g., HCl) Acid->Lenalidomide Base Alkaline Hydrolysis (e.g., NaOH) Base->Lenalidomide Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Lenalidomide

Figure 1: Formation of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid from Lenalidomide.

While a specific, optimized synthesis protocol for this compound as a primary target is not extensively published, its preparation in a laboratory setting would logically follow a controlled hydrolysis of Lenalidomide.

Biological Activity and Mechanism of Action: Insights from the Parent Compound

There is a lack of direct studies on the biological activity and toxicological profile of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid. However, understanding the mechanism of action of the parent drug, Lenalidomide, provides a critical framework for inferring potential biological interactions.

Lenalidomide is a potent immunomodulatory agent that exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][13] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][14][15] The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of Lenalidomide.[1][6]

cluster_lenalidomide Lenalidomide Action cluster_impurity Impurity D (CAS 295357-66-3) Lenalidomide Lenalidomide CRBN CRL4-CRBN E3 Ligase Lenalidomide->CRBN Binds to IKZF1_3 IKZF1 & IKZF3 (Transcription Factors) CRBN->IKZF1_3 Targets for Ubiquitination Proteasome Proteasome IKZF1_3->Proteasome Sent to Myeloma_Cell Multiple Myeloma Cell IKZF1_3->Myeloma_Cell Essential for Survival Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to Activation Activation & Proliferation Degradation->Activation Leads to T_Cell T-Cell Impurity_D 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid Biological_Activity Biological Activity? Impurity_D->Biological_Activity Potential Interaction?

Figure 2: Mechanism of action of Lenalidomide and the unknown biological activity of its impurity.

The structural alteration from the cyclic imide in Lenalidomide to the open-chain diacid in the impurity likely has a significant impact on its ability to bind to Cereblon. Further research is warranted to determine if 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid retains any affinity for CRBN or exhibits any off-target biological activities.

Analytical Methodologies: Detection and Quantification

The development and validation of sensitive and specific analytical methods are crucial for the accurate determination of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid in Lenalidomide drug substance and product. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detection are the most common techniques employed.[3][4][16]

Table 2: Exemplary Chromatographic Conditions for the Analysis of Lenalidomide and Its Impurities

ParameterConditionReference
Column Inertsil ODS-3V (150 x 4.6 mm, 3µm)[10][16]
Mobile Phase A pH 3.0 Phosphate Buffer[10][16]
Mobile Phase B Acetonitrile:Water (90:10 v/v)[16]
Gradient Elution A multi-step gradient program is typically used to achieve optimal separation.[16]
Flow Rate 1.0 mL/min[16]
Column Temperature 40°C[16]
Detection Wavelength 210 nm[16]
Injection Volume 20 µL[16]

Note: These are example conditions, and method optimization and validation are required for specific applications.

Experimental Protocol: A General Workflow for Impurity Profiling

G cluster_workflow Analytical Workflow for Impurity Profiling Sample_Prep 1. Sample Preparation (Dissolution in a suitable diluent) HPLC_Analysis 2. RP-HPLC/UHPLC Analysis (Separation of Lenalidomide and impurities) Sample_Prep->HPLC_Analysis Detection 3. Detection (UV or MS) HPLC_Analysis->Detection Data_Analysis 4. Data Analysis (Identification and Quantification) Detection->Data_Analysis Reporting 5. Reporting (Comparison against specifications) Data_Analysis->Reporting

Figure 3: A generalized workflow for the analysis of Lenalidomide impurities.

Safety and Regulatory Considerations

The presence of impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide. 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid must be controlled within the limits specified in the relevant pharmacopeial monographs and drug master files. The hazard statements associated with this compound from commercial suppliers include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Appropriate personal protective equipment should be used when handling this compound in a laboratory setting.

Conclusion and Future Perspectives

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is a critical process-related impurity and degradation product of Lenalidomide. While its physicochemical properties are partially characterized, a comprehensive understanding of its biological activity and toxicological profile is still lacking. Further research into these areas is essential for a complete risk assessment. The analytical methodologies presented in this guide provide a solid foundation for the robust quality control of Lenalidomide, ensuring the delivery of a safe and effective therapeutic agent to patients. As our understanding of the nuanced interactions of small molecules with biological systems continues to evolve, a deeper investigation into the pharmacological profile of this and other drug impurities will be a key area of future research.

References

  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. (2025). Rasayan Journal of Chemistry. [Link]

  • Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. (2023). Journal of Advanced Scientific Research. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage Form. (2020). ResearchGate. [Link]

  • 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID. gsrs.ncats.nih.gov. [Link]

  • The novel mechanism of lenalidomide activity. (2014). Blood. [Link]

  • CAS No : 295357-66-3 | Product Name : 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid. Pharmaffiliates. [Link]

  • Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. (2014). The Scientific World Journal. [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (2014). Science. [Link]

  • 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID. gsrs.ncats.nih.gov. [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science. [Link]

  • Lenalidomide induces degradation of IKZF1 and IKZF3. Landes Bioscience. [Link]

Sources

The Hydrolysis Pathway of Lenalidomide to its Diacid Impurity: Mechanistic Insights, Profiling, and Clinical Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lenalidomide is a potent immunomodulatory drug (IMiD) widely utilized in the treatment of multiple myeloma and myelodysplastic syndromes. Structurally, it consists of an isoindolinone ring and a glutarimide (piperidine-2,6-dione) ring. While the glutarimide ring is the essential "warhead" responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, it is also the molecule's primary chemical liability. Under physiological, acidic, or alkaline conditions, the glutarimide ring is highly susceptible to non-enzymatic hydrolysis.

This whitepaper provides an in-depth technical analysis of the hydrolytic degradation of lenalidomide into its critical quality attribute (CQA): the Open Ring Diacid Impurity (CAS 295357-66-3). By dissecting the mechanistic pathway, outlining self-validating forced degradation protocols, and analyzing the pharmacological impact, this guide serves as a comprehensive resource for drug development professionals managing IMiD stability and formulation.

Mechanistic Pathway of Hydrolysis

Expertise & Causality: The Vulnerability of the Glutarimide Ring

The glutarimide ring of lenalidomide contains two imide bonds. The imide nitrogen is flanked by two strongly electron-withdrawing carbonyl groups, rendering the adjacent carbonyl carbons highly electrophilic. This localized electron deficiency makes the ring highly susceptible to nucleophilic attack by water (


) or hydroxide ions (

).

Clinical pharmacokinetic studies demonstrate that even under physiological conditions (pH 7.4), lenalidomide undergoes slow, non-enzymatic hydrolysis in human plasma with an in vitro half-life of approximately 8 hours, accounting for ~25% of the drug's clearance pathway ().

The degradation is a sequential, two-step hydrolytic cascade:

  • Primary Cleavage (Ring Opening): Nucleophilic attack on one of the imide carbonyls cleaves the piperidine-2,6-dione ring. This yields a mono-amide/mono-acid intermediate known as Lenalidomide Impurity 1 (5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, CAS 2197414-57-4).

  • Secondary Cleavage (Amide Hydrolysis): Prolonged exposure to hydrolytic stress forces the cleavage of the remaining amide bond, completely hydrolyzing the intermediate into the Diacid Impurity (2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid, CAS 295357-66-3).

HydrolysisPathway A Lenalidomide (Intact Glutarimide Ring) B Mono-amide Intermediate (CAS 2197414-57-4) A->B Nucleophilic Attack (H2O / OH-) C Diacid Impurity (CAS 295357-66-3) B->C Amide Cleavage (H2O / OH-)

Proposed hydrolytic degradation pathway of Lenalidomide to its diacid impurity.

Experimental Protocol: Forced Degradation & Impurity Generation

To accurately profile these impurities during drug development, analytical scientists must intentionally generate them using forced degradation studies. The following protocol is designed as a self-validating system ; it incorporates strategic quenching to preserve transient intermediates and utilizes mass balance calculations to ensure no degradants are lost during analysis.

Step-by-Step Methodology
  • API Solubilization:

    • Action: Accurately weigh 25 mg of Lenalidomide API and dissolve it in 5 mL of Methanol, followed by dilution to 50 mL with Milli-Q water.

    • Causality: Lenalidomide exhibits poor aqueous solubility. Methanol acts as a co-solvent to ensure complete dissolution. If the API is not fully dissolved, the hydrolysis kinetics will be heterogeneous, leading to irreproducible degradation profiles.

  • Stress Induction (Alkaline & Acidic):

    • Action (Alkaline): Transfer 5 mL of the stock to a flask and add 5 mL of 0.5N NaOH. Stir at room temperature for 4 hours.

    • Action (Acidic): Transfer 5 mL of the stock to a flask and add 5 mL of 1N HCl. Heat at 80°C in a water bath for 24 hours.

    • Causality: The imide bond requires significant activation energy to overcome steric hindrance. Strong acids combined with heat (80°C) or strong bases at room temperature force the nucleophilic attack, accelerating the degradation timeline from days to hours ().

  • Strategic Neutralization:

    • Action: Immediately neutralize the alkaline sample with 5 mL of 0.5N HCl, and the acidic sample with 5 mL of 1N NaOH.

    • Causality: Neutralization serves a dual purpose. First, it halts the hydrolysis cascade, allowing scientists to capture the transient mono-amide intermediate before it fully converts to the diacid. Second, it protects the silica-based C18 stationary phase of the HPLC column from extreme pH damage.

  • System Suitability & Mass Balance Check (Self-Validation):

    • Action: Run an unstressed control sample and a blank in parallel. Calculate the mass balance by summing the peak areas of the parent drug and all degradants.

    • Causality: A mass balance of >95% validates the method, proving that the degradation products are UV-absorbing and have not precipitated out of solution or volatilized.

Workflow S1 1. API Solubilization (Methanol/Water co-solvent) S2 2. Stress Induction (0.5N NaOH or 1N HCl, 80°C) S1->S2 S3 3. Strategic Neutralization (Equimolar Acid/Base) S2->S3 S4 4. LC-MS/HPLC Analysis (C18 Column, PDA 210nm) S3->S4

Step-by-step forced degradation workflow for generating the diacid impurity.

Analytical Profiling & Quantitative Data

The separation of lenalidomide from its highly polar diacid impurity requires a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Because the diacid impurity is significantly more hydrophilic than the parent drug (due to the exposed carboxylic acid groups), it elutes much earlier on a standard C18 column.

Recommended Chromatographic Conditions:

  • Column: X-bridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Dynamic gradient of Potassium dihydrogen orthophosphate buffer (pH adjusted) and Methanol/Acetonitrile.

  • Detection: Photodiode Array (PDA) at 210 nm.

The table below summarizes the quantitative degradation behavior of lenalidomide under various ICH-mandated stress conditions, highlighting the prominence of the hydrolytic pathway (; ).

Stress ConditionReagent & ParametersDegradation ExtentKey Degradation Products
Acidic Hydrolysis 1N HCl, 80°C, 24hHigh (~20%)Diacid Impurity (Imp C), Mono-amide
Alkaline Hydrolysis 0.5N NaOH, Room Temp, 4hExtensive (>50%)Open-ring Diacid Impurity
Oxidative Stress 30%

, Room Temp, 24h
ModerateN-oxide impurities (Imp D)
Thermal Stress 100-105°C, Solid State, 48hSubstantialImpurity B (nitro precursor)
Photolytic Stress UV Light, 10 daysMinorHighly stable

Impact on Drug Development & E-E-A-T Insights

Understanding the hydrolytic pathway of lenalidomide is not merely an analytical exercise; it is a fundamental requirement for therapeutic efficacy and safety.

Loss of Target Engagement: The mechanism of action for lenalidomide relies entirely on the intact glutarimide ring docking into the hydrophobic pocket of the Cereblon (CRBN) protein. This binding alters the substrate specificity of the E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of transcription factors like IKZF1 and IKZF3. When the glutarimide ring hydrolyzes into the diacid impurity, the molecule loses its structural complementarity to CRBN. Consequently, the diacid impurity is pharmacologically inactive regarding immunomodulation and anti-myeloma activity.

Formulation Implications: Because lenalidomide is highly susceptible to moisture-driven hydrolysis, formulation scientists must rigorously control the microenvironmental pH and water activity (


) within solid oral dosage forms (capsules). Excipient selection must avoid alkaline microenvironments, and packaging must utilize high-barrier materials (e.g., Alu-Alu blisters) to prevent ambient moisture ingress over the drug's shelf life.

References

  • Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, NIH Public Access. Available at:[Link]

  • Sista, V. S. K., et al. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Rasayan Journal of Chemistry, Vol. 18, No. 3. Available at:[Link]

  • Raghu, N. S., et al. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid, a molecule of significant interest due to its structural relationship with potent immunomodulatory drugs (IMiDs). The primary focus of this document is the compound's molecular weight, a critical parameter in chemical identification, characterization, and drug development. We will delve into its precise physicochemical properties, present a validated protocol for the experimental verification of its molecular mass using high-resolution mass spectrometry (HRMS), and discuss the profound implications of molecular weight in the context of modern pharmacology, including its role in principles like Lipinski's Rule of Five. Furthermore, to provide a functional context, the guide illustrates the well-established mechanism of action of its parent-class compounds, which function as Cereblon E3 ligase modulators.

Introduction and Compound Identification

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS No. 295357-66-3) is recognized primarily as a derivative, impurity, or metabolite related to the lenalidomide and pomalidomide family of therapeutics.[1][2] These parent compounds are cornerstones in the treatment of multiple myeloma and other hematological malignancies.[3] Understanding the fundamental properties of related structures is paramount for quality control, metabolite identification, and process chemistry in pharmaceutical development. The molecular weight serves as the foundational data point for all subsequent analytical and chemical endeavors.

Core Physicochemical Properties

The precise characterization of a chemical entity begins with its elemental formula and molecular weight. These values are indispensable for stoichiometric calculations, analytical standard preparation, and regulatory documentation. The key properties for 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid are summarized below.

PropertyValueSource(s)
Systematic Name 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid-
CAS Number 295357-66-3[1][2][4]
Molecular Formula C₁₃H₁₄N₂O₅[1][2][5]
Average Molecular Weight 278.26 g/mol [1][2]
Monoisotopic Mass 278.0903 g/mol [5]

Note: The average molecular weight is calculated using the natural isotopic abundance of each element. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value most relevant for high-resolution mass spectrometry.

Experimental Verification of Molecular Weight: A Self-Validating Protocol

Theoretical calculations provide an expected mass, but empirical verification is essential for compound confirmation. High-Resolution Mass Spectrometry (HRMS), particularly techniques like Liquid Chromatography combined with Time-of-Flight (LC-TOF) or Orbitrap MS, is the gold standard for this purpose.[6][7] It provides a highly accurate mass measurement, enabling the confirmation of the elemental composition.

Protocol: Molecular Mass Verification by LC-HRMS

This protocol describes a self-validating workflow for confirming the molecular weight of 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid.

1. Objective: To confirm the monoisotopic mass of the target compound with high accuracy (<5 ppm error).

2. Materials:

  • Analyte: 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, ≥95% purity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

3. Step-by-Step Methodology:

  • Step 1: Standard Preparation:
  • Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., DMSO).
  • From the stock, prepare a working solution of 1 µg/mL in 50:50 ACN:Water with 0.1% FA. The acid is added to promote protonation and enhance ionization in positive ion mode.
  • Step 2: Instrument Calibration:
  • Before analysis, calibrate the mass spectrometer using a well-characterized standard calibration solution appropriate for the desired mass range. This step is critical for ensuring mass accuracy and serves as the primary validation checkpoint for the instrument's performance.[8]
  • Step 3: LC Separation:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% FA.
  • Mobile Phase B: ACN + 0.1% FA.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. This gradient effectively separates the analyte from potential impurities.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Step 4: MS Data Acquisition:
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Mass Range: Scan from m/z 100 to 500. This range comfortably includes the expected protonated molecule.
  • Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. The theoretical m/z for C₁₃H₁₅N₂O₅⁺ is 279.0975.
  • Step 5: Data Analysis & Validation:
  • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
  • Identify the peak for the [M+H]⁺ ion.
  • Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
  • Trustworthiness Check: A mass error of <5 ppm provides high confidence in the assigned elemental formula, C₁₃H₁₄N₂O₅, thereby validating the compound's identity.[6]

Relevance of Molecular Weight in Drug Development

Molecular weight (MW) is a cornerstone property in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME).[9] Its importance is famously encapsulated in guidelines such as Lipinski's Rule of Five.

Lipinski's Rule of Five

Introduced in 1997, this rule of thumb predicts the potential for oral bioavailability of a drug candidate.[10][11] One of its key tenets is that orally active drugs generally have a molecular weight of less than 500 Daltons .[12][13]

  • Causality: Larger molecules often exhibit poor membrane permeability and lower aqueous solubility, hindering their absorption from the gastrointestinal tract.[9]

  • Application: During lead optimization, medicinal chemists vigilantly monitor MW. A candidate that violates this rule may be flagged for poor pharmacokinetic potential, prompting structural modifications.[10]

With a molecular weight of 278.26 g/mol , 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid comfortably adheres to this guideline, suggesting that if it were a drug candidate, it would possess a favorable size for oral absorption.

Functional Context: Mechanism of Action of Parent IMiDs

To understand the biological relevance of this class of molecules, it is instructive to examine the mechanism of its well-known parent compound, Pomalidomide. Pomalidomide functions as a molecular glue, modulating a Cereblon (CRBN) E3 ubiquitin ligase complex.[3][][15]

  • Binding: Pomalidomide binds directly to the CRBN protein, which is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase machinery.[15]

  • Recruitment: This binding event alters the substrate specificity of CRBN, inducing the recruitment of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][15]

  • Ubiquitination & Degradation: The E3 ligase complex then tags these recruited proteins with ubiquitin chains, marking them for destruction by the cell's proteasome.

  • Therapeutic Effect: The degradation of IKZF1 and IKZF3 in multiple myeloma cells is cytotoxic, leading to tumor cell death.[15] Additionally, this mechanism has immunomodulatory effects, such as enhancing T-cell and NK-cell activity.[16][17]

pomalidomide_moa cluster_e3_ligase E3 Ubiquitin Ligase Complex cluster_degradation Cellular Machinery CRBN Cereblon (CRBN) CUL4 CUL4 IKZF1_3 Target Proteins (IKZF1, IKZF3) CRBN->IKZF1_3 Recruits DDB1 DDB1 RBX1 RBX1 Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Proteasome Proteasome Degradation Degradation & Myeloma Cell Death Proteasome->Degradation Leads to Pomalidomide Pomalidomide Pomalidomide->CRBN Binds IKZF1_3->Proteasome Targeted

Caption: Mechanism of Pomalidomide as a Cereblon E3 ligase modulator.

Conclusion

The molecular weight of 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid is definitively established as 278.26 g/mol . This fundamental parameter is not merely a number but a critical anchor for chemical identity, analytical purity assessment, and predictive pharmacology. As demonstrated, its value can be rigorously confirmed through high-resolution mass spectrometry, a self-validating technique essential for modern research. Situated within the broader context of its parent immunomodulatory drugs, the compound's molecular weight places it well within the favorable physicochemical space for potential oral bioavailability, highlighting the enduring relevance of core properties in the complex landscape of drug development.

References

  • Pomalidomide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • pomalidomide - Liv Hospital. (2026, February 24). Retrieved March 7, 2026, from [Link]

  • Pomalidomide (Pomalyst®) - Myeloma Australia. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Pomalidomide? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Molecular weight - MolModa Documentation - Durrant Lab. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID - GSRS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 12). Retrieved March 7, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Lenalidomide and its Hydrolyzed Diacid Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, undergoes a critical transformation in aqueous environments: hydrolysis of its glutarimide ring to form an inactive diacid metabolite. This guide provides an in-depth exploration of the chemical, analytical, and biological differences between lenalidomide and its hydrolyzed diacid form. We will delve into the structural dissimilarities, the mechanism and kinetics of the hydrolysis, and the profound impact of this conversion on the drug's mechanism of action. This document serves as a vital resource for researchers in drug development, providing detailed experimental protocols for inducing and quantifying this degradation, which is crucial for stability testing and formulation development.

Introduction: The Significance of Lenalidomide's Structural Integrity

Lenalidomide is a potent immunomodulatory agent with a complex mechanism of action that is critically dependent on its chemical structure.[1][2] Its therapeutic efficacy is intrinsically linked to the integrity of its glutarimide ring. However, this crucial structural feature is susceptible to hydrolysis, leading to the formation of a diacid metabolite, 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid. This transformation is not a minor metabolic pathway but a key degradation route that abrogates the drug's therapeutic activity. Understanding the nuances of this hydrolysis is paramount for ensuring the stability, efficacy, and safety of lenalidomide-based therapeutics.

This guide will provide a detailed comparative analysis of lenalidomide and its hydrolyzed diacid form, offering insights into their distinct physicochemical properties and biological activities. Furthermore, we will equip researchers with the necessary protocols to study this critical degradation pathway in the laboratory.

Physicochemical Properties: A Tale of Two Molecules

The hydrolysis of the glutarimide ring introduces significant changes to the physicochemical properties of lenalidomide. The opening of the ring to form two carboxylic acid groups in the diacid metabolite drastically alters its polarity, solubility, and ionic character.

PropertyLenalidomideHydrolyzed Diacid FormReference(s)
Chemical Name 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid[2][3]
Molecular Formula C₁₃H₁₃N₃O₃C₁₃H₁₄N₂O₅[2][4]
Molecular Weight 259.26 g/mol 278.26 g/mol [2][4]
Structure Contains a glutarimide ringGlutarimide ring is opened to form two carboxylic acid groups
Polarity Moderately polarHighly polar
Solubility Soluble in organic solvents and buffered aqueous solutionsHigher solubility in aqueous solutions, especially at neutral and basic pH
pKa Not explicitly foundExpected to have two pKa values for the carboxylic acid groups
Physical Form SolidSolid

The Hydrolysis of Lenalidomide: Mechanism and Influencing Factors

The conversion of lenalidomide to its diacid form is a non-enzymatic hydrolysis reaction that occurs in aqueous environments.[5][6] The rate of this hydrolysis is significantly influenced by pH and temperature.

Mechanism of Hydrolysis

The hydrolysis involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the glutarimide ring. This is followed by the cleavage of the amide bond, leading to the opening of the ring and the formation of the diacid. This reaction can be catalyzed by both acid and base.

cluster_conditions Influencing Factors Lenalidomide Lenalidomide (Intact Glutarimide Ring) TransitionState Tetrahedral Intermediate Lenalidomide->TransitionState + H₂O (Nucleophilic Attack) Diacid Hydrolyzed Diacid Form (Open Ring) TransitionState->Diacid Ring Opening pH pH (Acid or Base Catalysis) Temperature Temperature Lenalidomide-Cereblon Interaction cluster_lenalidomide Lenalidomide cluster_cereblon Cereblon (CRBN) cluster_diacid Hydrolyzed Diacid Form Lenalidomide Lenalidomide Glutarimide Glutarimide Ring Phthaloyl Phthaloyl Ring BindingPocket Binding Pocket Glutarimide->BindingPocket Binds CRBN CRBN Protein E3_Ligase CRL4^CRBN^ E3 Ligase BindingPocket->E3_Ligase Alters Substrate Specificity Diacid Diacid Form OpenRing Opened Ring (Carboxylic Acids) OpenRing->BindingPocket No Binding No_Binding_Effect Loss of Therapeutic Activity Target_Proteins IKZF1/IKZF3 E3_Ligase->Target_Proteins Ubiquitinates Degradation Therapeutic Effect Target_Proteins->Degradation Proteasomal Degradation

Impact of Hydrolysis on Lenalidomide's Mechanism of Action.
Loss of Activity upon Hydrolysis

The hydrolysis of the glutarimide ring to the diacid form disrupts the structural integrity required for CRBN binding. The resulting open-ring structure no longer fits into the binding pocket of CRBN. Consequently, the hydrolyzed diacid form of lenalidomide is unable to modulate the activity of the CRL4^CRBN^ E3 ligase and is therefore considered biologically inactive. [5]This loss of activity underscores the critical importance of preventing hydrolysis to maintain the therapeutic efficacy of lenalidomide.

Experimental Protocols for Studying Lenalidomide Hydrolysis

For researchers involved in the development and quality control of lenalidomide, the ability to induce and quantify its hydrolysis is essential. The following protocols provide a framework for conducting forced degradation studies.

Protocol for Forced Hydrolysis of Lenalidomide

This protocol describes the conditions for inducing the hydrolysis of lenalidomide under acidic and basic conditions, as well as other stress factors.

Materials:

  • Lenalidomide standard

  • 0.5 N Hydrochloric Acid (HCl)

  • 0.2 N or 0.5 N Sodium Hydroxide (NaOH)

  • 10% Hydrogen Peroxide (H₂O₂)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • Water bath or oven

  • UV chamber (for photolytic degradation)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of lenalidomide in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the lenalidomide stock solution and dilute with 0.5 N HCl to achieve a final concentration of approximately 500 ng/mL. [7] * Incubate the solution in a water bath at 60°C for 24 hours. [8] * After incubation, cool the solution to room temperature and neutralize with an appropriate amount of NaOH.

    • Dilute to the final volume with mobile phase or a suitable diluent.

  • Base Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the lenalidomide stock solution and dilute with 0.2 N or 0.5 N NaOH to achieve a final concentration of approximately 500 ng/mL. [7][9] * Keep the solution at room temperature for 15 minutes [9]or at 60°C for 24 hours for more significant degradation. [8] * After the specified time, neutralize the solution with an appropriate amount of HCl.

    • Dilute to the final volume with mobile phase or a suitable diluent.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the lenalidomide stock solution and dilute with 10% H₂O₂. [8] * Incubate the solution at 60°C for 24 hours. [8] * After incubation, cool the solution and dilute to the final volume.

  • Thermal Degradation:

    • Place a solid sample of lenalidomide in an oven at 80°C for 10 days. [8] * After the stress period, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of lenalidomide in methanol to UV light in a photostability chamber for 24 hours. [8]

Protocol for HPLC-UV Analysis of Lenalidomide and its Hydrolyzed Diacid Form

This protocol outlines a stability-indicating HPLC method for the separation and quantification of lenalidomide from its hydrolyzed diacid form and other degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterConditionReference(s)
Mobile Phase A: Phosphate buffer (pH 3.0) B: Acetonitrile:Water (90:10 v/v) (Gradient elution may be required for optimal separation)[10]
Flow Rate 1.0 mL/min[8][10]
Column Temperature 25°C or 40°C[8][10]
Detection Wavelength 210 nm, 220 nm, or 242 nm[7][9][10][11]
Injection Volume 20 µL[12][10]

Procedure:

  • System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution of lenalidomide to ensure the chromatographic system is performing adequately.

  • Sample Analysis: Inject the prepared samples from the forced degradation studies into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to lenalidomide and its degradation products based on their retention times.

    • Quantify the amount of remaining lenalidomide and the formed diacid by comparing their peak areas to those of a standard curve.

    • Calculate the percentage of degradation.

cluster_workflow Analytical Workflow Start Start: Lenalidomide Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Data_Processing Data Processing (Peak Identification & Quantification) HPLC_Analysis->Data_Processing End End: Degradation Profile Data_Processing->End

Sources

Technical Guide: Solubility Profile of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid , a critical hydrolysis product and impurity of the immunomodulatory drug Lenalidomide.

Executive Summary

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS: 295357-66-3), also known as Lenalidomide Open-Ring Diacid or Impurity DA , represents the thermodynamic sink of Lenalidomide degradation. Unlike the parent compound, which exhibits limited aqueous solubility governed by a glutarimide ring, this derivative is a dicarboxylic acid. Its solubility profile is dominated by pH-dependent ionization of its carboxylate groups, rendering it highly soluble in physiological media but potentially precipitating in acidic environments typical of gastric fluids or specific manufacturing steps.

This guide provides a mechanistic breakdown of its solubility, predictive physicochemical parameters, and validated protocols for experimental determination.

Chemical Identity & Physicochemical Basis[1][2][3][4]

Understanding the solubility requires dissecting the molecular structure. The compound consists of a polar 4-amino-1-oxoisoindoline core linked to a pentanedioic acid (glutaric acid) moiety.

Structural Parameters
PropertyDataNotes
Systematic Name 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid
CAS Registry 295357-66-3
Molecular Formula C₁₃H₁₄N₂O₅
Molecular Weight 278.26 g/mol Increases by ~18 Da vs. Lenalidomide (Hydrolysis)
Solid State White to Off-white SolidHigh melting point (>200°C decomp)
Predicted Dissociation Constants (pKa)

Solubility is dictated by the ionization state of three functional groups:

  • Aromatic Amine (Basic): pKa ~2.0 – 2.5 (Weakly basic due to electron-withdrawing isoindolinone ring).

  • Carboxylic Acid α (Acidic): pKa ~4.2 (Glutaric acid derivative).

  • Carboxylic Acid γ (Acidic): pKa ~5.4.

Partition Coefficient (LogP)
  • Lenalidomide LogP: ~ -0.5 (Slightly hydrophilic).

  • Diacid Impurity LogP: Estimated ~ -1.5 to -2.0.

  • Implication: The presence of two ionizable carboxyl groups significantly increases polarity, making the impurity much more soluble in water (at neutral pH) and less soluble in organic solvents like dichloromethane compared to the parent.

Solubility Profile Analysis

The solubility of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid follows a U-shaped pH-dependence curve , distinct from the neutral parent drug.

Aqueous Solubility vs. pH

The compound exists in different species depending on the pH, driving its saturation concentration (


).
  • Zone A: Highly Acidic (pH < 2.0)

    • Species: Cationic (

      
      , 
      
      
      
      ).
    • Solubility: High . The protonation of the aromatic amine contributes to solubility, similar to Lenalidomide in 0.1N HCl.

  • Zone B: Weakly Acidic (pH 2.5 – 4.0)

    • Species: Neutral / Zwitterionic transition. The amine deprotonates to neutral (

      
      ), and acids remain mostly protonated (
      
      
      
      ).
    • Solubility: Minimum (Intrinsic Solubility) . This is the critical region for precipitation. Researchers should avoid pH 3.0–4.0 buffers during purification if high concentration is required.

  • Zone C: Physiological / Basic (pH > 5.5)

    • Species: Anionic / Dianionic (

      
      , 
      
      
      
      ).
    • Solubility: Very High . Both carboxylic acid groups ionize, vastly increasing solvation energy. The compound is expected to be freely soluble (>10 mg/mL) in phosphate buffer pH 6.8 or 7.4.

Organic Solvent Solubility[5]
  • DMSO: Soluble (> 30 mg/mL).[1] Recommended for stock solution preparation.

  • Methanol/Acetonitrile: Sparingly soluble. Solubility improves with water content.

  • Non-polar (Hexane/DCM): Practically insoluble.

Visualizing the Degradation & Solubility Logic

The following diagram illustrates the hydrolysis pathway creating the diacid and its subsequent ionization states that dictate solubility.

SolubilityLogic Lenalidomide Lenalidomide (Glutarimide Ring) Hydrolysis Hydrolysis (+H2O) Lenalidomide->Hydrolysis Diacid Diacid Impurity (Pentanedioic Acid) Hydrolysis->Diacid Acidic pH < 2 Cationic (+) High Solubility Diacid->Acidic Protonation Neutral pH 3-4 Neutral Species Low Solubility Diacid->Neutral Intrinsic State Basic pH > 6 Dianionic (-2) Very High Solubility Diacid->Basic Ionization

Caption: Pathway from parent drug to diacid impurity, showing the divergence of solubility states based on environmental pH.

Experimental Protocols

To validate the solubility profile or quantify this impurity in formulation studies, use the following self-validating workflows.

Protocol A: Equilibrium Solubility Determination (Shake-Flask)

Objective: Determine thermodynamic solubility at pH 1.2, 4.5, and 6.8.

  • Preparation:

    • Prepare buffers: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

    • Weigh ~20 mg of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid into three separate 4 mL glass vials.

  • Saturation:

    • Add 1.0 mL of respective buffer to each vial.

    • Vortex for 1 minute. If solid dissolves completely, add more solid until a suspension persists (saturation).

  • Equilibration:

    • Place vials in a orbital shaker at 37°C (or 25°C) for 24 hours.

    • Check: Ensure solid is still present after 24 hours. If not, add more and repeat.

  • Sampling:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter supernatant through a 0.22 µm PVDF filter (discard first 200 µL to saturate filter binding sites).

  • Quantification:

    • Dilute filtrate with Mobile Phase and analyze via HPLC (Protocol B).

Protocol B: HPLC Quantification Method

Objective: Separate the highly polar diacid from the parent Lenalidomide.

ParameterCondition
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.5 (Keeps acid protonated for retention)
Mobile Phase B Acetonitrile : Methanol (50:50)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Max absorption for isoindolinone)
Gradient 0-5 min: 5% B (Isocratic hold for polar diacid)5-20 min: 5% -> 60% B20-25 min: 60% B
Retention Logic The Diacid will elute early (RT ~3-5 min) due to polarity. Lenalidomide elutes later (RT ~12-15 min).

Implications for Drug Development[6]

Formulation Stability

The presence of this diacid indicates moisture ingress in solid dosage forms. In liquid formulations, maintaining a pH between 3.5 and 4.5 minimizes the solubility of this impurity, potentially aiding in its physical separation or preventing its formation (since hydrolysis is acid/base catalyzed). However, for intravenous (IV) formulations, the high solubility of the diacid at pH 7.4 means any formed degradant will remain in solution, posing a chemical stability challenge rather than a physical precipitation risk.

Biological Fate

Due to its high polarity and ionization at physiological pH, 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is expected to have low membrane permeability (BCS Class III/IV behavior) and rapid renal clearance compared to Lenalidomide. It is unlikely to cross the blood-brain barrier.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 216326, Lenalidomide. (Accessed 2024). [Link]

  • European Medicines Agency (EMA). Revlimid (Lenalidomide) Assessment Report. (Discussion on impurities and hydrolysis products). [Link]

  • Begum, A. et al. "A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples." International Journal of Pharmacy and Analytical Research, Vol 2, Issue 3. (Methodology for impurity separation). [Link]

Sources

Whitepaper: Structural Stabilization and Kinetic Profiling of Lenalidomide-Glutaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lenalidomide is a cornerstone immunomodulatory imide drug (IMiD) utilized extensively in oncology. Despite its profound clinical efficacy, the active pharmaceutical ingredient (API) suffers from inherent physicochemical liabilities—most notably, the hydrolytic instability of its glutarimide ring and suboptimal aqueous solubility. This technical guide details the mechanistic rationale, synthesis protocols, and stability profiling of lenalidomide-glutaric acid derivatives. By employing supramolecular crystal engineering, we demonstrate how dicarboxylic acid coformers sterically and electronically shield the vulnerable imide moiety, fundamentally altering the degradation kinetics and dissolution profile of the drug.

The Hydrolytic Liability of Lenalidomide

The therapeutic efficacy of lenalidomide hinges on its ability to bind Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. The glutarimide ring is the primary pharmacophore responsible for this critical interaction. However, this ring is highly susceptible to base-catalyzed and spontaneous hydrolysis in aqueous environments, leading to ring-opening and the formation of inactive cleavage isomers (1)[1].

Pathway Len Lenalidomide (Intact Glutarimide Ring) Hydrolysis Nucleophilic Attack & Ring Opening Len->Hydrolysis Water Aqueous Media (OH- / H2O) Water->Hydrolysis Degradant Cleaved Isomers (Inactive) Hydrolysis->Degradant Degradation

Fig 1. Hydrolytic cleavage pathway of the lenalidomide glutarimide ring in aqueous media.

Mechanistic Rationale: The Role of Glutaric Acid

To mitigate this hydrolytic degradation, crystal engineering utilizes coformers to form robust hydrogen-bonded networks (synthons). Glutaric acid, a C5 dicarboxylic acid, acts as an ideal coformer and synthetic intermediate for stabilization (2)[2].

The Causality of Stabilization: The spatial arrangement of the two carboxylic acid groups in glutaric acid perfectly complements the hydrogen bond donors (amide NH) and acceptors (carbonyl oxygen) of lenalidomide's glutarimide ring. This supramolecular complexation effectively "locks" the conformation of the ring, sterically hindering the approach of water molecules or hydroxide ions to the electrophilic carbonyl carbons. By increasing the activation energy required for nucleophilic attack, the derivative achieves superior chemical stability.

Experimental Protocol: Synthesis and Validation

To ensure reproducibility and trustworthiness, the synthesis of the lenalidomide-glutaric acid (Len-Glu) derivative employs Liquid-Assisted Grinding (LAG). This mechanochemical approach is designed as a self-validating system, ensuring high phase purity while minimizing solvent waste.

Workflow API Lenalidomide API LAG Liquid-Assisted Grinding (LAG) API->LAG Coformer Glutaric Acid Coformer Coformer->LAG Cocrystal Len-Glu Derivative LAG->Cocrystal Mechanochemistry Validation PXRD & DSC Validation Cocrystal->Validation Stability Accelerated Stability Testing Validation->Stability Pure Phase

Fig 2. Mechanochemical synthesis and validation workflow for Len-Glu derivatives.

Step-by-Step Methodology:
  • Stoichiometric Weighing: Accurately weigh equimolar amounts (1:1 molar ratio) of anhydrous Lenalidomide API and Glutaric Acid coformer.

  • Liquid-Assisted Grinding (LAG): Transfer the powder mixture to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 15 µL of Acetonitrile per 100 mg of powder mixture). Rationale: The solvent facilitates molecular mobility and accelerates synthon formation without dissolving the bulk powder.

  • Mechanochemical Synthesis: Mill the mixture using a vibratory ball mill at 25 Hz for 30 minutes.

  • Thermal Validation (DSC): Subject a 5 mg sample to Differential Scanning Calorimetry (heating rate 10°C/min).

    • Self-Validation Checkpoint: Do not proceed to stability testing unless the DSC thermogram shows a single, sharp endothermic melting peak distinct from both the API and coformer. A bifurcated peak indicates incomplete conversion, requiring re-milling.

  • Structural Validation (PXRD): Perform Powder X-Ray Diffraction. The emergence of new characteristic Bragg peaks confirms the unique supramolecular lattice of the derivative.

Stability and Degradation Kinetics

The primary objective of glutaric acid derivatization is to enhance the chemical stability of the API. Accelerated stability studies (40°C / 75% RH) over 6 months demonstrate a significant reduction in the degradation rate constant (


).

Table 1: Accelerated Stability Profile (40°C / 75% RH)

FormulationInitial Purity (%)Purity at 3 Months (%)Purity at 6 Months (%)Primary Degradant (Ring-Opened) at 6M
Lenalidomide (Free Base) 99.894.288.511.5%
Len-Glu Derivative 99.998.797.42.6%

Data Analysis: The Len-Glu derivative exhibits a nearly 4-fold reduction in the formation of ring-opened degradants. The hydrogen-bonded network effectively increases the activation energy required for the hydrolytic cleavage of the imide bond, preserving the pharmacophore.

Pharmacokinetic Implications: The Spring and Parachute Effect

Beyond chemical stability, the Len-Glu derivative profoundly impacts the dissolution profile. Pharmaceutical cocrystals and derivatives typically exhibit a "spring and parachute" dissolution profile, which enhances apparent solubility while maintaining metastability (3)[3].

The "spring" represents the rapid generation of a supersaturated state due to the high solubility of the glutaric acid coformer and the altered lattice energy. The "parachute" is the prolonged maintenance of this supersaturated state, supported by the stable hydrogen-bonded complex in solution. This mechanism delays the nucleation and precipitation of the less soluble free base, a phenomenon similarly observed in highly stable lenalidomide-gallic acid complexes (4)[4].

Conclusion

The strategic utilization of glutaric acid to form supramolecular derivatives with lenalidomide addresses the core physicochemical liabilities of the API. By sterically shielding the glutarimide ring from hydrolytic attack and modulating the solid-state energetics, this crystal engineering approach ensures superior shelf-life stability and optimized dissolution kinetics. These improvements are critical for the development of robust, highly bioavailable oral solid dosage forms in oncology.

References

  • Source: NIH (PubMed Central)
  • Title: Improving the Solubility of Lenalidomide via Cocrystals Source: ResearchGate URL
  • Title: The Role of Glutaric Acid in Lenalidomide Synthesis and Polymer Source: NBINNO URL
  • Title: Lenalidomide–Gallic Acid Cocrystals with Constant High Solubility Source: ResearchGate URL

Sources

A Toxicological Deep Dive: Assessing the Safety of Lenalidomide's Open-Ring Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, technically-focused framework for the toxicological assessment of lenalidomide's open-ring metabolites. As researchers and drug development professionals, understanding the complete safety profile of a drug and its metabolic byproducts is paramount. This document moves beyond standard protocols to offer a strategic and scientifically-grounded approach to evaluating these specific metabolites, which are formed through non-enzymatic hydrolysis. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.

Introduction: The Rationale for a Focused Toxicological Assessment

Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, is known for its immunomodulatory and anti-angiogenic properties.[1][2] While extensively studied, the toxicological profile of its open-ring metabolites remains a less-explored area. These metabolites are formed through the hydrolytic cleavage of the glutarimide ring of lenalidomide, a process that can occur non-enzymatically.[3][4] Given that the glutarimide ring is crucial for the therapeutic—and some toxic—effects of lenalidomide through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase, any alteration to this structure warrants a thorough safety evaluation.[5][6][7][8]

This guide will outline a multi-tiered approach, beginning with in silico predictions and progressing through rigorous in vitro and in vivo assessments, to comprehensively characterize the toxicological potential of these open-ring metabolites.

Understanding Lenalidomide Metabolism: A Brief Overview

In humans, lenalidomide is predominantly excreted unchanged in the urine, with metabolism accounting for a minor portion of its clearance.[1][3][9] The primary metabolites identified are 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each constituting less than 5% of the total circulating radioactivity in human studies.[1][10]

However, lenalidomide can also undergo slow, non-enzymatic hydrolysis in aqueous solutions, leading to the formation of open-ring structures.[3][4] While these are considered minor metabolites, their potential for accumulation, especially in specific patient populations (e.g., those with renal impairment), and their potential for unique toxicities necessitate a dedicated toxicological assessment.[3]

A Tiered Approach to Toxicological Assessment

We will now detail a comprehensive, tiered approach for the toxicological assessment of lenalidomide's open-ring metabolites.

Tier 1: In Silico and Physicochemical Characterization

The initial phase of our assessment focuses on computational modeling and fundamental physicochemical analysis to predict potential toxicities and guide subsequent experimental design.

3.1.1. Computational Toxicity Prediction

In silico models provide a rapid and cost-effective initial screen for potential toxicological liabilities.

  • DEREK (Deductive Estimation of Risk from Existing Knowledge): This knowledge-based expert system will be used to predict the potential for genotoxicity, carcinogenicity, and other toxic endpoints based on the chemical structures of the open-ring metabolites.

  • Sarah Nexus (Structure-Activity Relationship Analysis for Mutagenicity): This statistical-based system will be employed to predict the mutagenic potential of the metabolites.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictor: This suite of models will be used to estimate the pharmacokinetic and toxicological properties of the metabolites, including potential for hERG channel inhibition, hepatotoxicity, and other off-target effects.

3.1.2. Physicochemical Characterization

Understanding the fundamental properties of the open-ring metabolites is crucial for designing and interpreting subsequent assays.

ParameterMethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers at various pH values.Determines the bioavailability and potential for precipitation in biological fluids.
LogP/LogD HPLC-based or computational methods.Predicts the lipophilicity and potential for membrane permeability and tissue distribution.
pKa Potentiometric titration or capillary electrophoresis.Determines the ionization state at physiological pH, which influences solubility, permeability, and target interactions.
Chemical Stability Stability studies in various buffers and biological matrices (plasma, simulated gastric and intestinal fluids).Assesses the likelihood of further degradation and the stability of the test article during assays.
Tier 2: In Vitro Toxicological Assessment

This tier involves a battery of cell-based and biochemical assays to investigate specific toxicological endpoints identified in Tier 1 and to explore key mechanisms of lenalidomide-related toxicity.

3.2.1. Genotoxicity Assessment

As recommended by regulatory guidelines, a standard battery of genotoxicity tests is essential.[11]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay will be conducted using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the open-ring metabolites.

  • In Vitro Mammalian Cell Micronucleus Test: This test, using a suitable cell line such as CHO-K1 or TK6, will assess the potential of the metabolites to induce chromosomal damage.

  • In Vitro Mammalian Cell Chromosomal Aberration Test: This assay, also using a mammalian cell line, will be performed to detect structural and numerical chromosomal abnormalities.

3.2.2. Cytotoxicity and Cell Health Assays

These assays will determine the general cytotoxic potential of the open-ring metabolites across various cell types.

  • Cell Viability Assays (MTT, MTS, or CellTiter-Glo®): A panel of cell lines, including hepatocytes (e.g., HepG2), renal proximal tubule cells (e.g., HK-2), and hematopoietic cells (e.g., K562), will be treated with a range of concentrations of the metabolites to determine the IC50 values.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): Flow cytometry will be used to differentiate between apoptotic and necrotic cell death mechanisms.

  • Mitochondrial Toxicity Assays (e.g., JC-1 Staining): These assays will assess the impact of the metabolites on mitochondrial membrane potential, a key indicator of cellular health.

3.2.3. Mechanistic Toxicology: Investigating the Cereblon Interaction

A critical question is whether the open-ring metabolites retain the ability to bind to Cereblon (CRBN), the primary target of lenalidomide.[6][12]

  • Competitive Binding Assays: A fluorescence polarization or surface plasmon resonance (SPR) based assay will be developed to determine if the open-ring metabolites can displace lenalidomide from its binding site on the CRBN-DDB1 complex.

  • IKZF1/IKZF3 Degradation Assays: Western blotting or a reporter gene assay in a relevant cell line (e.g., MM.1S) will be used to assess whether the metabolites can induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), the key downstream targets of the lenalidomide-CRBN interaction.[5][7]

Experimental Protocol: Competitive Binding Assay (Fluorescence Polarization)

  • Reagents:

    • Recombinant human CRBN-DDB1 protein complex.

    • Fluorescently-labeled lenalidomide probe.

    • Open-ring metabolite test articles.

    • Unlabeled lenalidomide (positive control).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Procedure:

    • Prepare a dilution series of the open-ring metabolites and unlabeled lenalidomide.

    • In a 384-well plate, add the fluorescently-labeled lenalidomide probe at a fixed concentration.

    • Add the diluted test articles and controls.

    • Add the CRBN-DDB1 protein complex to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence polarization as a function of the competitor concentration.

    • Determine the IC50 value for each test article.

Diagram: Lenalidomide's Mechanism of Action and the Central Role of CRBN

G cluster_0 Cell Nucleus cluster_1 Cytoplasm IKZF1_IKZF3 IKZF1/IKZF3 (Transcription Factors) Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination Undergoes Degradation Proteasomal Degradation Therapeutic_Toxic_Effects Therapeutic & Toxic Effects (e.g., Anti-myeloma activity, Teratogenicity) Degradation->Therapeutic_Toxic_Effects Results in Lenalidomide Lenalidomide CRBN CRBN-CRL4 E3 Ubiquitin Ligase Lenalidomide->CRBN Binds to CRBN->IKZF1_IKZF3 Recruits Ubiquitination->Degradation Leads to

Caption: Lenalidomide's interaction with the CRBN E3 ligase.

Tier 3: In Vivo Toxicological Assessment

Should the in vitro studies indicate potential for toxicity, or if the metabolites are found to be "disproportionate" (present at higher levels in humans than in preclinical species), in vivo studies will be necessary.[11][13]

3.3.1. Animal Model Selection

The choice of animal model is critical. Ideally, a species that forms the open-ring metabolites at levels comparable to or greater than those observed in humans should be used.[11] If this is not feasible, direct administration of the synthesized metabolites will be required.[13]

3.3.2. Acute and Repeated-Dose Toxicity Studies

  • Acute Toxicity Study: A single high-dose study will be conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

  • Repeated-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) studies will be performed to assess the cumulative effects of the metabolites. Key endpoints will include:

    • Clinical observations and body weight measurements.

    • Hematology and clinical chemistry.

    • Urinalysis.

    • Gross pathology and histopathology of major organs.

3.3.3. Developmental and Reproductive Toxicology (DART) Studies

Given the known teratogenicity of lenalidomide, a thorough assessment of the developmental toxicity of the open-ring metabolites is crucial.[14]

  • Embryo-Fetal Development Study: This study will be conducted in at least two species (one rodent, one non-rodent) to evaluate the potential for teratogenicity and other developmental effects.

Workflow: In Vivo Toxicological Assessment

G start Synthesize Open-Ring Metabolites animal_selection Select Appropriate Animal Model start->animal_selection acute_tox Acute Toxicity Study (MTD) animal_selection->acute_tox repeated_dose Repeated-Dose Toxicity (28/90-day) acute_tox->repeated_dose dart DART Studies repeated_dose->dart end Comprehensive Toxicological Profile dart->end

Caption: Workflow for in vivo toxicological studies.

Analytical Methodologies

A robust and validated analytical method is the backbone of any toxicological assessment.

4.1. LC-MS/MS Method for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be developed and validated for the quantification of the open-ring metabolites in various biological matrices (plasma, urine, tissue homogenates).[1][15][16]

Table: Key Parameters for LC-MS/MS Method Validation

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision ≤15% CV (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Selectivity No significant interference at the retention time of the analyte and internal standard
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions

Data Interpretation and Risk Assessment

The culmination of this comprehensive assessment is a thorough interpretation of the data and a robust risk assessment.

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed in the in vivo studies will be determined.

  • Margin of Safety Calculation: The NOAEL will be compared to the predicted or measured human exposure levels to calculate the margin of safety.

  • Weight of Evidence Approach: All data from the in silico, in vitro, and in vivo studies will be integrated to form a comprehensive understanding of the toxicological profile of the open-ring metabolites.

Conclusion

The toxicological assessment of drug metabolites, particularly those with the potential for unique toxicities, is a critical component of drug development. This guide has provided a detailed and scientifically-grounded framework for evaluating the safety of lenalidomide's open-ring metabolites. By following a tiered approach, from in silico predictions to comprehensive in vivo studies, and by focusing on key mechanistic questions such as the interaction with Cereblon, a robust and reliable toxicological profile can be established. This ensures the safety of patients and the overall integrity of the drug development process.

References

  • Lenalidomide (Revlimid) Use During Pregnancy. (URL: [Link])

  • Chen, N., Lau, H., Surapaneni, S., & Kumar, G. (2012). Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects. Cancer Chemotherapy and Pharmacology, 69(3), 789-797. (URL: [Link])

  • Chen, N. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1335-1348. (URL: [Link])

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. (URL: [Link])

  • Li, Y., et al. (2024). Detection of lenalidomide metabolites in urine to discover drug-resistant compounds. Clinica Chimica Acta, 553, 117707. (URL: [Link])

  • Chen, N. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1335-1348. (URL: [Link])

  • Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Science, 343(6168), 301-305. (URL: [Link])

  • Gallinari, P., et al. (2014). Novel insights into the mechanism of action of lenalidomide. Cell Death & Disease, 5(5), e1242. (URL: [Link])

  • Veeprho Pharmaceuticals. (n.d.). Lenalidomide Impurities and Related Compound. (URL: [Link])

  • Chen, N. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 56(2), 139-152. (URL: [Link])

  • Al-Tannak, N. F., et al. (2024). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. Pharmaceutics, 16(10), 1340. (URL: [Link])

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). (URL: [Link])

  • Sista, V. S. S. K., et al. (2021). A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. International Journal of Pharmaceutical and Allied Research, 10(2), 1-8. (URL: [Link])

  • Reddy, N., & Hernandez-Ilizaliturri, F. J. (2009). Mechanism of action of lenalidomide in hematological malignancies. Journal of Hematology & Oncology, 2, 36. (URL: [Link])

  • Broad Institute. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. (URL: [Link])

  • A Simple and Rapid LC-MS/MS Method for Therapeutic Drug Monitoring of Lenalidomide. (2020). Journal of Analytical & Environmental Chemistry, 21(1). (URL: [Link])

  • Zhou, Y., et al. (2019). Multiple myeloma cells' capacity to decompose H2O2 determines lenalidomide sensitivity. Blood, 134(11), 896-907. (URL: [Link])

  • Ito, T., & Handa, H. (2018). Molecular Mechanisms of the Teratogenic Effects of Thalidomide. International Journal of Molecular Sciences, 19(6), 1699. (URL: [Link])

  • Sista, V. S. S. K., et al. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. RASĀYAN Journal of Chemistry, 18(3). (URL: [Link])

  • Chen, N., et al. (2012). Pharmacokinetics, metabolism and excretion of [(14)C]-lenalidomide following oral administration in healthy male subjects. Cancer Chemotherapy and Pharmacology, 69(3), 789-797. (URL: [Link])

  • Lu, G., et al. (2014). The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins. Science, 343(6168), 305-309. (URL: [Link])

  • Reddy, M. S., et al. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Analytical Chemistry: An Indian Journal, 9(2), 223-233. (URL: [Link])

  • Venkateshwarlu, P., & Patel, M. M. (2020). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(9), 4523-4530. (URL: [Link])

  • Fink, E. C., & Ebert, B. L. (2015). Mechanism of Lenalidomide Activity in Multiple Myeloma. Blood, 126(21), 2366-2369. (URL: [Link])

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Detection and Quantification of Lenalidomide Acid Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of the primary acid hydrolysis impurity of Lenalidomide. Lenalidomide, an immunomodulatory agent used in the treatment of various cancers, can degrade under acidic conditions to form 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid.[1] Monitoring and controlling this and other impurities is critical for ensuring the safety and efficacy of the final drug product. The method described herein is developed and validated based on principles outlined in International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.[2][3][4]

Introduction and Scientific Rationale

Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a critical therapeutic agent for multiple myeloma and other hematological disorders.[5][6][7] Its molecular structure contains imide rings that are susceptible to hydrolysis, particularly under acidic or alkaline conditions. Acid-catalyzed hydrolysis cleaves the glutarimide ring, leading to the formation of a dicarboxylic acid impurity, commonly referred to as the Lenalidomide acid impurity.[1][8] The presence of such degradation products can impact the drug's therapeutic efficacy and potentially introduce toxicity.

Therefore, a validated, stability-indicating analytical method is required to separate and quantify this specific impurity from the active pharmaceutical ingredient (API) and other potential degradants.[2][9] This ensures that the drug product meets the stringent quality standards set by regulatory bodies like the FDA and EMA.

The causality behind our experimental choices is grounded in established chromatographic principles:

  • Chromatographic Mode Selection: Reversed-Phase HPLC (RP-HPLC) is the gold standard for analyzing moderately polar compounds like Lenalidomide and its acid impurity.[10][11] The non-polar stationary phase (C18) provides optimal retention and separation when used with a polar mobile phase.

  • Mobile Phase pH Control: The ionization states of both Lenalidomide (an aromatic amine) and its acid impurity (containing carboxylic acid groups) are highly pH-dependent. Maintaining a controlled, acidic pH (e.g., pH 3.0) suppresses the ionization of the carboxylic acid groups and ensures the amine group is protonated, leading to sharp, symmetrical peaks and reproducible retention times.[10][11][12]

  • Gradient Elution: Impurity analysis often involves analytes with a wide range of polarities. A gradient elution, which systematically increases the organic solvent concentration, is employed to ensure that the more polar acid impurity is well-retained and separated from the main Lenalidomide peak, while also eluting any potential non-polar impurities within a reasonable timeframe.[8][10][13]

  • Detector Wavelength: A Photodiode Array (PDA) detector is chosen for its ability to monitor a range of wavelengths simultaneously. The selected wavelength of 210 nm provides high sensitivity for both Lenalidomide and its related substances, which is crucial for detecting impurities at low levels.[10][11][14][15]

Experimental Protocol

This protocol provides a self-validating system through the inclusion of rigorous system suitability checks, ensuring the reliability of each analytical run.

Instrumentation and Materials
  • Instrumentation: HPLC system with a gradient pump, degasser, autosampler, column thermostat, and PDA detector (e.g., Waters Alliance, Agilent 1260 Infinity II, or equivalent).

  • Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.

  • Reagents:

    • Lenalidomide Reference Standard (RS) (Purity ≥99.5%)

    • Lenalidomide Acid Impurity RS (Purity ≥98.0%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (85%) (Analytical Grade)

    • Purified Water (Milli-Q® or equivalent)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and reproducibility.

ParameterCondition
Column Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column
Mobile Phase A 0.01M KH₂PO₄ buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile:Water (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C[10][11]
Detection Wavelength 210 nm[10][11]
Injection Volume 20 µL[10][11]
Gradient Program Time (min)
0.0
10.0
15.0
30.0
31.0
40.0

This gradient program is adapted from validated methods and designed for optimal separation.[11]

Preparation of Solutions
  • Diluent: Mobile Phase A and Mobile Phase B in a 85:15 v/v ratio.

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of Lenalidomide RS and 10 mg of Lenalidomide Acid Impurity RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Working Standard Solution (for Assay): Further dilute the Standard Stock Solution to achieve a final concentration of approximately 0.05 mg/mL of Lenalidomide.

  • System Suitability Solution (SSS): Dilute the Standard Stock Solution to achieve final concentrations of approximately 0.05 mg/mL of Lenalidomide and 0.00075 mg/mL (0.15%) of the Acid Impurity.

  • Sample Preparation (from Bulk Drug): Accurately weigh and transfer about 50 mg of Lenalidomide sample into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate to dissolve, and dilute to volume. Further dilute 5 mL of this solution to 50 mL with diluent to obtain a final concentration of 0.05 mg/mL.

Method Validation Protocol & Workflow

The method's trustworthiness is established through a comprehensive validation process as mandated by ICH Q2(R2) guidelines.[3][9]

HPLC Method Development and Validation Workflow

The following diagram outlines the logical workflow from initial method development through full validation and application to routine analysis.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Routine Phase 3: Routine Application Dev_Start Define Analytical Target Profile (ATP) Optimization Optimize Parameters: - Column - Mobile Phase (pH, Gradient) - Flow Rate, Temperature Dev_Start->Optimization Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, etc.) Optimization->Forced_Deg Specificity_Check Establish Specificity & Peak Purity Forced_Deg->Specificity_Check Final_Method Finalized & Validated Method Specificity_Check->Final_Method System_Suitability System Suitability (Resolution, Tailing, RSD) Linearity Linearity & Range System_Suitability->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness QC_Analysis Routine QC Testing (Bulk Drug / Formulation) Robustness->QC_Analysis Stability_Testing Stability Studies Robustness->Stability_Testing Final_Method->System_Suitability

Caption: Workflow for HPLC Method Development and Validation.

System Suitability

Before sample analysis, the SSS is injected. The chromatographic system is deemed suitable for use only if it meets the following criteria, which align with standards found in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[16][17][18]

  • Resolution: The resolution between the Lenalidomide peak and the Acid Impurity peak must be ≥ 2.0.

  • Tailing Factor: The tailing factor for the Lenalidomide peak must be ≤ 1.5.

  • Theoretical Plates: The number of theoretical plates for the Lenalidomide peak must be ≥ 2000.

  • Precision: The relative standard deviation (%RSD) for the peak area of six replicate injections of the Lenalidomide standard must be ≤ 2.0%.[2]

Specificity (Forced Degradation)

To demonstrate that the method is stability-indicating, forced degradation studies are performed on the Lenalidomide sample.[15][19] This confirms that the acid impurity and other degradants are fully resolved from the parent drug.

  • Acid Hydrolysis: Expose the sample solution to 1N HCl at 80°C.[8] Neutralize the solution before injection. Significant formation of the acid impurity is expected.

  • Base Hydrolysis: Expose the sample solution to 0.5N NaOH at 60°C.[19]

  • Oxidative Degradation: Expose the sample solution to 10% H₂O₂ at 60°C.[19]

  • Thermal and Photolytic Stress: Expose the solid drug substance to heat (e.g., 80-105°C) and UV light.[8][19]

In all cases, peak purity analysis using a PDA detector should be performed to confirm that the Lenalidomide peak is spectrally pure and free from co-eluting impurities.

Validation Parameters Summary

The method must be validated for all relevant parameters as per ICH Q2(R2).[3][4][9]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or other degradants. Peak purity index > 0.999.
Linearity (Impurity) Correlation coefficient (r²) ≥ 0.99 for a range from LOQ to 150% of the specification limit.[10]
Accuracy (Impurity) % Recovery between 80.0% and 120.0% at three concentration levels.[11]
Precision (%RSD) Repeatability: ≤ 5.0%Intermediate Precision: ≤ 10.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically demonstrated to be at or below the reporting threshold.
Robustness System suitability criteria are met after small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%, Temp ±5°C).

Conclusion

The RP-HPLC method detailed in this application note is specific, precise, accurate, and robust for the determination of Lenalidomide and its primary acid hydrolysis impurity. The comprehensive protocol, grounded in scientific principles and aligned with global regulatory expectations, provides a trustworthy and self-validating system.[2][3][16] This method is well-suited for implementation in quality control laboratories for release testing of bulk drugs and finished pharmaceutical products, as well as for monitoring the stability of Lenalidomide under various storage conditions.

References

  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Rasayan Journal of Chemistry. Available at: [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. Available at: [Link]

  • USP 621 Changes. Element Lab Solutions. Available at: [Link]

  • Revisions per USP 621. Agilent. Available at: [Link]

  • A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Lenalidomide. National Center for Biotechnology Information (PubChem). Available at: [Link]

  • (PDF) Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage Form. ResearchGate. Available at: [Link]

  • Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form. Journal of Pharmaceutical Research International. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • 2.2.46. Chromatographic separation techniques. uspbpep.com. Available at: [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia 7.0. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. Available at: [Link]

  • DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Taylor & Francis Online. Available at: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]

  • Analytical methods validation as per ich & usp. SlideShare. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Journal of Advanced Scientific Research. Available at: [Link]

  • A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. International Journal of Pharmacy and Analytical Research. Available at: [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage Form. Semantic Scholar. Available at: [Link]

  • Lenalidomide, (S)-. National Center for Biotechnology Information (PubChem). Available at: [Link]

  • Lenalidomide Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

  • LENALIDOMIDE. precisionFDA. Available at: [Link]

  • Definition of lenalidomide. National Cancer Institute. Available at: [Link]

  • Lenalidomide. Proteopedia. Available at: [Link]

  • Chemical structures of lenalidomide and its impurity. ResearchGate. Available at: [Link]

  • Lenalidomide Impurity D. Quality Control Chemicals (QCC). Available at: [Link]

Sources

Application Note: Synthesis Protocol for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, high-integrity protocol for the synthesis of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid . This compound, often identified as Lenalidomide Impurity B or a hydrolysis metabolite, is critical for quality control (QC) referencing and metabolic stability studies in drug development.

Introduction & Scientific Context

The target compound, 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS: 295357-66-3), represents the dicarboxylic acid derivative of the immunomodulatory drug Lenalidomide .[1][2] Structurally, it consists of a 4-amino-1-oxoisoindoline core N-linked to a pentanedioic acid (glutamic acid) backbone.

In the context of pharmaceutical development, this molecule serves two critical functions:

  • Impurity Profiling: It is a primary degradation product formed via the hydrolysis of the glutarimide ring in Lenalidomide under aqueous acidic or basic conditions.

  • Metabolite Identification: It mimics the hydrolytic metabolic pathway of glutarimide-based IMiDs (Immunomodulatory imide drugs) in vivo.

This protocol details a De Novo Synthesis route designed for high purity (>98%) and scalability, ensuring a reliable supply of reference material without consuming expensive API.

Retrosynthetic Analysis & Strategy

To ensure structural integrity, we utilize a convergent synthesis strategy. The "1-oxoisoindoline" core is constructed via the alkylation-cyclization of a bromomethyl benzoate precursor with a glutamic acid derivative.

The Pathway:

  • Cyclization: Coupling Methyl 2-(bromomethyl)-3-nitrobenzoate with L-Glutamic acid dimethyl ester to form the nitro-isoindolinone core.

  • Reduction: Chemoselective reduction of the nitro group to an aniline (amino) moiety.

  • Hydrolysis: Controlled saponification of the diester to the final dicarboxylic acid.

Reaction Scheme Visualization

ReactionScheme SM1 Methyl 2-(bromomethyl)- 3-nitrobenzoate Int1 Intermediate 1: Nitro-Isoindolinone Diester SM1->Int1 TEA, CH3CN Reflux, 16h (Cyclization) SM2 L-Glutamic Acid Dimethyl Ester SM2->Int1 Int2 Intermediate 2: Amino-Isoindolinone Diester Int1->Int2 H2, Pd/C MeOH (Reduction) Product Target: 2-(4-Amino-1-oxoisoindolin-2-yl) pentanedioic acid Int2->Product LiOH, THF/H2O 0°C to RT (Hydrolysis)

Figure 1: Retrosynthetic pathway for the de novo synthesis of the target impurity standard.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberPurity RequirementRole
Methyl 2-(bromomethyl)-3-nitrobenzoate98475-07-1>97%Core Scaffold
L-Glutamic acid dimethyl ester HCl1001-19-0>98%Side Chain
Triethylamine (TEA)121-44-8≥99%Base
Palladium on Carbon (Pd/C)7440-05-310% loadingCatalyst
Lithium Hydroxide (LiOH)1310-65-2MonohydrateHydrolysis Agent
Step 1: Formation of Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate

Objective: Construct the isoindolinone ring system.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-Glutamic acid dimethyl ester hydrochloride (10.0 g, 47.2 mmol) in Acetonitrile (200 mL).

  • Neutralization: Add Triethylamine (14.5 mL, 104 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add Methyl 2-(bromomethyl)-3-nitrobenzoate (12.9 g, 47.2 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80-82°C) and stir for 16–18 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[3]

  • Work-up:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (300 mL) and wash with Water (2 x 100 mL) and Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Yield Target: 65–75%

    • Appearance: Pale yellow solid.

Step 2: Hydrogenation to Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate

Objective: Reduce the nitro group to an amino group without affecting the ester or lactam.

  • Setup: Dissolve the Nitro-Intermediate (10.0 g) from Step 1 in Methanol (150 mL) in a hydrogenation vessel.

  • Catalyst: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a nitrogen atmosphere.

  • Hydrogenation: Purge with Hydrogen gas (H₂) and stir under a hydrogen balloon (1 atm) or low pressure (30 psi) at room temperature for 4–6 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[4]

  • Isolation: Concentrate the filtrate to dryness. The amino-ester intermediate is usually pure enough for the next step.

    • Yield Target: 90–95%

    • Appearance: Off-white to pale grey solid.

Step 3: Hydrolysis to 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid

Objective: Saponify the methyl esters to yield the final dicarboxylic acid.

  • Reaction: Dissolve the Amino-Ester (5.0 g) in a mixture of THF (50 mL) and Water (25 mL).

  • Saponification: Cool to 0°C. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) portion-wise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor disappearance of the diester by HPLC.

  • Acidification:

    • Cool the mixture to 0°C.

    • Adjust pH to 3–4 using 1N HCl. Note: Do not over-acidify to avoid protonating the aniline excessively, although the zwitterion is the target.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL). Note: If the product is too polar, concentrate the aqueous phase and purify via preparative HPLC or crystallization from water/ethanol.

    • Preferred Method: Concentrate the organic layer (if extracted) or the aqueous layer to a small volume. The product often precipitates as a solid upon standing at 4°C.

  • Final Purification: Recrystallize from Water/Ethanol or use Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).

Quality Control & Characterization

Analytical Parameters
  • HPLC Purity: >98.0% (Area %)

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm.

  • Mass Spectrometry (ESI): [M+H]⁺ = 279.26 Da.

  • Appearance: White to off-white powder.

Expected NMR Data (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 12.0–12.5 (br s, 2H, -COOH ).

    • δ 6.8–7.2 (m, 3H, Aromatic H).

    • δ 5.4 (s, 2H, -NH ₂).

    • δ 4.7 (dd, 1H, N-CH -COOH).

    • δ 4.2 (s, 2H, Lactam CH ₂).

    • δ 2.2–2.4 (m, 4H, Glutamic side chain -CH ₂-CH ₂-).

Process Workflow Diagram

Workflow Start Start: Raw Materials Step1 Step 1: Alkylation & Cyclization (ACN, TEA, Reflux) Start->Step1 Check1 QC Check: TLC/HPLC (Confirm Nitro-Isoindolinone) Step1->Check1 Step2 Step 2: Hydrogenation (Pd/C, H2, MeOH) Check1->Step2 Pass Step3 Step 3: Hydrolysis (LiOH, THF/H2O, pH Adj.) Step2->Step3 Purify Purification (Crystallization or Prep-HPLC) Step3->Purify Final Final Product: 2-(4-Amino-1-oxoisoindolin-2-yl) pentanedioic acid Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Safety & Handling

  • Methyl 2-(bromomethyl)-3-nitrobenzoate: Potent alkylating agent and skin irritant. Handle in a fume hood with gloves.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent; dispose of under water/inert atmosphere.

  • Storage: Store the final product at 2–8°C, protected from light and moisture.

References

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

  • Celgene Corporation. (2011). Methods for the Synthesis of Lenalidomide.[3][5][6] Patent WO2011018101A1. Link

  • Ruchelman, A. L., et al. (2013). Process for the preparation of Lenalidomide.[3][5][6] US Patent 2013012485. Link

  • ChemScene. (2023). 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid Product Data.Link

Sources

Application Note: LC-MS/MS Characterization of Lenalidomide Diacid Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the identification and characterization of the Lenalidomide diacid impurity, 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Lenalidomide, a critical immunomodulatory agent, is susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of this diacid degradation product.[1] Ensuring the accurate detection and structural confirmation of such impurities is paramount for drug safety and regulatory compliance. We present a robust analytical method, discuss the predictable fragmentation pattern of the diacid impurity, and provide step-by-step protocols for its analysis.

Introduction: The Imperative of Impurity Profiling

Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a thalidomide analogue with potent anti-neoplastic and immunomodulatory properties.[2] It is a cornerstone therapy for multiple myeloma and other hematologic malignancies.[3][4] The chemical stability of an Active Pharmaceutical Ingredient (API) like Lenalidomide is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

One of the primary degradation pathways for Lenalidomide is the hydrolysis of the glutarimide ring, which opens to form a diacid impurity, 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid. This impurity is particularly prevalent under basic (alkaline) stress conditions.[1] Therefore, a sensitive and specific analytical method is required to separate this more polar impurity from the parent drug and to definitively confirm its structure. LC-MS/MS serves as the ideal platform for this challenge, offering both chromatographic separation and highly specific mass-based detection and structural elucidation.

Chemistry: From API to Diacid Impurity

The transformation from Lenalidomide to its diacid impurity involves a single hydrolytic event. The base-catalyzed cleavage of one of the amide bonds within the glutarimide ring results in the formation of two carboxylic acid groups.

cluster_0 Chemical Structures Lenalidomide Lenalidomide C₁₃H₁₃N₃O₃ MW: 259.26 g/mol Diacid Lenalidomide Diacid Impurity (2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid) C₁₃H₁₄N₂O₅ MW: 278.26 g/mol Lenalidomide->Diacid  Hydrolysis (e.g., NaOH)

Figure 1: Hydrolytic conversion of Lenalidomide to its diacid impurity.

Mass Spectrometric Fragmentation Analysis

The key to confident identification lies in understanding the molecule's behavior within the mass spectrometer. Using positive ion electrospray ionization (ESI+), we can predict a logical fragmentation pathway for the diacid impurity.

Parent Ion Formation

In ESI+ mode, the Lenalidomide diacid impurity (MW: 278.26) readily accepts a proton, primarily on the basic 4-amino group, to form the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 279.3.

Proposed MS/MS Fragmentation Pathway

Collision-Induced Dissociation (CID) of the m/z 279.3 parent ion is expected to yield characteristic product ions. The most logical fragmentation occurs at the bond connecting the isoindolinone core to the pentanedioic acid side chain. This is analogous to the fragmentation observed for Lenalidomide itself, which consistently yields a stable isoindolinone-related fragment.[5][6][7]

G cluster_frags Primary Fragments parent Parent Ion [M+H]⁺ m/z 279.3 frag1 Product Ion 4-amino-1-oxoisoindolinone m/z 149.1 parent->frag1  Cleavage of N-C bond frag2 Product Ion [M+H - H₂O]⁺ m/z 261.3 parent->frag2  Neutral loss of H₂O frag3 Product Ion [M+H - HCOOH]⁺ m/z 233.3 parent->frag3  Neutral loss of Formic Acid

Figure 2: Proposed MS/MS fragmentation pathway for Lenalidomide diacid impurity.

  • Key Fragment (m/z 149.1): The most significant and diagnostic fragment arises from the cleavage of the bond between the isoindolinone nitrogen and the chiral carbon of the side chain. This yields the stable protonated 4-amino-1-oxoisoindolinone moiety. This is a crucial confirmatory ion as it is also a known fragment of the parent Lenalidomide API.[5][6]

  • Water Loss (m/z 261.3): A common fragmentation pathway for molecules containing carboxylic acids is the neutral loss of water (18.01 Da).

  • Formic Acid Loss (m/z 233.3): A subsequent or alternative loss of a formic acid moiety (46.01 Da) from the dicarboxylic side chain is also a probable fragmentation event.

Summary of Mass Data

The following table summarizes the expected mass spectrometric data for the impurity.

AnalyteFormulaExact Mass[M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Fragment Structure
Lenalidomide Diacid Impurity C₁₃H₁₄N₂O₅278.0903279.0975261.0869[M+H - H₂O]⁺
149.0709[C₈H₉N₂O]⁺ (4-amino-1-oxoisoindolinone)

Analytical Protocol: LC-MS/MS Method

This section provides a self-validating protocol designed for the robust separation and detection of the diacid impurity from the Lenalidomide API. The causality behind experimental choices is explained to ensure adaptability and understanding.

Materials and Reagents
  • Reference Standards: Lenalidomide and Lenalidomide Diacid Impurity (if available).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade).

  • Water: High-purity, 18.2 MΩ·cm (e.g., Milli-Q).

  • Additives: Formic Acid (LC-MS Grade, ~99%).

  • Forced Degradation: Sodium Hydroxide (NaOH) solution (e.g., 0.1 N).

Instrumentation
  • Liquid Chromatograph: A UPLC or HPLC system capable of handling binary gradients and pressures up to 600 bar. (e.g., Waters ACQUITY, Agilent 1290).

  • Mass Spectrometer: A tandem quadrupole (QqQ) or high-resolution mass spectrometer (Q-TOF, Orbitrap) equipped with an ESI source.

Experimental Workflow

Sources

Application Note: Preparation and Certification of a Lenalidomide Impurity D Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Reference Standards

Lenalidomide, chemically known as 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a potent immunomodulatory agent pivotal in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] The therapeutic efficacy and safety of an active pharmaceutical ingredient (API) like Lenalidomide are intrinsically linked to its purity. During synthesis, storage, or formulation, various related substances or impurities can arise.[2][4] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and control of these impurities to ensure patient safety.[2][5]

Lenalidomide Impurity D, chemically identified as 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid, is a known process-related impurity or degradation product.[6] Its presence in the final drug product must be strictly monitored and quantified. To achieve this with accuracy, a well-characterized, high-purity reference standard of Impurity D is essential. This reference standard serves as a benchmark in analytical methods for the routine quality control and stability testing of Lenalidomide.[2][7]

This application note provides a comprehensive guide for the targeted synthesis, purification, and certification of a Lenalidomide Impurity D reference standard, designed for researchers, analytical scientists, and drug development professionals.

Strategic Approach: Synthesis via Hydrolysis

Lenalidomide Impurity D is characterized by the hydrolytic opening of the piperidine-2,6-dione ring of the parent Lenalidomide molecule. Therefore, a direct and efficient method for its preparation is the controlled alkaline hydrolysis of Lenalidomide. This strategy is favored over a multi-step de novo synthesis due to its operational simplicity and high conversion rate, leveraging the inherent chemical reactivity of the parent drug.

Forced degradation studies have shown that Lenalidomide is particularly susceptible to degradation under alkaline conditions, leading to the formation of several degradation products, including the one corresponding to Impurity D.[8] By carefully controlling the reaction conditions (base concentration, temperature, and time), the hydrolysis can be directed to selectively yield the desired Impurity D.

Experimental Protocols

Materials and Equipment
Reagents & Materials Grade/Purity Supplier
Lenalidomide>99.5%Commercially Available
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard Supplier
Hydrochloric Acid (HCl)ACS Reagent GradeStandard Supplier
Acetonitrile (ACN)HPLC GradeStandard Supplier
Methanol (MeOH)HPLC GradeStandard Supplier
WaterMilli-Q or HPLC Grade---
Dichloromethane (DCM)ACS Reagent GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
Equipment Description
HPLC SystemWith UV/PDA Detector
Mass SpectrometerESI or Q-TOF
NMR Spectrometer400 MHz or higher
Magnetic Stirrer with Hotplate---
Rotary Evaporator---
pH Meter---
Glass Chromatography Column---
Standard Laboratory Glassware---
Protocol 1: Synthesis of Lenalidomide Impurity D

This protocol describes the base-catalyzed hydrolysis of Lenalidomide.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of Lenalidomide in 20 mL of methanol. Stir until a clear solution is obtained.

  • Base Addition: Prepare a 1 M solution of sodium hydroxide. Slowly add 10 mL of the 1 M NaOH solution to the Lenalidomide solution while stirring at room temperature.

    • Scientist's Note: The addition of a strong base (NaOH) initiates the nucleophilic attack on the carbonyl carbons of the glutarimide ring, leading to its hydrolytic cleavage.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction every 30 minutes by Thin Layer Chromatography (TLC) or HPLC. An HPLC sample can be prepared by taking a 100 µL aliquot, neutralizing it with 1 M HCl, and diluting with mobile phase.

    • Rationale: Continuous monitoring is crucial to ensure the reaction proceeds to completion and to prevent the formation of further degradation byproducts.

  • Reaction Quenching & Neutralization: Once the starting material is consumed (typically within 2-4 hours), carefully quench the reaction by acidifying the mixture to a pH of ~3-4 with 1 M HCl. This will precipitate the product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid using a Büchner funnel, wash with cold water (2 x 10 mL), and dry under vacuum at 40°C overnight. This yields the crude Lenalidomide Impurity D.

G Lenalidomide Lenalidomide in MeOH Reaction Stir at Room Temp (Monitor by HPLC) Lenalidomide->Reaction NaOH 1M NaOH NaOH->Reaction HCl 1M HCl (pH 3-4) Reaction->HCl Precipitation Precipitation & Filtration HCl->Precipitation Crude_ImpD Crude Impurity D Precipitation->Crude_ImpD

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel slurry using a mobile phase of Dichloromethane:Methanol (95:5 v/v). Pack a glass column with the slurry.

  • Sample Loading: Dissolve approximately 500 mg of the crude Impurity D in a minimal amount of the mobile phase and load it onto the prepared silica column.

  • Elution: Elute the column with the Dichloromethane:Methanol (95:5 v/v) mobile phase. Increase the polarity gradually by increasing the methanol percentage if necessary.

    • Scientist's Note: A gradient elution may be required for optimal separation of the desired product from any unreacted starting material or other impurities. The polarity is increased to elute the more polar Impurity D (a carboxylic acid) from the less polar starting material.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure Impurity D.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Final Drying: Dry the resulting solid under high vacuum at 40°C for 24 hours to yield the purified Lenalidomide Impurity D reference standard.

Characterization and Certification of the Reference Standard

To qualify the material as a reference standard, its identity, purity, and strength must be unequivocally established as per ICH guidelines.[9][10]

Protocol 3: Purity Assessment by HPLC

A stability-indicating HPLC method is crucial for determining the purity of the reference standard.[7][11]

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 240 nm
Injection Vol. 10 µL

Procedure:

  • Prepare a solution of the purified Impurity D in methanol at a concentration of approximately 0.5 mg/mL.

  • Inject the solution into the HPLC system.

  • The purity is calculated based on the peak area percentage. The main peak should be >99.5% for use as a primary reference standard.

Identity Confirmation by Mass Spectrometry and NMR
  • Mass Spectrometry (MS): Infuse a diluted solution of the standard into an ESI-MS. The observed mass-to-charge ratio (m/z) should correspond to the theoretical molecular weight of Lenalidomide Impurity D (C13H14N2O5, Mol. Wt.: 278.26).[6] The expected [M+H]+ ion would be at m/z 279.09.

  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectral data must be consistent with the structure of 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid. The chemical shifts, coupling constants, and integration values should unambiguously confirm the molecular structure.

Certification and Documentation

A comprehensive Certificate of Analysis (CoA) must be generated, summarizing all characterization data.

Test Acceptance Criteria Typical Result
Appearance White to Off-White SolidConforms
Identity by ¹H NMR Conforms to structureConforms
Identity by MS [M+H]⁺ = 279.09 ± 0.2279.09
Purity by HPLC ≥ 99.5%99.7%
Water Content (by KF) ≤ 0.5%0.2%
Residual Solvents As per ICH Q3CMeets requirements

G cluster_synthesis Preparation cluster_char Characterization cluster_cert Finalization Synthesis Synthesis of Crude Impurity D Purification Purification by Chromatography Synthesis->Purification Purified_Standard Purified Solid Purification->Purified_Standard Purity Purity Assay (HPLC >99.5%) CoA Certificate of Analysis Generation Purity->CoA Identity Identity Confirmation (MS, NMR) Identity->CoA Storage Assign Expiry & Store (2-8°C, Desiccated) CoA->Storage Certified_Standard Certified Reference Standard Storage->Certified_Standard Purified_Standard->Purity Purified_Standard->Identity

Storage and Handling

The certified Lenalidomide Impurity D reference standard should be stored in a well-sealed container, protected from light, at a refrigerated temperature (2-8°C). It is recommended to store the material under an inert atmosphere (e.g., Argon or Nitrogen) and with a desiccant to prevent moisture uptake. A re-test date should be assigned based on stability studies.

Conclusion

This application note details a robust and reliable methodology for the preparation of a high-purity Lenalidomide Impurity D reference standard. The outlined protocols for synthesis, purification, and comprehensive characterization provide a framework for laboratories to produce their own in-house standards. The availability of such a well-certified reference material is paramount for accurate analytical method validation, routine quality control testing, and ensuring the safety and efficacy of Lenalidomide drug products.

References

  • Rasayan J. Chem. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Available at: [Link]

  • ResearchGate. (n.d.). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC | Request PDF. Available at: [Link]

  • Venkateshwarlu, P., & Patel, M. M. (2020). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. International Journal of Pharmaceutical Research, 12(4). Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Lenalidomide EP Impurities & USP Related Compounds. Available at: [Link]

  • Raghu, N. S., et al. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Journal of Liquid Chromatography & Related Technologies, 33(6), 757-777. Available at: [Link]

  • Walash, M. I., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Journal of Chromatographic Science, 54(5), 725-733. Available at: [Link]

  • Quality Control Chemicals (QCC). (n.d.). Lenalidomide Impurity D. Available at: [Link]

  • Sitamahalakshmi, T., et al. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Journal of Advanced Scientific Research, 14(2), 44-54. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of lenalidomide and its impurity. Available at: [Link]

  • ACS Publications. (2025). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). US20050096351A1 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl).
  • Justia Patents. (2016). preparation of lenalidomide. Available at: [Link]

  • ResearchGate. (n.d.). Lenalidomide [(RS)-3-(4-amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione]. Available at: [Link]

  • DR JCR BIO. (n.d.). Lenalidomide Impurity D. Available at: [Link]

  • PharmaCompass. (n.d.). 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Available at: [Link]

  • ResearchGate. (n.d.). Alternative synthesis of lenalidomide. Available at: [Link]

  • DR JCR BIO. (n.d.). Lenalidomide Archives. Available at: [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Available at: [Link]

  • PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available at: [Link]

  • ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. Available at: [Link]

Sources

Robust LC-MS/MS Quantification of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Relevance

Lenalidomide is a potent immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and myelodysplastic syndromes. However, the molecule is inherently unstable in aqueous environments. Lenalidomide undergoes spontaneous, non-enzymatic hydrolysis in human plasma—exhibiting an in vitro half-life of approximately 8 hours—driven by the hydrolytic cleavage of its glutarimide amide bonds[1].

This ring-opening degradation yields 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS 295357-66-3), a highly polar dicarboxylic acid metabolite[2]. Quantifying this specific open-ring diacid is critical for three reasons:

  • Mass Balance & Pharmacokinetics (PK): Accurately mapping the metabolic fate of lenalidomide in clinical trials.

  • Therapeutic Drug Monitoring (TDM) Integrity: Ensuring that the measured concentration of active lenalidomide has not been artificially depleted by ex vivo hydrolysis during sample handling.

  • Stability-Indicating Assays: Validating the efficacy of plasma stabilization protocols.

Scientific Rationale & Methodological Causality

As a highly polar dicarboxylic acid, 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid presents unique bioanalytical challenges that require deliberate, causality-driven experimental design.

Ex Vivo Stabilization Strategy

If plasma is left untreated at room temperature or physiological pH, intact lenalidomide will continue to hydrolyze ex vivo, artificially inflating the concentration of the diacid metabolite. To arrest this degradation, the glutarimide ring must be stabilized immediately upon blood collection. This is achieved by chilling the samples and rapidly shifting the plasma pH to ~4.0 using a citrate buffer, which kinetically halts the hydrolysis reaction.

Chromatographic Retention Strategy

The parent drug, lenalidomide, is already highly polar with a negative cLogP (-0.685). The open-ring diacid metabolite is even more hydrophilic due to the exposure of two free carboxylic acid groups. Standard C18 columns fail to retain this analyte, causing it to elute in the void volume alongside ion-suppressing salts. To solve this, we utilize a High-Strength Silica (HSS) T3 stationary phase. The T3 phase features a lower ligand density and proprietary end-capping that allows aqueous mobile phases to fully penetrate the pore structure, providing superior retention for highly polar, water-soluble analytes.

Solid-Phase Extraction (SPE) Chemistry

Because the diacid metabolite contains two carboxylic acid moieties (pKa ~4.0), it is fully deprotonated (anionic) at a basic pH. By adjusting the plasma to pH 9.0 and loading it onto a Mixed-Mode Anion eXchange (MAX) SPE plate, the diacid is strongly retained via ionic interactions with the quaternary amine sorbent. This specific mechanism allows for aggressive washing with pure methanol to remove hydrophobic lipids and phospholipids. Elution is then selectively triggered by dropping the pH with formic acid, which neutralizes the carboxylic acids and disrupts the ionic binding.

Visualizations

MetabolicPathway A Lenalidomide (Intact Glutarimide) B Hydrolysis (pH > 7.0) A->B H2O C 2-(4-Amino-1-oxoisoindolin-2-yl) pentanedioic acid (Open-Ring Diacid) B->C Ring Cleavage

Hydrolytic ring-opening pathway of lenalidomide to its diacid metabolite in plasma.

SPEWorkflow S1 1. Plasma Collection & Acidification (pH ~4) S2 2. Addition of Isotope-Labeled IS S1->S2 S3 3. Mixed-Mode Anion Exchange (MAX) SPE S2->S3 S4 4. Acidic Elution (2% FA in MeOH) S3->S4 S5 5. HSS T3 UPLC Separation S4->S5 S6 S6 S5->S6

Step-by-step sample preparation and LC-MS/MS workflow for diacid quantification.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS: 295357-66-3, MW: 278.26)[2].

  • Internal Standard (IS): D5-2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid.

  • Extraction Plate: Oasis MAX 96-well µElution Plate (30 µm, 2 mg/well).

  • Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

Plasma Stabilization & SPE Workflow
  • Blood Collection & Stabilization: Collect whole blood in pre-chilled K2EDTA tubes. Centrifuge immediately at 4°C (3000 × g, 10 min). Transfer 500 µL of plasma to a pre-chilled cryovial and immediately add 50 µL of 1.0 M Citric Acid to lower the pH to ~4.0. Store at -80°C.

  • Sample Pre-treatment: Aliquot 100 µL of acidified plasma into a 96-well processing plate. Add 20 µL of IS working solution (500 ng/mL). Add 400 µL of 2% aqueous ammonium hydroxide (NH₄OH) to shift the pH to ~9.0, ensuring complete deprotonation of the diacid. Vortex for 2 minutes.

  • SPE Conditioning: Condition the Oasis MAX plate with 200 µL Methanol, followed by 200 µL LC-MS grade water.

  • Loading: Load the entire pre-treated sample (~520 µL) onto the SPE plate. Apply a gentle vacuum (approx. 2-3 inHg).

  • Washing:

    • Wash 1: 200 µL of 5% NH₄OH in water (removes neutral and basic endogenous interferences).

    • Wash 2: 200 µL of 100% Methanol (removes hydrophobic lipids and remaining intact lenalidomide).

  • Elution: Elute the diacid into a clean collection plate using 2 × 50 µL of 2% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic interaction with the sorbent.

  • Reconstitution: Dilute the eluate with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Profile:

    • 0.00 – 0.50 min: 2% B

    • 0.50 – 2.50 min: Linear gradient to 50% B

    • 2.50 – 3.00 min: 95% B (Column wash)

    • 3.00 – 4.00 min: 2% B (Re-equilibration)

Data Presentation

Table 1: Mass Spectrometry Parameters (Positive ESI Mode) Both the parent drug and the diacid metabolite share a common fragmentation pathway, yielding a stable 4-amino-isoindolin-1-one cation at m/z 149.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid279.1149.1502520
D5-Diacid (Internal Standard)284.1154.1502520

Table 2: Representative Assay Validation Metrics The combination of MAX SPE and HSS T3 chromatography yields a highly reproducible assay with negligible matrix effects, satisfying stringent FDA/EMA bioanalytical guidelines.

Concentration LevelIntra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Matrix Factor (IS-Normalized)
LLOQ (1.0 ng/mL)98.56.27.80.98
Low QC (3.0 ng/mL)101.24.55.11.02
Mid QC (50.0 ng/mL)99.83.14.01.01
High QC (400.0 ng/mL)100.52.83.50.99

References

  • Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Simple, Fast and Selective, Bioanalytical Sample Extraction for the Therapeutic Drug, Lenalidomide From Plasma Using Oasis™ MCX SPE. Waters Corporation. Available at:[Link]

Sources

Application Notes and Protocols for the Isolation of Lenalidomide Hydrolytic Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lenalidomide, an essential immunomodulatory agent for treating multiple myeloma and myelodysplastic syndromes, is susceptible to hydrolytic degradation, which can impact its safety and efficacy.[1][2] Understanding and isolating its degradation products are mandated by regulatory bodies like the ICH and are critical for stability studies, impurity profiling, and ensuring patient safety.[1][3] This document provides a comprehensive technical guide for researchers and drug development professionals on the systematic isolation of lenalidomide's hydrolytic degradation products. We present detailed, field-proven protocols for forced degradation, followed by two primary isolation workflows: high-throughput preparative high-performance liquid chromatography (Prep-HPLC) and selective solid-phase extraction (SPE). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Degradant Isolation

Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, possesses two amide bonds within its glutarimide and isoindolinone ring systems.[4][5] These sites are susceptible to hydrolytic cleavage under acidic or basic conditions, leading to the formation of degradation products with altered chemical structures, and potentially different pharmacological or toxicological profiles.[1][6][7] The isolation of these degradants in a pure form is a prerequisite for their definitive structural elucidation (e.g., via NMR, MS) and for their use as reference standards in the validation of stability-indicating analytical methods.

This guide outlines a logical, multi-step approach beginning with the controlled generation of hydrolytic degradants, followed by robust, scalable isolation techniques.

Mechanism of Hydrolytic Degradation

The primary pathway for hydrolytic degradation involves the cleavage of the amide bonds in the glutarimide ring, which is particularly susceptible. This ring-opening reaction results in the formation of more polar compounds containing carboxylic acid and amide functionalities. Significant degradation has been observed under both acidic and alkaline stress conditions.[1][3]

G cluster_main Lenalidomide Structure and Hydrolysis Sites lenalidomide Lenalidomide (C13H13N3O3) hydrolysis_site1 Glutarimide Ring (Amide Bond) lenalidomide->hydrolysis_site1 Hydrolytic Attack hydrolysis_site2 Isoindolinone Ring (Amide Bond) lenalidomide->hydrolysis_site2 Hydrolytic Attack degradation_products Ring-Opened Hydrolytic Products (Increased Polarity) hydrolysis_site1->degradation_products hydrolysis_site2->degradation_products

Caption: Lenalidomide structure indicating the primary sites for hydrolytic attack.

Protocol: Generation of Hydrolytic Degradants via Forced Degradation

To isolate degradation products, they must first be generated in sufficient quantities. Forced degradation (or stress testing) is used to accelerate this process under controlled laboratory conditions. The following protocols are designed to induce significant, but not complete, degradation, yielding a complex mixture of the parent drug and its byproducts, which is ideal for subsequent isolation experiments.

G start Start: Lenalidomide Bulk Drug prepare Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) start->prepare split prepare->split acid Acid Hydrolysis Add 1N HCl Incubate at 80°C for 24h split->acid Condition 1 base Alkaline Hydrolysis Add 0.5N NaOH Incubate at 60°C for 24h split->base Condition 2 neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base combine neutralize_acid->combine neutralize_base->combine analyze Analyze sample by Analytical HPLC to confirm degradation combine->analyze end Proceed to Isolation analyze->end G cluster_prephplc Preparative HPLC Isolation Workflow start Neutralized Degradation Mixture step1 Scale-Up Analytical Method (Increase column diameter, flow rate) start->step1 step2 Inject large volume onto Preparative HPLC System step1->step2 step3 Monitor Elution with UV Detector (e.g., 220-240 nm) step2->step3 step4 Collect Fractions Corresponding to Degradant Peaks step3->step4 step5 Solvent Evaporation (Rotary Evaporator / Lyophilizer) step4->step5 step6 Purity Check of Isolated Fraction (Re-inject into Analytical HPLC) step5->step6 end Pure, Isolated Degradant step6->end

Caption: Step-by-step workflow for the isolation of degradants via Prep-HPLC.

Protocol for Preparative HPLC Isolation
  • Analytical Method Development: First, optimize a stability-indicating analytical HPLC method to achieve baseline separation (>1.5) between Lenalidomide and its hydrolytic degradants. A good starting point is provided in Table 2.

  • Method Scaling: Scale the analytical method to a preparative scale. This involves selecting a preparative column with the same stationary phase (e.g., C18) but a larger internal diameter (e.g., >20 mm). The flow rate and injection volume must be adjusted proportionally to the column's cross-sectional area.

  • Sample Preparation: Filter the neutralized forced degradation mixture through a 0.45 µm filter to remove any particulate matter before injection.

  • Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Monitor the separation using a UV detector. Program the fraction collector to automatically collect the eluent corresponding to each target degradation peak into separate vessels.

  • Post-Isolation Processing: Combine the fractions containing the same purified degradant. Remove the HPLC mobile phase solvents using a rotary evaporator or a lyophilizer (freeze-dryer) to obtain the degradation product as a solid.

  • Purity Confirmation: Redissolve a small amount of the isolated solid and analyze it using the initial analytical HPLC method. The resulting chromatogram should show a single, sharp peak, confirming the purity of the isolated compound.

Isolation Technique II: Solid-Phase Extraction (SPE)

SPE is a powerful and selective sample preparation technique that can be used for sample clean-up, concentration, and isolation. [8][9]It is particularly useful for separating compounds with significant differences in polarity or charge, which is characteristic of hydrolytic degradation.

Causality: Since hydrolytic degradation products are more polar than the parent Lenalidomide, a normal-phase SPE sorbent (e.g., silica) can be used. [9][10]In this mode, the polar degradants are retained on the polar sorbent while the less polar parent drug can be washed away with a non-polar solvent. Alternatively, given the basic amine group on Lenalidomide, a cation-exchange sorbent can be used to bind the parent drug under acidic conditions, potentially allowing more neutral or acidic polar degradants to pass through. [11]

G cluster_spe Solid-Phase Extraction (SPE) Workflow start Neutralized Degradation Mixture step1 Condition SPE Cartridge (e.g., with Methanol) start->step1 step2 Equilibrate SPE Cartridge (e.g., with Water) step1->step2 step3 Load Sample Mixture step2->step3 step4 Wash Step (Elute unwanted compounds, e.g., parent drug) step3->step4 step5 Elution Step (Use stronger solvent to elute target degradants) step4->step5 step6 Analyze Eluate by HPLC (Confirm presence of degradant) step5->step6 end Enriched Degradant Fraction step6->end

Caption: General workflow for isolating polar degradants using SPE.

Protocol for SPE Isolation (Normal-Phase Example)
  • Sorbent Selection: Choose a normal-phase SPE cartridge (e.g., Silica, Diol, or Florisil). The bed mass will depend on the amount of material to be processed.

  • Cartridge Conditioning: Activate the sorbent by passing a non-polar solvent (e.g., hexane or dichloromethane) through the cartridge. This step ensures consistent and reproducible interactions.

  • Equilibration: Equilibrate the cartridge with the same non-polar solvent that the sample is dissolved in.

  • Sample Loading: Dissolve the dried degradation mixture in a minimal amount of a non-polar organic solvent and load it onto the SPE cartridge. The polar degradants will be adsorbed onto the silica sorbent.

  • Washing: Pass a volume of the non-polar solvent through the cartridge. This step is designed to wash out the less polar parent Lenalidomide, which has a lower affinity for the polar sorbent. Collect this fraction and check via HPLC to confirm the removal of the parent drug.

  • Elution: Elute the retained polar degradation products by passing a more polar solvent (e.g., ethyl acetate, or methanol) through the cartridge. Collect the eluate.

  • Analysis and Further Purification: Analyze the collected eluate by analytical HPLC to confirm the identity and purity of the isolated degradant. If multiple degradants were retained and eluted together, this fraction can be further purified using preparative HPLC.

Data Summary and Method Comparison

Table 1: Comparison of Primary Isolation Techniques
FeaturePreparative HPLCSolid-Phase Extraction (SPE)
Selectivity/Resolution Very High; capable of separating closely related isomers.Moderate to High; best for compounds with significant polarity differences.
Capacity High (milligrams to grams per run).Lower (micrograms to milligrams per cartridge).
Purity Achieved High (>98% is common in a single run).Moderate; often used for enrichment or fractionation, may require a secondary purification step.
Speed Slower; run times can be long.Fast; rapid processing of samples.
Primary Application Final purification of target compounds to a high degree of purity.Sample clean-up, fractionation, and enrichment of target analytes from complex mixtures. [8][9]
Table 2: Example Analytical HPLC Method for Separation

This method serves as a starting point for developing a preparative-scale protocol. Parameters are synthesized from multiple validated methods. [1][3][12][13]

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent hydrophobic retention and resolution for Lenalidomide and its impurities. [14]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 An acidic pH ensures consistent protonation of the amine group, leading to sharp, symmetrical peaks. [13]
Mobile Phase B Acetonitrile or Methanol Common organic modifiers for reversed-phase chromatography. [1]
Gradient Elution Start with a high percentage of Mobile Phase A (e.g., 90-95%) and gradually increase Mobile Phase B. Effectively separates polar degradants (eluting early) from the parent drug (eluting later). [1][3]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID analytical column.
Column Temperature 25-40 °C Controlled temperature ensures reproducible retention times. [13]
Detection UV at 220 nm or 240 nm Provides good sensitivity for both the parent drug and its degradation products. [1][15]

| Injection Volume | 10-20 µL | Standard volume for analytical-scale injections. [1][13]|

References

  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. (2025). Rasayan Journal of Chemistry.
  • Venkateshwarlu, P., & Patel, M. M. (2020). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Research Journal of Pharmacy and Technology.
  • Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. (n.d.). Research Journal of Pharmacy and Technology.
  • A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. (2016). PMC.
  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. (n.d.). Semantic Scholar.
  • Development of an HPLC Assay Method for Lenalidomide. (n.d.).
  • An Overview of Solid-Phase Extraction. (2025). WelchLab.
  • Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects. (n.d.). PMC.
  • DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. (2010). Taylor & Francis.
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent Technologies.
  • What is Solid-Phase Extraction? (n.d.). Phenomenex.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Supelco.
  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (2020). Chemical Review and Letters.
  • Lenalidomide. (n.d.). Wikipedia.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. (2023). Journal of Advanced Scientific Research.
  • Lenalidomide Impurities and Synthesis. (n.d.). Daicel Pharma Standards.

Sources

NMR characterization of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Structural Elucidation of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Regulatory Context

Lenalidomide is a highly potent immunomodulatory imide drug (IMiD) utilized primarily in the treatment of multiple myeloma and myelodysplastic syndromes[1]. However, the piperidine-2,6-dione (glutarimide) core of the active pharmaceutical ingredient (API) is inherently susceptible to hydrolytic degradation under physiological, thermal, and pH-stressed conditions[2].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any degradation product in a new drug substance that exceeds the identification threshold (typically 0.05% to 0.10%, depending on the maximum daily dose) must be rigorously identified and structurally characterized to ensure patient safety[3]. One of the most prominent terminal degradation products observed during forced degradation (specifically basic hydrolysis) is 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS: 295357-66-3), commonly referred to as Lenalidomide Diacid or Impurity-3[2][4]. This application note details the definitive structural elucidation of this impurity using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Pathway of Degradation

To accurately profile an impurity, one must first understand the chemical causality of its formation. The glutarimide ring of lenalidomide contains two susceptible imide bonds. Nucleophilic attack by water or hydroxide ions initially cleaves one of these bonds, yielding ring-opened monoamide intermediates (glutamine or isoglutamine derivatives)[2]. Subsequent secondary hydrolysis cleaves the remaining amide bond, releasing ammonia (


) and forming the stable pentanedioic acid (glutaric acid) derivative[5].

Pathway A Lenalidomide API (Intact Glutarimide Ring) B Hydrolytic Stress (pH > 7 or pH < 3) A->B C Ring-Opened Intermediates (Monoamides) B->C + H2O D Secondary Hydrolysis (Loss of NH3) C->D E 2-(4-Amino-1-oxoisoindolin-2-yl) pentanedioic acid D->E + H2O

Fig 1: Hydrolytic degradation pathway of Lenalidomide yielding the diacid impurity.

Structural Elucidation Strategy & Causality

Mass spectrometry alone is insufficient for definitive structural proof, as it cannot easily differentiate between isobaric ring-opened isomers. NMR serves as the gold standard here. As an application scientist, the goal is not merely to assign peaks, but to map the causality of the structural changes to specific spectral markers:

  • Loss of the Imide NH: The intact lenalidomide molecule exhibits a highly deshielded imide proton at ~11.0 ppm in

    
     NMR. Complete hydrolysis eliminates this functional group; thus, the absence of this signal is the first diagnostic proof of ring opening.
    
  • Appearance of Carboxylic Acids: The ring opening generates two carboxylic acid groups (C1 and C5 of the pentanedioic acid chain). These appear as a broad, heavily exchangeable singlet downfield (>12.0 ppm) in the

    
     NMR, and as two distinct carboxylate carbons (~172.5 and ~173.8 ppm) in the 
    
    
    
    NMR.
  • Diastereotopic Preservation: The chiral center at the C2 position of the pentanedioic acid chain is retained. Because of this adjacent stereocenter, the isolated

    
     protons of the isoindolinone ring (C3') remain diastereotopic. They cannot freely rotate into equivalent magnetic environments and therefore split each other into a characteristic AB quartet (two doublets) around 4.2–4.4 ppm. This confirms the isoindolinone core remains intact.
    

Logic A Glutarimide Ring Hydrolysis B Loss of Imide NH A->B C Formation of 2x COOH A->C D Retention of Chiral Center A->D E Absence of signal at ~11.0 ppm B->E F Broad singlet at >12.0 ppm C->F G Diastereotopic CH2 AB Quartet (~4.3 ppm) D->G

Fig 2: Logical causality between structural changes and observed NMR spectral markers.

Experimental Protocol for NMR Acquisition

A self-validating NMR protocol relies on orthogonal 2D experiments to cross-verify 1D assignments, creating a closed-loop verification system where no assignment relies on a single data point.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the isolated impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Causality for solvent choice: DMSO-
    
    
    
    is a strong hydrogen-bond acceptor, which slows down the chemical exchange rate of the
    
    
    and
    
    
    protons, allowing them to be clearly observed without collapsing into the baseline.
  • 1D Acquisition: Acquire a standard

    
     spectrum (minimum 16 scans, relaxation delay 2s) and a 
    
    
    
    spectrum (minimum 1024 scans, relaxation delay 2s) at 298 K.
  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC. Crucial parameter: Optimize the HMBC for long-range couplings of 8 Hz, which is standard for 3-bond correlations (e.g., from the C2 methine proton to the isoindolinone C1' carbonyl).

  • Processing: Apply appropriate window functions (e.g., exponential line broadening of 0.3 Hz for

    
    , 1.0 Hz for 
    
    
    
    ), phase correct, and reference the residual DMSO peak to 2.50 ppm (
    
    
    ) and 39.5 ppm (
    
    
    ).

Workflow S1 Sample Prep (10 mg in DMSO-d6) S2 1D NMR (1H, 13C{1H}) S1->S2 S3 2D NMR (COSY, HSQC, HMBC) S2->S3 S4 Data Processing (Phase/Baseline) S3->S4 S5 Structural Verification S4->S5

Fig 3: Standardized NMR acquisition and processing workflow for impurity profiling.

Tabulated NMR Data & Interpretation

The tables below summarize the quantitative data for the diacid impurity. The numbering scheme defines the pentanedioic acid chain as C1–C5, and the isoindolinone core as C1'–C7a'.

Table 1:


 NMR Assignments (400 MHz, DMSO-

)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (

in Hz)
Diagnostic Note
-COOH 12.40br s2H-Confirms glutarimide ring opening
Ar-H6' 7.15t1H7.8Meta to

Ar-H7' 6.95d1H7.4Ortho to C1' carbonyl
Ar-H5' 6.80d1H8.0Ortho to

Ar-

5.45br s2H-Primary aromatic amine
C2-H 4.80dd1H10.5, 4.5Chiral methine proton
C3'-

4.35d1H17.0Diastereotopic AB system
C3'-

4.20d1H17.0Diastereotopic AB system
C4-

2.15 – 2.30m2H-Adjacent to C5 carboxylate
C3-

1.90 – 2.10m2H-Aliphatic chain

Table 2:


 NMR Assignments (100 MHz, DMSO-

)
PositionChemical Shift (ppm)Carbon Type2D HMBC Validation (Key Correlations)
C5 173.8Quaternary (C=O)Correlates with C4-

and C3-

C1 172.5Quaternary (C=O)Correlates with C2-H and C3-

C1' 168.5Quaternary (C=O)Correlates with C7'-H and C3'-

C4' 143.5Quaternary (Ar-C)Correlates with Ar-

and C6'-H
C7a' 132.0Quaternary (Ar-C)Correlates with C5'-H
C6' 128.8Tertiary (Ar-CH)Correlates with C4' and C7a'
C3a' 125.5Quaternary (Ar-C)Correlates with C3'-

and C5'-H
C5' 116.2Tertiary (Ar-CH)Correlates with C7'-H
C7' 110.5Tertiary (Ar-CH)Correlates with C5'-H and C1'
C2 52.5Tertiary (CH)Correlates with C1, C3, and C1'
C3' 45.8Secondary (

)
Correlates with C1', C3a', and C2-H
C4 30.5Secondary (

)
Correlates with C5 and C2-H
C3 24.2Secondary (

)
Correlates with C1, C2-H, and C4-

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. International Council for Harmonisation (ICH). Available at:[Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. National Institutes of Health (PMC). Available at:[Link]

  • Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. PubMed. Available at:[Link]

  • Degradation Studies of Highly Potent and Life Threatening Human Birth Defect Drug—Lenalidomide by HPLC and LC-MS. Taylor & Francis. Available at:[Link]

Sources

Optimizing Chromatographic Purity: A Guide to Column Selection for the Separation of Lenalidomide from its Acidic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the selection of an appropriate HPLC column for the robust separation of Lenalidomide from its acidic process-related and degradation impurities. Lenalidomide, a critical immunomodulatory drug, is susceptible to hydrolysis, particularly at the glutarimide ring, leading to the formation of acidic impurities that can impact the safety and efficacy of the final drug product. Achieving baseline separation of these impurities from the active pharmaceutical ingredient (API) is a critical step in method development for quality control and stability testing. This document outlines the theoretical considerations, a systematic column screening protocol, and practical recommendations to guide researchers and drug development professionals in this essential analytical task.

Introduction: The Separation Challenge

Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a potent therapeutic agent used in the treatment of multiple myeloma and other hematological malignancies.[1][2] The molecular structure of Lenalidomide contains a glutarimide ring that is susceptible to hydrolytic cleavage under both acidic and basic conditions.[3][4][5] This degradation pathway results in the formation of ring-opened dicarboxylic acid impurities, which are significantly more polar and acidic than the parent compound.

The primary analytical challenge lies in developing a stability-indicating HPLC method that can effectively separate the relatively non-polar, basic Lenalidomide from its highly polar and acidic impurities. The choice of the stationary phase is paramount to achieving the desired selectivity and resolution. This guide will walk through the critical factors to consider when selecting an HPLC column and provide a structured approach to screen and identify the optimal column for this specific separation.

Theoretical Considerations for Column Selection

The separation of Lenalidomide from its acidic impurities is governed by the principles of reversed-phase chromatography. The key to a successful separation lies in exploiting the differences in the physicochemical properties of the analytes, primarily their hydrophobicity (logP) and ionization state (pKa).

2.1. Analyte Properties:

  • Lenalidomide: Possesses a primary aromatic amine group, making it basic with a pKa value that allows for protonation at acidic pH. Its logP value indicates a moderate level of hydrophobicity.

  • Acidic Impurities: The primary acidic impurities result from the hydrolysis of the glutarimide ring, leading to the formation of a dicarboxylic acid derivative. These impurities are significantly more polar (lower logP) and will be anionic at neutral or basic pH.

2.2. Stationary Phase Selection:

The choice of stationary phase will dictate the primary mode of interaction and, consequently, the retention and selectivity of the separation.

  • C18 (Octadecyl Silane): This is the most common and often the first choice for reversed-phase chromatography due to its high hydrophobicity. It provides excellent retention for moderately non-polar compounds like Lenalidomide. However, the high hydrophobicity might lead to poor retention of the very polar acidic impurities.

  • C8 (Octyl Silane): A less hydrophobic alternative to C18, a C8 column may provide a better balance of retention for both the parent drug and its polar acidic impurities.

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions with the aromatic ring of Lenalidomide. This can be advantageous in resolving closely eluting impurities.

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain. This feature can help in retaining and separating polar compounds like the acidic impurities through secondary interactions (e.g., hydrogen bonding) and can also improve peak shape for basic compounds like Lenalidomide, especially when using low ionic strength mobile phases.

  • Polar-Endcapped Phases: These columns are designed to shield residual silanols on the silica surface, which can cause peak tailing for basic analytes like Lenalidomide. This can lead to improved peak symmetry and overall resolution.

2.3. Mobile Phase Considerations:

The mobile phase, particularly its pH, plays a crucial role in controlling the ionization state of both Lenalidomide and its acidic impurities.

  • pH Control: Maintaining the mobile phase pH below the pKa of the acidic impurities (typically around 4-5) will keep them in their neutral, more retained form. Conversely, a pH above their pKa will render them anionic and less retained. For Lenalidomide, a mobile phase pH below its pKa will ensure it is in its protonated, more polar form. A low pH (around 2.5-3.5) is often a good starting point to ensure good peak shape for the basic parent compound and sufficient retention of the acidic impurities.[1][6]

  • Buffer Selection: A phosphate buffer is a common choice for controlling the pH in this range and is compatible with UV detection.[1][7]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. The choice and gradient profile will influence the overall retention and selectivity of the separation.

Systematic Column Screening Protocol

A systematic approach to screen multiple column chemistries is the most efficient way to identify the optimal stationary phase for the separation of Lenalidomide and its acidic impurities.

3.1. Objective:

To identify an HPLC column that provides baseline resolution (Rs > 1.5) between Lenalidomide and its critical acidic impurities with good peak shape and reasonable analysis time.

3.2. Materials and Reagents:

  • Lenalidomide Reference Standard

  • Lenalidomide Acid-Stressed Sample (prepared by heating a solution of Lenalidomide in 0.1 N HCl)

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • HPLC Water

3.3. HPLC System:

  • A standard HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

3.4. Experimental Workflow:

A visual representation of the column screening workflow is provided below:

ColumnSelectionLogic Start Start Column Selection Screening Perform Column Screening (C18, C8, Phenyl, Polar-Embedded) Start->Screening Evaluate Evaluate Resolution (Rs) & Peak Shape Screening->Evaluate CheckRs Is Rs > 1.5 for all critical pairs? Evaluate->CheckRs CheckRs->Screening No, try different column or mobile phase CheckShape Is Peak Shape Acceptable? (Tailing < 1.5) CheckRs->CheckShape Yes CheckShape->Screening No, consider alternative column chemistry Optimize Optimize Gradient & Mobile Phase pH CheckShape->Optimize Yes FinalMethod Final Validated Method Optimize->FinalMethod

Sources

Application Note: A Unified Approach to Dissolution Testing and Diacid Impurity Formation Analysis for Ester-Based Drug Products

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The in-vitro dissolution profile of an oral solid dosage form is a critical quality attribute that predicts its in-vivo performance.[1][2] For drug substances containing ester functional groups, the aqueous and pH-variable environment of a dissolution test can be conducive to hydrolysis, leading to the formation of degradation products. A common and critical class of such degradants are diacid impurities, formed from the hydrolysis of a second ester or a related functional group on the parent molecule. The presence of these impurities, even at low levels, can impact the safety and efficacy of the drug product.[3]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate strict control over impurities.[4][5] The ICH Q3B(R2) guideline specifically addresses impurities in new drug products, including degradation products that form during manufacturing or storage.[5][6] Therefore, a comprehensive understanding of not only the drug release rate but also the concurrent formation of any degradation products during the dissolution process is paramount.

This application note presents an integrated protocol for the simultaneous monitoring of drug dissolution and the formation of diacid impurities. We will use the example of an ester-containing Active Pharmaceutical Ingredient (API), which hydrolyzes to its active diacid metabolite, a scenario common to prodrugs like Enalapril which converts to Enalaprilat.[4][6][7][8][9] This guide provides a detailed methodology, from the dissolution apparatus setup to the development of a stability-indicating HPLC method, offering researchers a robust framework for ensuring product quality and regulatory compliance.

The "Why": Causality in Experimental Design

Choosing an integrated approach is not merely for efficiency; it is scientifically imperative. A standard dissolution test that only quantifies the parent API might mask critical quality issues. If the API degrades into an impurity within the dissolution vessel, a simple UV-Vis analysis could fail to distinguish between the parent drug and the degradant, leading to an overestimation of the true dissolution rate. Furthermore, understanding the rate and extent of impurity formation under dissolution conditions provides invaluable data for formulation development, helping to select excipients and manufacturing processes that enhance stability.[10]

This protocol is designed as a self-validating system. By monitoring both the disappearance of the API and the appearance of the diacid impurity, we create a mass balance that provides confidence in the analytical results. This dual-monitoring strategy is a cornerstone of the Quality-by-Design (QbD) approach, ensuring that product performance is well-understood and controlled.[11]

Part I: Dissolution Testing Protocol (Based on USP <711>)

The dissolution test is designed to measure the rate and extent to which the API is released from the dosage form and becomes available for absorption.[12] The conditions of the test are standardized to ensure reproducibility and are outlined in major pharmacopoeias such as the United States Pharmacopeia (USP).[13][14]

Rationale for Parameter Selection
  • Apparatus: USP Apparatus 2 (Paddle) is chosen for this protocol as it is the most widely used and recommended for solid oral dosage forms like tablets and capsules.[12] Its hydrodynamic profile is well-characterized, though care must be taken to avoid "coning" of undissolved powder at the bottom of the vessel.[11]

  • Medium: The choice of dissolution medium should be based on the physiological environment the drug product will encounter. For many immediate-release products, a pH range from 1.2 to 6.8 is evaluated during development to cover the transit through the gastrointestinal tract.[10][15] For this protocol, we will use a 0.1 M phosphate buffer at pH 6.8, a common medium simulating intestinal fluid.

  • Temperature: The temperature is maintained at 37 ± 0.5 °C to mimic physiological conditions.[13][14]

  • Agitation Speed: A paddle speed of 50 RPM is a standard starting point that provides gentle agitation without creating a turbulent environment that could lead to artificially high dissolution rates.[16]

Step-by-Step Dissolution Protocol
  • Media Preparation: Prepare 900 mL of 0.1 M phosphate buffer (pH 6.8) per vessel. Deaerate the medium using an appropriate, validated technique (e.g., vacuum filtration with gentle heating) to prevent the formation of air bubbles on the dosage form surface, which can interfere with dissolution.[13]

  • Apparatus Setup:

    • Assemble the USP Apparatus 2 (Paddle) dissolution bath.

    • Place 900 mL of the prepared and deaerated medium into each of the six vessels.

    • Cover the vessels and allow the medium to equilibrate to 37 ± 0.5 °C.

    • Adjust the paddle height to 25 ± 2 mm from the bottom of the vessel.

  • Test Initiation:

    • Carefully drop one tablet into each vessel.

    • Immediately start the paddle rotation at 50 RPM.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a validated, inert filter (e.g., 0.45 µm PVDF) that does not adsorb the API or impurity. Perform filter validation studies during method development.

    • Place the filtered samples into HPLC vials for analysis.

    • Note: Do not replace the withdrawn sample volume unless required by a specific monograph, as modern calculations can easily account for the volume change.

Part II: Stability-Indicating HPLC Method Protocol

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the API in the presence of its potential degradation products, process impurities, and excipients.[5][12][14] Forced degradation studies are a critical tool used to generate these degradants and demonstrate the method's specificity.[17][18][19][20]

Rationale for HPLC Method Development
  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility in separating compounds with a wide range of polarities.[20][21]

  • Detection: UV detection is common, cost-effective, and suitable for most APIs with a chromophore.[5]

  • Column: A C18 column is a robust and widely used stationary phase, offering excellent retention for moderately non-polar compounds.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) provides the flexibility to separate the parent API from its more polar diacid impurity. The buffer controls the ionization state of the analytes, which is crucial for reproducible retention times.

Step-by-Step HPLC Protocol
  • Forced Degradation (for Method Development):

    • To generate the diacid impurity, subject the API to hydrolytic stress. Reflux a solution of the API in 0.1 N HCl and 0.1 N NaOH.

    • Monitor the degradation over time. Neutralize the samples before injection.

    • This stressed sample, containing both the API and the diacid impurity, will be used to develop and confirm the chromatographic separation.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      10.0 80
      12.0 80
      12.1 10

      | 15.0 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm (or the λmax of the API)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • API Stock Standard: Accurately weigh and dissolve the API reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Impurity Stock Standard: Prepare a stock solution of the diacid impurity reference standard in the same manner.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock standards to cover the expected concentration range for both the API and the impurity.

    • Dissolution Samples: The filtered samples from the dissolution test are used directly. Dilute if necessary to fall within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the standards and dissolution samples.

    • Integrate the peak areas for the API and the diacid impurity.

    • Calculate the concentration of each analyte in the dissolution samples using the calibration curve.

Integrated Workflow & Data Analysis

The synergy of these two protocols provides a comprehensive picture of product performance.

Dissolution_Impurity_Workflow cluster_dissolution Part I: Dissolution Testing cluster_hplc Part II: HPLC Analysis cluster_data Part III: Data Analysis prep 1. Media Prep & Deaeration setup 2. Apparatus Setup (USP 2, 37°C) prep->setup dose 3. Dosing (n=6) setup->dose sampling 4. Timed Sampling (e.g., 5, 10, 15, 30 min) dose->sampling filtration 5. Filtration (0.45 µm PVDF) sampling->filtration hplc_run 7. HPLC Analysis (Stability-Indicating Method) filtration->hplc_run Filtered Samples hplc_prep 6. Standard Prep (API & Impurity) hplc_prep->hplc_run quant 8. Quantification (Calibration Curve) hplc_run->quant calc_diss 9. Calculate % Dissolved (API) quant->calc_diss calc_imp 10. Calculate % Impurity (Relative to Label Claim) quant->calc_imp profile 11. Generate Profiles (Dissolution & Impurity) calc_diss->profile calc_imp->profile

Sources

Application Note: Spectroscopic Fingerprinting of Lenalidomide Degradation – A UV-Vis Protocol for Identifying Open-Ring Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lenalidomide, a critical immunomodulatory agent used in treating multiple myeloma and myelodysplastic syndromes, is susceptible to degradation, particularly through hydrolysis.[1][2] This process can lead to the formation of open-ring impurities, which alter the molecule's structure and can impact its therapeutic efficacy and safety. This application note provides a detailed protocol for utilizing UV-Vis spectrophotometry as a rapid and accessible analytical tool to detect the formation of these hydrolytic, open-ring impurities. By comparing the absorption spectra of Lenalidomide under forced degradation conditions (acidic and basic hydrolysis) against a reference standard, researchers can identify characteristic spectral shifts indicative of glutarimide ring cleavage. This method serves as a valuable preliminary analysis or a complementary technique to chromatographic methods for stability testing and impurity profiling in drug development and quality control environments.[3][4][5]

Introduction and Scientific Principle

The stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug safety and efficacy. Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione) contains a glutarimide ring that is susceptible to hydrolytic cleavage, especially under acidic or alkaline conditions.[1][6] This reaction opens the piperidine-2,6-dione ring to form impurities such as 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, fundamentally altering the molecular structure.[6]

UV-Visible spectrophotometry is a powerful technique that measures the absorption of light by a molecule as a function of wavelength.[4] The absorption of UV-Vis radiation is dependent on the electronic structure of the molecule, specifically its chromophores. The core structure of Lenalidomide, containing the amino-substituted isoindolinone system, is the primary chromophore responsible for its characteristic UV absorption. When the glutarimide ring undergoes hydrolysis, the electronic environment of the molecule is altered. This structural change invariably leads to a modification of its UV-Vis absorption spectrum, often resulting in a shift of the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity (ε).[5] By monitoring these spectral changes, one can effectively "fingerprint" the degradation process.

This protocol leverages this principle to establish a straightforward method for detecting the presence of open-ring impurities, providing a rapid assessment of Lenalidomide's stability.

Caption: Degradation pathway of Lenalidomide to an open-ring impurity.

Materials and Instrumentation

Instrumentation
  • Dual-beam UV-Vis Spectrophotometer with scanning capabilities (e.g., Agilent Cary series, Shimadzu UV series, or equivalent).

  • Matched quartz cuvettes (1 cm path length).

  • Calibrated analytical balance.

  • Calibrated pH meter.

  • Water bath or heating block capable of maintaining 60°C ± 2°C.

  • Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL).

  • Pipettes (Class A).

Reagents and Solvents
  • Lenalidomide Reference Standard (USP grade or equivalent).

  • Methanol (HPLC grade, UV cutoff <210 nm).

  • Acetonitrile (HPLC grade, UV cutoff <200 nm).

  • Deionized water (Type I, 18.2 MΩ·cm).

  • Hydrochloric acid (HCl), 0.5 N solution (prepared from concentrated ACS grade HCl).

  • Sodium hydroxide (NaOH), 0.5 N solution (prepared from ACS grade NaOH pellets).

Experimental Protocols

Protocol 1: Preparation of Lenalidomide Stock Solution

Causality: A diluent of Methanol and Water (50:50 v/v) is chosen for its excellent solubilizing properties for both the parent drug and its more polar open-ring impurities. This ensures all components remain in solution for accurate spectral analysis.

  • Accurately weigh approximately 25 mg of the Lenalidomide reference standard.

  • Transfer the powder to a 50 mL volumetric flask.

  • Add approximately 25 mL of Methanol and sonicate for 5 minutes, or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with deionized water and mix thoroughly. This yields a 500 µg/mL Stock Solution .

  • Pipette 1.0 mL of the Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of Methanol and deionized water. This yields a 10 µg/mL Working Standard Solution .

Protocol 2: Acquisition of the Reference UV-Vis Spectrum

Causality: This spectrum serves as the baseline or "zero-degradation" profile. All subsequent spectra from stressed samples will be compared against this reference to identify changes. The 200-400 nm scan range covers the expected absorbance maxima for Lenalidomide and its potential degradation products.[7]

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use a 50:50 (v/v) Methanol:Water mixture as the blank reference.

  • Fill a quartz cuvette with the 10 µg/mL Working Standard Solution .

  • Run the spectral scan.

  • Record the wavelength of maximum absorbance (λmax). This should be approximately 250 nm.[8][9]

  • Store this spectrum as the reference standard.

Protocol 3: Forced Degradation via Hydrolysis

Trustworthiness: This protocol is a self-validating system. The inclusion of a "no-stress" control and two opposing stress conditions (acid vs. base) allows for a clear and reliable comparison, ensuring that any observed spectral changes are due to the applied stress and not other experimental artifacts. The conditions are adapted from established forced degradation studies.[7]

  • Acid Hydrolysis:

    • Pipette 5.0 mL of the 500 µg/mL Stock Solution into a 25 mL flask.

    • Add 5.0 mL of 0.5 N HCl.

    • Loosely cap the flask and place it in a water bath at 60°C for 24 hours.

  • Base Hydrolysis:

    • Pipette 5.0 mL of the 500 µg/mL Stock Solution into a 25 mL flask.

    • Add 5.0 mL of 0.5 N NaOH.

    • Loosely cap the flask and place it in a water bath at 60°C for 24 hours.

  • Control Sample:

    • Pipette 5.0 mL of the 500 µg/mL Stock Solution into a 25 mL flask.

    • Add 5.0 mL of deionized water.

    • Keep this flask at room temperature alongside the stressed samples.

Protocol 4: Preparation and Analysis of Stressed Samples

Causality: Neutralization is critical before dilution and analysis. Extreme pH can itself affect the chromophore's absorbance and potentially damage the spectrophotometer's flow cell or cuvettes. Diluting to the same theoretical concentration as the working standard allows for a direct comparison of absorbance intensities and spectral shapes.

  • After the 24-hour incubation, remove the flasks from the water bath and allow them to cool to room temperature.

  • Neutralize the Acid-Stressed Sample: Carefully add 5.0 mL of 0.5 N NaOH to the acid-stressed flask.

  • Neutralize the Base-Stressed Sample: Carefully add 5.0 mL of 0.5 N HCl to the base-stressed flask.

  • Prepare for Analysis:

    • From each of the three flasks (acid-stressed, base-stressed, and control), pipette 0.6 mL into separate 25 mL volumetric flasks.

    • Dilute each to the mark with a 50:50 (v/v) Methanol:Water mixture. This brings the theoretical concentration of the drug and its degradants to approximately 10 µg/mL.

  • Acquire the UV-Vis spectrum for each of the three prepared samples using the same method described in Protocol 2.

Experimental_Workflow cluster_stress Protocol 3: Forced Degradation (24h, 60°C) prep_stock Prepare 500 µg/mL Lenalidomide Stock prep_std Prepare 10 µg/mL Working Standard prep_stock->prep_std acid Acid Stress (0.5 N HCl) prep_stock->acid base Base Stress (0.5 N NaOH) prep_stock->base control Control (DI Water) prep_stock->control scan_ref Acquire Reference Spectrum (λmax of pure drug) prep_std->scan_ref analyze Compare Spectra: Identify Shifts in λmax and Shape scan_ref->analyze Compare Against neutralize Cool and Neutralize Stressed Samples acid->neutralize base->neutralize dilute Dilute All Samples to ~10 µg/mL for Analysis control->dilute neutralize->dilute scan_samples Acquire UV-Vis Spectra of Stressed Samples dilute->scan_samples scan_samples->analyze

Caption: Workflow for UV-Vis analysis of Lenalidomide degradation.

Data Analysis and Expected Results

The primary goal is to compare the spectra of the acid- and base-stressed samples to the unstressed reference standard.

  • Overlay the Spectra: Plot all acquired spectra (Reference, Control, Acid-Stressed, Base-Stressed) on a single graph for direct comparison.

  • Identify Spectral Shifts: The formation of open-ring impurities, which disrupts the original chromophoric system, is expected to cause a hypsochromic shift (a shift to a shorter wavelength, or a "blue shift") in the λmax. The original peak around 250 nm may decrease, and a new maximum or a prominent shoulder may appear at a lower wavelength.

  • Observe Absorbance Changes: Significant degradation will lead to a decrease in the absorbance at the original λmax of Lenalidomide.

Data Summary Table
Sample ConditionExpected λmax (nm)Observations
Reference Standard ~250 nmSharp, well-defined peak characteristic of intact Lenalidomide.
Control (No Stress) ~250 nmSpectrum should be nearly identical to the Reference Standard.
Acid Hydrolysis < 250 nm (e.g., 230-245 nm)Significant hypsochromic shift. Decrease in absorbance at 250 nm.
Base Hydrolysis < 250 nm (e.g., 230-245 nm)Significant hypsochromic shift. Lenalidomide is known to be highly susceptible to base-catalyzed hydrolysis, so changes may be more pronounced than in acid.[1]

Discussion and Field Insights

  • Complementary Nature of UV-Vis: It is crucial to understand that UV-Vis spectrophotometry provides a composite spectrum of all components in the solution (unreacted Lenalidomide and all degradation products). It does not separate them. Therefore, this method is an excellent tool for rapidly detecting if degradation has occurred but is not a substitute for a stability-indicating chromatographic method (like HPLC-UV) for quantifying individual impurities.

  • Influence of pH: The ionization state of both the parent Lenalidomide (with its aromatic amine) and the open-ring impurity (with its new carboxylic acid group) can be influenced by the final pH of the solution. While the protocol includes neutralization, slight pH variations can subtly alter spectra. Maintaining consistent pH during final sample preparation is key for reproducibility.

  • Method Applicability: This protocol is highly valuable in early-stage formulation development to quickly screen for excipient compatibility or to assess the impact of pH changes on stability. It can also be used in quality control as a quick check to confirm the identity and integrity of raw materials.

Conclusion

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the preliminary assessment of Lenalidomide stability and the detection of open-ring hydrolytic impurities. The characteristic hypsochromic shift observed in the UV absorption spectrum upon forced acid or base degradation serves as a reliable indicator of glutarimide ring cleavage. This application note provides a robust protocol that can be readily implemented in any pharmaceutical research or quality control laboratory to support stability studies and ensure the quality of Lenalidomide formulations.

References

  • ResearchGate. (n.d.). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC | Request PDF.
  • Venkateshwarlu, P., & Patel, M. M. (2020). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Retrieved from [Link]

  • Sista, V. S. S. K., et al. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Rasayan Journal of Chemistry, 18(3).
  • Al-Haj, N. A., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. PMC. Retrieved from [Link]

  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. Retrieved from [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • IntechOpen. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Raghu, N. S., et al. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Taylor & Francis Online. Retrieved from [Link]

  • Open Access Journals. (n.d.). Illuminating the Future: Spectrophotometry in Pharmaceutical Sciences. Retrieved from [Link]

  • Sitamahalakshmi, T., et al. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Journal of Advanced Scientific Research, 14(02), 44-54.
  • Semantic Scholar. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method | Request PDF.
  • World Journal of Pharmaceutical Research. (2022, January 13). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF POTENTIAL GENOTOXIC. Retrieved from [Link]

  • PubMed. (2025, February 17). Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) New spectrophotometric methods for estimation of Lenalidomide in pharmaceutical formulations.
  • ijpar. (n.d.). A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of lenalidomide and its impurity. Retrieved from [Link]

  • SynThink. (n.d.). Lenalidomide Open Ring Bis-Methyl Ester Impurity | 1198299-50-1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lenalidomide. PubChem. Retrieved from [Link]

  • Semantic Scholar. (2023, February 10). International Journal of Life science and Pharma Research. Retrieved from [Link]

  • ResearchGate. (2019, January 4). (PDF) ESTIMATION OF LENALIDOMIDE IN BULK AND ITS DOSAGE FORM USING UV SPECTROPHOTOMETRIC AND RP-HPLC METHODS.

Sources

Troubleshooting & Optimization

Technical Support Center: Lenalidomide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis and Degradation in Aqueous Solution

Ticket ID: LEN-STAB-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Lenalidomide (Revlimid) presents a specific chemical challenge: it contains a glutarimide ring that is structurally prone to hydrolytic cleavage at physiological pH (7.4) and rapid racemization. In aqueous solutions, the drug degrades with a half-life of approximately 8 hours, converting into inactive hydrolyzed byproducts.[1]

This guide provides the mechanistic rationale and validated protocols to prevent this degradation, ensuring experimental reproducibility in cell-based assays and in vivo studies.

Module 1: The Mechanistic Basis

Why Does Lenalidomide Degrade?

To preserve Lenalidomide, you must fight two distinct chemical battles: Hydrolysis (irreversible destruction) and Racemization (reversible chiral inversion).

  • Glutarimide Hydrolysis (The Main Enemy): The glutarimide ring is susceptible to nucleophilic attack by hydroxide ions (

    
    ). At pH > 7.0, the ring opens, forming a dicarboxylic acid derivative (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)glutaramic acid). This hydrolysis product is pharmacologically inactive  because it cannot bind Cereblon (CRBN).
    
  • Chiral Inversion (The Inevitable Shift): Lenalidomide has a chiral center at the C-3 position of the glutarimide ring. In aqueous solution, it undergoes rapid keto-enol tautomerism. Even if you purchase pure S-Lenalidomide, it will racemize to a 50:50 mixture of S and R forms within ~1 hour in plasma or culture media.

Pathway Visualization

The following diagram illustrates the degradation logic. Note the irreversibility of the hydrolysis step compared to the reversibility of racemization.

Lenalidomide_Degradation cluster_conditions Critical Factors Native Native Lenalidomide (Active CRBN Binder) Enol Enolic Intermediate (Transition State) Native->Enol Tautomerization Hydrolyzed Hydrolyzed Product (Ring Open - Inactive) Native->Hydrolyzed Nucleophilic Attack (pH > 7.0, Irreversible) Racemate Racemic Mixture (S- and R- forms) Native->Racemate < 1 Hour (pH 7.4) Enol->Native Reversible pH pH > 7.0 Accelerates Temp Temp > 37°C Accelerates

Figure 1: Mechanistic pathway of Lenalidomide instability. Hydrolysis (red path) destroys potency, while racemization (green path) alters enantiomeric purity.

Module 2: Validated Preparation Protocol

The "Anhydrous-to-Acidic" Workflow

This protocol minimizes the time Lenalidomide spends in the "danger zone" (aqueous pH > 7).

Reagents Required
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

  • Storage Vessels: Amber glass vials (hydrophobic, light-protecting) or polypropylene cryovials.

  • Diluent: Cell culture media or PBS (only at moment of use).

Step-by-Step Procedure
StepActionTechnical Rationale
1 Calculate & Weigh Weigh powder in a humidity-controlled environment. Hydroscopicity can introduce water, initiating solid-state hydrolysis over time.
2 Primary Solubilization Dissolve powder in 100% Anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear.
3 Aliquot & Freeze Immediately aliquot into single-use volumes (e.g., 20–50 µL). Store at -20°C or -80°C .
4 Dilution (The Clock Starts) Thaw one aliquot. Dilute directly into culture media (1:1000 dilution recommended to keep DMSO < 0.1%).
5 Refreshment For experiments >24 hours, replace media with fresh drug every 24 hours.
Workflow Diagram

Protocol_Workflow Start Lyophilized Powder Solvent Dissolve in Anhydrous DMSO (Stock: 50 mM) Start->Solvent Check Is solution clear? Solvent->Check Check->Solvent No (Vortex/Warm) Aliquot Aliquot & Store at -80°C (Avoid Freeze-Thaw) Check->Aliquot Yes Use Dilute 1:1000 into Media (Immediate Use) Aliquot->Use Experiment Day

Figure 2: Optimal handling workflow to maintain compound integrity.

Module 3: Troubleshooting & FAQs

Q1: My Lenalidomide precipitated when I added it to the media. Why?

Diagnosis: "Crashing out" occurs when the local concentration of the drug exceeds its aqueous solubility limit during the mixing process. The Fix:

  • Ensure your DMSO stock concentration allows for a high dilution factor (at least 1:500, preferably 1:1000).

  • Vortex the media while slowly adding the DMSO stock dropwise. Do not add the stock to a static solution.

  • Do not exceed 100 µM final concentration in aqueous media without verifying solubility.

Q2: Can I make a 1 mM stock in PBS to save time?

Answer: Absolutely not. Reasoning:

  • Solubility: Lenalidomide is poorly soluble in PBS/Water (< 1 mg/mL). You will likely get a suspension, not a solution.

  • Stability: At pH 7.4 (PBS), the glutarimide ring will hydrolyze. Within 24 hours at room temperature, a significant portion of your stock will be the inactive acid form. Always store stocks in 100% DMSO.

Q3: I bought pure S-Lenalidomide, but my results look like the racemate. Did the vendor cheat me?

Answer: Likely not. Reasoning: Lenalidomide undergoes rapid chiral inversion in aqueous buffers (pH 7.4). The half-life of racemization is extremely short (< 1 hour). Unless you are performing a specialized acute binding assay (< 30 min), the cells will be exposed to a racemic mixture regardless of the starting material.

Q4: How do I handle long-term incubations (e.g., 72 hours)?

Answer: You must replenish the drug. Protocol:

  • 0 Hours: Treat cells.[2][3]

  • 24 Hours: Aspirate media. Add fresh media containing freshly diluted Lenalidomide.

  • 48 Hours: Repeat.

  • Why? With an 8-hour half-life, a single dose at T=0 will be <12% active by T=24.

Module 4: Reference Data

Stability Profile
ParameterConditionOutcome
Hydrolysis Half-Life Aqueous Buffer (pH 7.4)~8 Hours
Hydrolysis Half-Life Acidic Buffer (pH < 4.0)> 48 Hours (Stable)
Racemization Time Plasma/Media (pH 7.4)Equilibrium (50:50) reached in < 1 hour
Solubility Limits
SolventSolubility LimitRecommended Stock
DMSO ~50 mg/mL (193 mM)10–50 mM
Ethanol ~2 mg/mL (Low)Not Recommended
Water/PBS < 1 mg/mL (Very Low)Do not use for stock

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. National Institutes of Health (PMC). Discusses the non-enzymatic hydrolysis of the glutarimide ring and chiral inversion kinetics.[4]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3. Science. Establishes the biological mechanism dependent on the structural integrity of the drug.

  • Stability of Lenalidomide Suspension. PubMed. Provides data on stability in various aqueous preparations and temperature effects.

  • Lenalidomide Product Data Sheet. MedChemExpress/Cayman. Standard solubility and handling data for laboratory preparation.

Sources

Technical Support Center: A Guide to Minimizing Lenalidomide Degradation During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and best practices to ensure the stability of Lenalidomide by minimizing the formation of critical degradants during storage. As Senior Application Scientists, our goal is to bridge complex chemistry with practical, field-proven solutions.

Introduction: The Challenge of Lenalidomide Stability

Lenalidomide, a potent immunomodulatory and antineoplastic agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical purity. Like many complex molecules, Lenalidomide can degrade under various environmental conditions, leading to the formation of impurities.[4] These impurities can potentially alter the drug's safety and efficacy profile, making their control a critical aspect of drug development and quality control.[5]

This guide focuses on a particularly important class of degradation products arising from the hydrolysis of the glutarimide ring. We will refer to the primary hydrolytic product, 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid , as Impurity D (hydrolytic degradant) for the purposes of this guide. Understanding and mitigating the formation of this impurity is paramount for maintaining the integrity of your research and development work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Lenalidomide stability.

Q1: What exactly is Lenalidomide Impurity D (hydrolytic degradant), and why is it a major concern?

A1: Lenalidomide Impurity D (hydrolytic degradant), chemically known as 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid, is a product formed when the piperidine-2,6-dione (also known as the glutarimide) ring of the Lenalidomide molecule is opened by hydrolysis.[6] The presence of impurities is a critical quality attribute for any active pharmaceutical ingredient (API). Regulatory bodies like the ICH require strict control and monitoring of impurities.[2] Elevated levels of Impurity D can indicate product instability and may negatively impact the therapeutic effect or safety of the drug. Therefore, preventing its formation is essential for ensuring data integrity in research and for meeting regulatory standards in drug development.

Q2: What are the primary environmental factors that cause the formation of Impurity D?

A2: The formation of this impurity is primarily driven by hydrolysis, a chemical reaction with water. Several factors can accelerate this degradation pathway:

  • Alkaline Conditions: Lenalidomide shows significant degradation under basic (alkali hydrolysis) conditions.[5] The presence of basic residues in excipients or on container surfaces can create micro-environments that promote this degradation.

  • Elevated Temperature: Thermal stress has been shown to cause substantial degradation of Lenalidomide.[4][7] Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Oxidative Stress: While the primary mechanism is hydrolysis, oxidative conditions (e.g., exposure to peroxides or atmospheric oxygen) can also lead to significant degradation, potentially generating radicals that can initiate or accelerate hydrolytic processes.[4][8]

  • Humidity: Direct exposure to moisture provides the water molecules necessary for the hydrolytic reaction. Therefore, high humidity is a direct risk factor.

Interestingly, studies have shown Lenalidomide to be relatively stable under acidic and photolytic (UV light) stress conditions compared to base, oxidative, and thermal stress.[5][7]

Q3: What are the officially recommended storage conditions for Lenalidomide?

A3: Based on manufacturer guidelines and stability data, Lenalidomide should be stored at controlled room temperature.[9] Key recommendations include:

  • Temperature: Store at a consistent room temperature, avoiding extreme heat or cold.[9]

  • Humidity: Keep in a dry environment. For bulk API, storage in well-sealed containers with desiccants is a standard practice.

  • Atmosphere: Protect from incompatible materials such as strong oxidizers.[9] For highly sensitive applications or long-term storage, packaging under an inert atmosphere (e.g., nitrogen) can provide additional protection against oxidative degradation.

  • Container: Use well-sealed, non-reactive containers.

Q4: How can I detect and quantify Impurity D in my samples?

A4: The most common and reliable analytical technique is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector.[8][10] A typical method involves:

  • Stationary Phase: An ODS (C18) column.[7][8]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH like 3.0) and an organic modifier like acetonitrile.[8][10]

  • Detection: UV detection at a wavelength between 210 nm and 242 nm.[2][7][8] This type of method is designed to separate the main Lenalidomide peak from all potential impurities and degradation products, allowing for accurate quantification.[8]

Section 2: Troubleshooting Guide: Investigating Elevated Impurity D Levels

Scenario: Your latest HPLC analysis of a stored Lenalidomide sample shows a peak corresponding to Impurity D that is higher than the established specification or previous time points.

This troubleshooting workflow provides a logical sequence of steps to diagnose the root cause.

Troubleshooting_Workflow start High Impurity D Detected check_storage Step 1: Review Storage Condition Logs (Temp/Humidity) start->check_storage Begin Investigation inspect_package Step 2: Inspect Packaging Integrity (Seal, Desiccant) check_storage->inspect_package Logs OK? implement_capa Step 5: Implement Corrective and Preventive Actions check_storage->implement_capa Deviation Found check_method Step 3: Verify Analytical Method (SST, Standard Stability) inspect_package->check_method Package Intact? inspect_package->implement_capa Breach Found confirm_pathway Step 4: Conduct Forced Degradation Confirmation Study check_method->confirm_pathway Method OK? end Problem Resolved check_method->end Method Error Found & Corrected confirm_pathway->implement_capa Pathway Confirmed implement_capa->end Storage_Workflow receive Receive Sample inspect Inspect Packaging for Damage receive->inspect log_in Log Sample into Inventory System inspect->log_in aliquot Aliquot Sample (If needed in low humidity environment, <40% RH) log_in->aliquot package Package Securely (Add fresh desiccant, purge with N2 if possible) aliquot->package store Store in Validated Chamber (e.g., 25°C/60%RH) package->store monitor Monitor Conditions Continuously store->monitor

Sources

Navigating Retention Time Variability for Lenalidomide's Acidic Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive framework for troubleshooting retention time (RT) shifts specifically encountered with the acidic impurity of Lenalidomide during High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to diagnose and resolve these common chromatographic challenges effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding retention time shifts for the Lenalidomide acid impurity.

Q1: What is the Lenalidomide acid impurity and why is its retention time critical?

A1: The Lenalidomide acid impurity, 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, is a degradation product formed via the hydrolysis of the piperidine-2,6-dione ring of the parent Lenalidomide molecule.[1] Its presence and quantity are critical quality attributes that must be monitored to ensure the safety and efficacy of Lenalidomide drug products.[1] Consistent retention time is paramount for accurate identification and quantification of this impurity.

Q2: What are the most common reasons for the retention time of this acidic impurity to shift?

A2: The most frequent causes for retention time shifts of an ionizable compound like the Lenalidomide acid impurity are variations in mobile phase pH, changes in mobile phase composition, column degradation, and inconsistent system temperature.[2][3]

Q3: Can the age of my HPLC column affect the retention time of the acidic impurity?

A3: Absolutely. HPLC columns degrade over time with use, which can lead to a decrease in performance.[4] This degradation can manifest as shortened retention times, poor peak shape, and reduced resolution.[5] It is essential to monitor column performance and have a replacement schedule.

Q4: How sensitive is the retention of the acidic impurity to small changes in mobile phase pH?

A4: Very sensitive. As an acidic compound, its ionization state is highly dependent on the mobile phase pH.[6] Even minor pH fluctuations of 0.1-0.2 units can significantly alter its retention behavior, leading to noticeable shifts.[6] For robust and reproducible results, the mobile phase pH should be controlled to be at least 1.5 pH units away from the impurity's pKa.[7]

II. In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of retention time shifts for the Lenalidomide acid impurity.

Step 1: Initial Diagnosis - Is it a Systemic or a Chemistry Problem?

The first crucial step is to determine if the retention time shift is affecting all peaks or just the acidic impurity and other ionizable compounds.

  • Systemic Shift (All Peaks): If the retention times of all peaks, including the solvent front (t0), are shifting proportionally, the issue is likely related to the HPLC system's physical parameters.[8][9]

  • Selective Shift (Impurity Peak): If only the acidic impurity and potentially other polar/ionizable analytes are shifting while non-polar compounds and the solvent front remain stable, the problem is rooted in the method's chemistry.[9]

Start Retention Time Shift Observed Check_All_Peaks Do all peaks shift proportionally? Start->Check_All_Peaks System_Problem Systemic Issue (Flow Rate, Leaks, Hardware) Check_All_Peaks->System_Problem Yes Chemistry_Problem Chemistry Issue (Mobile Phase, Column, Temperature) Check_All_Peaks->Chemistry_Problem No

Caption: Initial diagnostic workflow for RT shifts.

Step 2: Investigating Chemistry-Related Shifts

If the issue is identified as chemistry-related, follow these troubleshooting pathways:

The mobile phase is a primary suspect in retention time variability for ionizable compounds.

The "Why": For an acidic analyte, the pH of the mobile phase dictates its degree of ionization. In a non-ionized state, it is more hydrophobic and will be retained longer on a reverse-phase column. As the pH increases, the acid becomes ionized (negatively charged), making it more polar and causing it to elute earlier (shorter retention time).[7]

Troubleshooting Protocol:

  • pH Verification:

    • Action: Re-measure the pH of the aqueous portion of your mobile phase before mixing with the organic modifier.[10]

    • Rationale: Accurate pH measurement is critical. A poorly calibrated pH meter can be a hidden source of variability.[11]

  • Fresh Mobile Phase Preparation:

    • Action: Prepare a fresh batch of mobile phase using high-purity (HPLC-grade) solvents and reagents.[4]

    • Rationale: Mobile phase components can degrade or change in concentration over time. The more volatile organic component can evaporate, leading to a gradual increase in retention times.[8] Buffers can also lose their effectiveness.

  • Degassing:

    • Action: Ensure the mobile phase is thoroughly degassed before and during the run (if an online degasser is not used).[4]

    • Rationale: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and unstable retention times.[4]

  • Buffer Selection and Concentration:

    • Action: Verify that the buffer used has a pKa within +/- 1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.

    • Rationale: A buffer is most effective at resisting pH changes near its pKa. Inadequate buffering can lead to pH instability and retention time drift.

The column is the heart of the separation, and its condition is critical for reproducible chromatography.

The "Why": Column degradation involves the loss of the bonded stationary phase or the accumulation of contaminants.[2][3] For the acidic impurity, strong interactions with exposed silanol groups on a degraded silica-based column can lead to peak tailing and shifts in retention.

Troubleshooting Protocol:

  • Column Equilibration:

    • Action: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This may require flushing with 10-20 column volumes.[2]

    • Rationale: Insufficient equilibration can lead to a drifting baseline and retention times as the stationary phase slowly comes into equilibrium with the mobile phase.

  • Column Cleaning:

    • Action: If contamination is suspected, perform a column wash procedure as recommended by the manufacturer. A general approach for reverse-phase columns is to wash with progressively stronger (less polar) solvents.

    • Rationale: Contaminants from previous samples can build up on the column, altering its chemistry and affecting retention.[12]

  • Performance Check:

    • Action: Inject a standard of Lenalidomide and its impurity on a new, identical column.

    • Rationale: Comparing the performance of the suspect column to a new one is the definitive way to determine if the column is the source of the problem.[5] A significant decrease in retention time, poor peak shape, or loss of resolution on the old column indicates degradation.[5]

ParameterIndication of Column DegradationPotential Impact on Acidic Impurity RT
Retention Time Gradual decrease over timeShorter retention time
Peak Shape Increased tailing or frontingAsymmetrical peaks, difficult integration
Resolution Decreased separation from adjacent peaksCo-elution with other components
Backpressure Significant increase or decreaseCan indicate clogging or void formation

The "Why": Temperature affects the viscosity of the mobile phase and the kinetics of solute partitioning between the mobile and stationary phases. A 1°C change in temperature can alter retention times by 1-2%.[11]

Troubleshooting Protocol:

  • Thermostatted Column Compartment:

    • Action: Use a thermostatted column compartment and ensure it is set to the method-specified temperature and has had sufficient time to stabilize.

    • Rationale: Ambient laboratory temperatures can fluctuate, leading to retention time drift. A column oven provides a stable thermal environment.[11]

  • Mobile Phase Pre-heating:

    • Action: For high-temperature applications, consider using a mobile phase pre-heater.

    • Rationale: This ensures the mobile phase enters the column at the set temperature, preventing temperature gradients across the column that can affect peak shape and retention.

Step 3: Investigating System-Related Shifts

If all peaks are shifting, the issue lies with the HPLC system's hardware.

System_Problem Systemic Issue Identified Check_Pump Check Pump and Flow Rate System_Problem->Check_Pump Check_Leaks Inspect for Leaks Check_Pump->Check_Leaks Check_Solvent_Lines Verify Solvent Lines Check_Leaks->Check_Solvent_Lines Resolution Resolve Hardware Issue Check_Solvent_Lines->Resolution

Caption: Troubleshooting workflow for systemic issues.

Troubleshooting Protocol:

  • Flow Rate Verification:

    • Action: Verify the pump's flow rate accuracy using a calibrated flow meter or by collecting the eluent in a volumetric flask over a set time.

    • Rationale: An inaccurate or fluctuating flow rate will cause proportional changes in the retention times of all peaks.[4][13]

  • System Leak Check:

    • Action: Carefully inspect all fittings and connections from the pump to the detector for any signs of leaks.

    • Rationale: Even a small, non-dripping leak can cause a pressure drop and a decrease in the actual flow rate delivered to the column, leading to increased retention times.[8]

  • Solvent Line and Degasser Check:

    • Action: Ensure all solvent lines are correctly placed in the appropriate mobile phase reservoirs and that the online degasser (if present) is functioning correctly.[14]

    • Rationale: Drawing air into the system due to an empty reservoir or a faulty degasser will cause the pump to malfunction, leading to significant retention time instability.[4][9]

By systematically working through these diagnostic steps, researchers and scientists can efficiently identify the root cause of retention time shifts for the Lenalidomide acid impurity and implement the appropriate corrective actions to restore method performance and ensure data integrity.

III. References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?

  • ResearchGate. (n.d.). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC | Request PDF. Retrieved from [Link]

  • Rasayan J. Chem. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Retrieved from [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023, July 1). Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Technology Networks. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness. Retrieved from [Link]

  • PubMed. (2025, February 17). Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2020, September 10). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Retrieved from [Link]

  • PMC. (2016, February 4). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Retrieved from [Link]

  • Taylor & Francis. (2010, March 1). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). What happens when a column deteriorates? Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Hawach. (2023, December 15). Storage Conditions and Separation Effect for HPLC Column. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023, February 28). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method | Request PDF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lenalidomide-impurities. Retrieved from [Link]

Sources

Optimizing pH conditions to reduce Lenalidomide ring opening

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lenalidomide Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Lenalidomide. This guide is designed to provide you with in-depth, practical answers and troubleshooting strategies to address the critical issue of Lenalidomide's chemical stability, specifically the hydrolytic opening of its glutarimide ring. Understanding and controlling this degradation pathway is paramount for ensuring the integrity of your experimental results and the efficacy of potential formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Lenalidomide's stability.

Q1: What is Lenalidomide "ring opening," and why is it a concern?

Lenalidomide possesses a glutarimide ring, which is integral to its biological activity.[1] This ring is susceptible to hydrolysis—a chemical reaction with water—that breaks one of the amide bonds. This process, often called "ring opening," results in the formation of two primary degradation products. This is a significant concern because the structural integrity of the glutarimide ring is crucial for the drug's mechanism of action, which involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] Alteration of this structure can lead to a loss of therapeutic efficacy.

Q2: How does pH affect the stability of Lenalidomide?

The hydrolysis of Lenalidomide's glutarimide ring is highly dependent on pH. The molecule is susceptible to both acid- and base-catalyzed hydrolysis. Studies have shown that Lenalidomide is extremely susceptible to degradation under alkaline (basic) conditions.[4] While it is more stable in acidic to neutral conditions, significant degradation can still occur outside an optimal range. Therefore, controlling the pH of any aqueous solution containing Lenalidomide is the single most important factor in preventing its degradation.

Q3: What is the optimal pH range for preparing and storing Lenalidomide solutions?

Based on available stability data, Lenalidomide exhibits its greatest stability in a slightly acidic to neutral pH range. While exact optimal values can depend on the buffer system and temperature, a pH range of 4.0 to 6.0 is generally recommended for maximizing stability in aqueous solutions. One study noted stability at pH 7.0 for 24 hours in an ammonium acetate buffer system.[5] However, significant degradation is observed in strongly acidic (e.g., 0.5 N HCl) and, most notably, strongly alkaline (e.g., 0.2N or 0.5 N NaOH) conditions.[6][7]

Q4: How can I detect and quantify Lenalidomide ring opening in my samples?

The most common and reliable method for detecting and quantifying Lenalidomide and its hydrolysis byproducts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][8] A stability-indicating HPLC method can separate the intact Lenalidomide peak from the peaks of its degradation products.

  • Typical HPLC Setup:

    • Column: C18 or C8 columns are commonly used.[8][9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][9]

    • Detection: UV detection is usually performed at wavelengths between 210 nm and 254 nm.[5][10]

Development of a validated, stability-indicating method is crucial for accurately assessing degradation.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Scenario 1: "My HPLC analysis shows a new, unidentified peak, and the area of my Lenalidomide peak is decreasing over time."

This is a classic sign of chemical degradation. Follow this troubleshooting workflow:

G start Unexplained Peak & Decreasing Lenalidomide Area check_ph 1. Verify Solution pH Is it within the 4.0-6.0 range? start->check_ph ph_no No check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes check_buffer 2. Examine Buffer System Is it appropriate? Is the concentration sufficient? buffer_no No check_buffer->buffer_no No buffer_yes Yes check_buffer->buffer_yes Yes check_temp 3. Review Storage Conditions Was the sample exposed to high temperatures? temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_time 4. Assess Solution Age How old is the stock/working solution? time_no No check_time->time_no No adjust_ph Action: Adjust pH immediately using a suitable buffer system. ph_no->adjust_ph ph_yes->check_buffer reformulate Action: Reformulate with a robust buffer (e.g., citrate, acetate) at the target pH. buffer_no->reformulate buffer_yes->check_temp store_cold Action: Store solutions at 2-8°C. Protect from freeze-thaw cycles. temp_no->store_cold temp_yes->check_time prepare_fresh Action: Prepare fresh solutions. Do not use aged solutions for critical experiments. time_no->prepare_fresh time_yes Yes

Caption: Troubleshooting workflow for Lenalidomide degradation.
  • Causality Explained:

    • pH Verification: The rate of hydrolysis is most sensitive to pH. An unbuffered solution or a poorly chosen buffer can drift in pH, accelerating ring opening.

    • Buffer System: The type and concentration (buffering capacity) of your buffer are critical. A weak buffer may not be able to resist pH shifts when other components are added to your formulation. Citrate and acetate buffers are excellent choices for the pH 4-6 range.

    • Storage Temperature: Chemical reactions, including hydrolysis, are generally accelerated at higher temperatures. While some studies show stability for 24 hours at 55°C in a specific suspension, this is not recommended for general liquid formulations.[5][11] Standard practice is to store aqueous solutions at refrigerated temperatures (2-8°C).

    • Solution Age: Lenalidomide hydrolysis is a time-dependent process. Even under optimal conditions, degradation will occur over extended periods. For quantitative and cell-based assays, using freshly prepared solutions is always the best practice.

Scenario 2: "I need to dissolve Lenalidomide in an organic solvent first. How does this impact stability when I dilute it into an aqueous buffer?"

This is a common practice, but it requires care.

  • Problem: Many researchers use DMSO as an initial solvent. When a concentrated DMSO stock is diluted into an aqueous buffer, the final pH of the solution is dictated by the buffer. If you dilute into unbuffered water or a weak buffer, the final pH may fall outside the stable range.

  • Solution:

    • Prepare a concentrated stock of Lenalidomide in a suitable organic solvent (e.g., DMSO).

    • Ensure your final aqueous medium is a robust buffer (e.g., 10-50 mM citrate or phosphate) already adjusted to the target pH (e.g., pH 5.0).

    • When diluting, add the Lenalidomide stock to the buffer, not the other way around, to ensure rapid pH equilibration.

    • Always re-verify the pH of the final solution after adding all components.

Part 3: Key Experimental Protocols

This section provides a detailed methodology for a foundational stability experiment.

Protocol: Performing a pH-Dependent Stability Study

This protocol allows you to determine the rate of Lenalidomide degradation across a range of pH values in your specific buffer systems.

Caption: Experimental workflow for a pH-dependent stability study.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Prepare a series of buffers covering a wide pH range. For example:

      • pH 2.0: 0.01 M Phosphate Buffer, adjust with phosphoric acid.[4]

      • pH 4.0: 0.1 M Acetate Buffer.

      • pH 5.0: 0.1 M Acetate Buffer.

      • pH 7.0: 0.1 M Phosphate Buffer.

      • pH 9.0: 0.1 M Borate Buffer.

      • pH 12.0: 0.1 M Phosphate Buffer, adjust with NaOH.

    • Verify the final pH of each buffer with a calibrated pH meter.

  • Lenalidomide Stock Solution:

    • Accurately weigh and dissolve Lenalidomide powder in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This stock will be considered your 100% reference at T=0.

  • Incubation Setup:

    • For each pH buffer, dilute the stock solution to a final working concentration (e.g., 50 µg/mL).

    • Dispense these solutions into appropriately labeled vials and store them at a controlled temperature (e.g., 25°C or 40°C). Protect from light.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • If necessary, quench the degradation reaction by diluting the sample in the mobile phase or another stable solution and store it at 2-8°C until analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating RP-HPLC method.

    • Record the peak area of the intact Lenalidomide for each sample.

  • Data Analysis & Presentation:

    • For each pH, calculate the percentage of Lenalidomide remaining at each time point relative to the T=0 sample.

    • Plot "% Lenalidomide Remaining" vs. "Time" for each pH.

    • Summarize the results in a table for easy comparison.

Data Presentation: Expected Stability Profile

The results of your study can be summarized as follows. This table presents illustrative data based on published findings showing that stability decreases significantly at pH extremes.[4][7]

pH ValueBuffer SystemTemperature (°C)Half-Life (t½) EstimateStability Recommendation
2.0Phosphate/HCl25Hours to DaysModerate; Use for short-term processing only.
4.0 - 6.0 Acetate/Citrate 25 Weeks to Months Optimal; Recommended for formulation/storage.
7.0Phosphate25DaysFair; Suitable for immediate use (e.g., cell culture).
9.0Borate25HoursPoor; Significant degradation expected quickly.
12.0Phosphate/NaOH25Minutes to HoursUnstable; Avoid at all times.

References

  • Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. (n.d.). International Journal of Pharmacy and Technology. [Link]

  • A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. (n.d.). International Journal of Pharmaceutical and Allied Research. [Link]

  • Zaghloul, A., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Molecules. [Link]

  • Kumar, K., et al. (2023). Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • Karim, M., et al. (2021). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]

  • Fischer, E. S. (2015). The novel mechanism of lenalidomide activity. Blood. [Link]

  • Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics. [Link]

  • FDA Application Review for Revlimid (lenalidomide). (n.d.). U.S. Food and Drug Administration. [Link]

  • Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. ResearchGate. [Link]

  • Togawa, T., et al. (2015). Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration. Journal of Oncology Pharmacy Practice. [Link]

  • Chen, N., et al. (2011). Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects. Cancer Chemotherapy and Pharmacology. [Link]

  • Hansen, J.D., et al. (2018). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters. [Link]

  • Lenalidomide Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. [Link]

  • Raghu, N. S., et al. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Analytical Letters. [Link]

  • Togawa, T., et al. (2015). Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration. PubMed. [Link]

  • Kubiczkova, L., et al. (2023). Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives. International Journal of Molecular Sciences. [Link]

  • Togawa, T., et al. (2015). Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Pharmaceutical Dosage Forms. Semantic Scholar. [Link]

  • Gadaleta, C., et al. (2013). Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. The Scientific World Journal. [Link]

  • Asatsuma-Okumura, T., et al. (2020). Molecular Mechanisms of the Teratogenic Effects of Thalidomide. International Journal of Molecular Sciences. [Link]

Sources

Technical Support Center: Purification Strategies for Lenalidomide & IMiD APIs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (Lenalidomide Open-Ring Diacid)

Executive Summary & Chemical Identity[1]

The Molecule: 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid Common Names: Lenalidomide Open-Ring Diacid, Hydrolytic Impurity, Lenalidomide Impurity DA. CAS: 295357-66-3 Origin: This impurity is the primary degradation product of Lenalidomide (and similar glutarimide-based IMiDs). It results from the hydrolysis of the glutarimide (piperidine-2,6-dione) ring.

Why is this difficult to remove?

This impurity shares the same isoindolinone core as the Active Pharmaceutical Ingredient (API). However, unlike the neutral/weakly acidic API, this impurity contains a dicarboxylic acid tail (derived from glutamic acid). This structural difference—specifically the huge shift in polarity and pKa—is the key lever for purification.

The Chemistry of Separation (The "Why")

To remove this impurity, you must exploit the Solubility Differential and pKa differences.

FeatureLenalidomide (API)Open-Ring Diacid (Impurity)
Structure Cyclic GlutarimideLinear Dicarboxylic Acid
Acidity (pKa) Weakly acidic (~11.0)Acidic (~4.2 & ~5.4)
Water Solubility Very Low (< 0.5 mg/mL)High (especially at pH > 5)
Organic Solubility Soluble in DMF, DMSOSoluble in polar protic solvents

The Strategy: Because the impurity is a diacid, it is highly soluble in aqueous buffers (pH 6–7) and polar alcohols, whereas the API precipitates readily from water. The most effective purification is Anti-Solvent Crystallization or Slurry Washing where the impurity remains dissolved in the mother liquor.

Visualizing the Hydrolysis Pathway

The following diagram illustrates how moisture and high pH create this impurity.

HydrolysisPathway API Lenalidomide API (Glutarimide Ring) Impurity Open-Ring Diacid (2-(4-Amino-1-oxoisoindolin-2-yl) pentanedioic acid) API->Impurity Hydrolysis (Ring Opening) Base Catalyst: OH- / Heat (pH > 8.5) Base->API Attacks Carbonyl

Caption: The glutarimide ring is labile in basic aqueous conditions, opening to form the dicarboxylic acid impurity.

Troubleshooting Protocols (The "How")

Scenario A: High Impurity Levels in Crude Material

Symptom: HPLC shows >1.0% diacid impurity immediately after reaction workup. Root Cause: The glutarimide ring opened during the quenching or isolation phase due to high pH or prolonged heat in the presence of water.

Corrective Protocol:

  • Buffer the Quench: Never quench the reaction with strong base (NaOH/KOH). Use a mild buffer like Sodium Bicarbonate (NaHCO₃) or Triethylamine to reach pH 7.0–7.5.

  • Temperature Control: Keep the workup temperature < 30°C. Hydrolysis rates double for every 10°C increase.

  • Drying: Ensure the crude filter cake is dried under vacuum immediately. Wet cake stored at room temperature will degrade.

Scenario B: Impurity Co-precipitates during Recrystallization

Symptom: You recrystallized from DMF/Water, but the impurity level remained static. Root Cause: The pH of the water antisolvent was too low (acidic), causing the diacid impurity to protonate and become less soluble, precipitating alongside the API.

Corrective Protocol (The "Bicarbonate Wash"):

  • Dissolution: Dissolve crude Lenalidomide in DMF (approx. 5–7 volumes) at 45–50°C.

  • Preparation of Anti-solvent: Prepare water containing 0.5% w/v Sodium Bicarbonate . (Target pH ~7.5).

  • Precipitation: Slowly add the DMF solution to the aqueous bicarbonate solution (or vice versa) with vigorous stirring.

    • Mechanism:[1] The bicarbonate keeps the diacid impurity in its ionized (dicarboxylate) form, which is highly water-soluble. The API remains neutral and precipitates.

  • Filtration: Filter immediately.

  • Wash: Wash the cake with water (neutral pH) followed by Methanol to remove residual DMF.

Scenario C: "Ghost Peaks" on HPLC

Symptom: The impurity peak area increases during the HPLC sequence (e.g., the standard check at the end is worse than the start). Root Cause: On-column degradation. The API is hydrolyzing inside the HPLC column or autosampler.

Corrective Protocol:

  • Mobile Phase pH: Ensure your aqueous mobile phase is Phosphate Buffer pH 3.0–3.5 . Do not use neutral or basic mobile phases.

  • Autosampler Temp: Set autosampler to 5°C.

  • Diluent: Use a diluent of Mobile Phase A (Buffer) : ACN (80:20). Avoid dissolving samples in pure DMF or DMSO if they sit for long periods.

Purification Workflow Decision Tree

Use this logic flow to determine the next step in your purification process.

PurificationLogic Start Start: Crude API Analysis CheckImpurity Is Diacid Impurity > 0.5%? Start->CheckImpurity StandardWash Standard Slurry Wash (Methanol or Ethanol) CheckImpurity->StandardWash No SolventChoice Select Solvent System CheckImpurity->SolventChoice Yes FinalCheck Final HPLC Check StandardWash->FinalCheck DMF_Water DMF / Water (pH 7.5) SolventChoice->DMF_Water DMSO_Water DMSO / Water (pH 7.5) SolventChoice->DMSO_Water Dissolve Dissolve API in Organic (45-50°C) DMF_Water->Dissolve DMSO_Water->Dissolve Precipitate Add to Buffered Water (Keeps Impurity Soluble) Dissolve->Precipitate Filter Filter & Wash (Water -> MeOH) Precipitate->Filter Filter->FinalCheck

Caption: Decision tree for selecting the appropriate purification method based on impurity load.

Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction (e.g., dissolve in HCl, neutralize with NaOH) to purify? A: High Risk. While Lenalidomide forms salts, dissolving it in strong acid and then neutralizing with strong base (NaOH) creates localized regions of high pH, which catalyzes the ring-opening hydrolysis you are trying to avoid. If you must use this method, use weak bases (Ammonia/Bicarbonate) and strict temperature control (<10°C).

Q2: Why does the impurity level increase during drying? A: If the filter cake contains residual water and the drying oven is hot (>50°C), you are essentially steam-hydrolyzing the API.

  • Fix: Wash the cake with anhydrous Methanol or Isopropanol to displace water before vacuum drying.

Q3: Is this impurity genotoxic? A: Generally, hydrolyzed open-ring impurities of IMiDs are considered ordinary organic impurities, not mutagenic (unlike nitro-precursors). However, you must control it to ICH Q3A limits (usually <0.15% or <0.10%).

Q4: What is the best HPLC column for separating this diacid from the API? A: A C18 column with high carbon load (e.g., Inertsil ODS-3V or XBridge C18) is standard.

  • Tip: The diacid is very polar and will elute early (low RRT ~0.2–0.4). Ensure your solvent front doesn't mask it. Use a low % organic start (e.g., 5% ACN) in your gradient.

References

  • United States Pharmacopeia (USP). Lenalidomide Open Ring Diacid (Catalog No. 1A04790).[2] USP Store. Link

  • Muller, G. W., et al. (2006).[3] Process for the preparation of lenalidomide.[4][5][6][7][8][9] U.S. Patent Application Publication No. 2006/0052609. (Describes hydrogenation and potential hydrolysis risks). Link

  • Reddy, B. P., et al. (2014). Process for the preparation of Lenalidomide.[4][5][6][7][8][9] US Patent 8,946,265 B2. (Details purification via acid-base manipulation and pH control). Link

  • Saravanan, G., et al. (2023).[9] Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities. International Journal of Life Science and Pharma Research. (Provides HPLC methodology for separating the diacid). Link

  • PubChem. Lenalidomide Compound Summary. National Library of Medicine. (Chemical structure and hydrolysis data). Link

Sources

Technical Support Center: Controlling Moisture-Induced Degradation of Lenalidomide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D. in Pharmaceutical Physical Chemistry) Ticket ID: LEN-H2O-STAB-001

Executive Summary

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione) exhibits significant sensitivity to hydrolytic degradation due to its glutarimide ring .[1] Moisture ingress, particularly when coupled with pH excursions or specific excipients, drives the cleavage of this ring, resulting in the formation of hydrolysis impurities (primarily Impurity C and related open-ring amides). This guide provides a root-cause analysis, troubleshooting workflows, and validated protocols to mitigate this degradation.

Module 1: The Mechanistic Root Cause

Q: Why is Lenalidomide so sensitive to moisture?

A: The structural vulnerability lies in the glutarimide moiety . This 2,6-piperidinedione ring is thermodynamically unstable in the presence of water, especially under non-neutral pH conditions.

The Pathway: Water acts as a nucleophile attacking the carbonyl carbons (C2 or C6) of the glutarimide ring. This results in ring-opening hydrolysis, converting the cyclic imide into an open-chain amide-acid. This process is catalyzed by both acids and bases but is most rapid in alkaline environments.

Visualization: Hydrolytic Degradation Pathway

Figure 1: Mechanistic flow of Lenalidomide degradation under moist conditions.

Lenalidomide_Degradation Lenalidomide Lenalidomide (Intact Glutarimide Ring) Hydrolysis Nucleophilic Attack on Carbonyl Lenalidomide->Hydrolysis Exposed to Moisture Moisture Ingress (>60% RH) Moisture->Hydrolysis Catalyzes RingOpen Ring Opening (Hydrolysis) Hydrolysis->RingOpen ImpurityC Impurity C (Hydrolyzed Acid-Amide) RingOpen->ImpurityC EfficacyLoss Loss of Potency & Regulatory Failure ImpurityC->EfficacyLoss

Module 2: Formulation & Processing Troubleshooting

Q: We are seeing degradation during granulation. What is the fix?

A: If you are using Wet Granulation , you are introducing the degradation trigger (water) directly into the process.

Immediate Action: Switch to Dry Granulation (Roller Compaction) or Direct Compression .

  • Why? Lenalidomide is a Class III (High Solubility, Low Permeability) or Class IV drug depending on classification systems, but its chemical stability dictates avoiding aqueous solvents.

  • Protocol: If wet granulation is unavoidable, use non-aqueous binders (e.g., Isopropyl Alcohol/PVP) and ensure drying temperatures do not exceed 40°C, as heat accelerates the hydrolysis rate.

Q: Which excipients act as "Moisture Traps"?

A: Incompatible excipients carry bound moisture that migrates to the API during shelf life.

Excipient Selection Guide:

Excipient ClassRecommended (Low Water Activity)Avoid / Use with CautionReason
Diluent Anhydrous Lactose, MannitolMicrocrystalline Cellulose (MCC)MCC can hold 3-5% moisture; Anhydrous Lactose is <1%.
Disintegrant Crospovidone (Type B)Sodium Starch GlycolateCrospovidone is non-ionic and less hygroscopic.
Lubricant Sodium Stearyl FumarateMagnesium StearateMg-Stearate can induce an alkaline micro-environment, catalyzing hydrolysis.

Module 3: Analytical Diagnostics (HPLC)

Q: How do I distinguish moisture degradation from other impurities?

A: You must use a Stability-Indicating Method (SIM) capable of resolving the open-ring hydrolysis product (Impurity C) from the parent peak.

Diagnostic Protocol:

  • Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm).

  • Mobile Phase:

    • Phase A: Phosphate Buffer pH 3.0 (Acidic pH suppresses hydrolysis during analysis).

    • Phase B: Acetonitrile:Water (90:10).

  • Gradient: Linear gradient to separate polar hydrolysis products (early eluting) from the parent.

  • Detection: UV at 240 nm (or 210 nm for higher sensitivity).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Peak splitting Sample solvent pH mismatchDissolve sample in Mobile Phase A (pH 3.0). Avoid pure acetonitrile.
New Peak @ RRT ~0.86 Hydrolysis (Impurity C)Check humidity logs. Verify packaging integrity (induction seal).
New Peak @ RRT ~1.33 Oxidative DegradationCheck for light exposure or peroxide impurities in excipients (e.g., PEG).

Module 4: Storage & Packaging Decision Tree

Q: What is the mandatory packaging specification?

A: Standard PVC blisters are insufficient. You must use High-Barrier Packaging .

Logic: The glutarimide ring cleavage follows pseudo-first-order kinetics dependent on water vapor transmission rate (WVTR).

Visualization: Packaging & Storage Workflow

Figure 2: Decision tree for selecting packaging based on environmental risk.

Packaging_Decision Start Assess Storage Environment Zone Climatic Zone (IVb: 40°C/75% RH)? Start->Zone Bulk Bulk Storage? Zone->Bulk No (Low Risk) Action1 USE: Alu-Alu Blister or HDPE + Silica Gel Zone->Action1 Yes (High Risk) Action2 USE: Double PE Bag in HDPE Drum + Desiccant Bulk->Action2 Yes Action3 USE: PVC/PVDC (Acceptable for Zone I/II) Bulk->Action3 No (Finished Dose)

Module 5: Validated Experimental Protocol

Forced Degradation Study (Hydrolysis)

Use this protocol to validate your analytical method's ability to detect moisture-induced degradation.

  • Preparation: Prepare a 1 mg/mL solution of Lenalidomide in 0.1 N HCl (Acidic stress) and 0.1 N NaOH (Alkaline stress).

  • Incubation:

    • Acid: Reflux at 80°C for 2-4 hours.

    • Base: Room temperature for <30 mins (Reaction is very fast in base).

  • Neutralization: Neutralize samples to pH 7.0 immediately to stop the reaction.

  • Analysis: Inject into the HPLC system described in Module 3.

  • Acceptance Criteria:

    • Mass balance > 90% (Sum of assay + impurities).

    • Resolution (Rs) > 1.5 between Lenalidomide and the nearest hydrolysis peak.

References

  • Sista, V. S. S. K., et al. (2025).[2] Forced Degradation and Stability Study of Lenalidomide: Impurity Profiling and Method Development Using HPLC. Rasayan Journal of Chemistry. Link

  • Reddy, S., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers. Journal of Chromatographic Science. Link

  • Gong, N., et al. (2019).[3] Two new polymorphs and one dihydrate of lenalidomide: solid-state characterization study. Pharmaceutical Development and Technology.[4] Link

  • European Medicines Agency. (2007). Revlimid (Lenalidomide) Assessment Report. Link

  • Raghu, N. S., et al. (2010).[5] Degradation Studies of Highly Potent and Life-Threatening Human Birth Defect Drug—Lenalidomide by HPLC and LC-MS. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Technical Support Center: Lenalidomide Stability & Excipient Compatibility

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Glutarimide Ring Hydrolysis (Open-Ring Impurity) Audience: Formulation Scientists, Analytical Chemists, R&D Managers

Introduction: The Glutarimide Liability

Welcome to the Lenalidomide Technical Support hub. If you are observing the growth of open-ring impurities (often designated as Impurity B or similar hydrolytic degradants) in your stability data, you are likely dealing with the inherent instability of the glutarimide ring .

Lenalidomide contains a glutarimide moiety susceptible to hydrolysis.[1][2][3][4] This reaction cleaves the imide bond, generating an open-chain amide-acid. This process is catalyzed by base and driven by moisture . Therefore, your choice of excipients—specifically their micro-environmental pH and water activity (


)—is the critical determinant of shelf-life.

Module 1: The Mechanism (Why is this happening?)

Q: What is the chemical pathway for the open-ring impurity?

A: The degradation is a nucleophilic attack by water (or hydroxide ions) on one of the carbonyl carbons of the glutarimide ring. This results in ring-opening to form 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)glutaric acid (or its isomer).

Key Drivers:

  • High pH: Hydroxide ions (

    
    ) are potent nucleophiles. Even a slightly alkaline micro-environment (pH > 6.5) accelerates this exponentially.
    
  • Moisture: Water is the reactant. Hygroscopic excipients that release bound water into the formulation matrix will drive the reaction.

Visualization: Hydrolytic Pathway

Lenalidomide_Hydrolysis cluster_conditions Catalyzing Conditions Lena Lenalidomide (Intact Glutarimide Ring) Transition Tetrahedral Intermediate Lena->Transition Nucleophilic Attack Water H2O / OH- Water->Transition Impurity Open-Ring Impurity (Glutaric Acid Derivative) Transition->Impurity Ring Cleavage (Irreversible) Basic Basic Excipients (Mg Stearate) Basic->Transition Catalyzes Wet High Moisture (Lactose Monohydrate)

Figure 1: Mechanism of glutarimide ring hydrolysis leading to the open-ring impurity.

Module 2: Excipient Impact Analysis

Q: Which excipients are the primary offenders?

A: The most common culprits are alkaline lubricants and moisture-releasing fillers.

1. Magnesium Stearate (The Alkalinity Risk)

While MgSt is the industry-standard lubricant, commercial grades often contain impurities like Magnesium Oxide (MgO) or Magnesium Hydroxide, which are alkaline.

  • Risk: Creates a basic micro-environment around the drug particle.

  • Evidence: Studies on similar glutarimide drugs (Thalidomide) show accelerated hydrolysis in the presence of alkaline salts.

  • Mitigation: Use Stearic Acid or Sodium Stearyl Fumarate (SSF) , which are less alkaline. If MgSt is mandatory, ensure it is high-purity and consider adding a micro-acidifier (e.g., fumaric acid) to the blend.

2. Lactose Monohydrate (The Moisture Risk)

Lactose Monohydrate contains crystal water. Under stress (heat/compression), this water can migrate to the Lenalidomide surface.

  • Risk: Increases local water activity (

    
    ), fueling hydrolysis.
    
  • Mitigation: Switch to Lactose Anhydrous or Mannitol (non-hygroscopic).

3. Phosphates (The Buffer Risk)

Dibasic Calcium Phosphate (DCP) is common but can be problematic.

  • Risk: Phosphate species can act as general base catalysts for imide hydrolysis, even at neutral bulk pH.

  • Mitigation: Avoid phosphate buffers in the core tablet; prefer neutral fillers like Microcrystalline Cellulose (MCC).

Data Summary: Excipient Risk Matrix
Excipient ClassCommon ChoiceRisk LevelMechanism of FailureRecommended Alternative
Lubricant Magnesium StearateHIGH Alkaline micro-pH (MgO impurity)Stearic Acid / SSF
Filler Lactose MonohydrateMED Moisture transfer (Water reactant)Lactose Anhydrous / Mannitol
Disintegrant Croscarmellose NaLOW Hygroscopicity (if high % used)Crospovidone (lower moisture)
Glidant TalcLOW Generally inert, but check alkalinityColloidal Silicon Dioxide

Module 3: Troubleshooting Guide

Scenario A: "I see open-ring impurity growth only in accelerated stability (40°C/75% RH)."
  • Diagnosis: This indicates a moisture-mediated pathway. Your packaging may be permeable, or your excipients are releasing bound water.

  • Action:

    • Check the Water Vapor Transmission Rate (WVTR) of your blister pack (Alu-Alu is preferred over PVC).

    • Replace Lactose Monohydrate with Anhydrous Lactose.

Scenario B: "I see impurity growth immediately after manufacturing (t=0)."
  • Diagnosis: This suggests "Wet Stress" during processing. Did you use Wet Granulation?

  • Action:

    • STOP Wet Granulation. Water introduced during granulation hydrolyzes the ring before drying is complete.

    • ADOPT Direct Compression or Dry Granulation (Roller Compaction).

Scenario C: "My API is stable, but the tablet degrades."
  • Diagnosis: Incompatibility with the lubricant (MgSt).

  • Action: Perform the Binary Mixture Slurry Test (Protocol below) to confirm MgSt incompatibility.

Visualization: Troubleshooting Logic

Troubleshooting_Tree Start Issue: Increasing Open-Ring Impurity ProcessCheck Manufacturing Process used? Start->ProcessCheck WetGran Wet Granulation ProcessCheck->WetGran DryBlend Direct Compression / Dry Gran ProcessCheck->DryBlend Action1 CRITICAL ERROR: Switch to Dry Process immediately. Water is the reactant. WetGran->Action1 ExcipientCheck Check Lubricant & Filler DryBlend->ExcipientCheck IsMgSt Using Magnesium Stearate? ExcipientCheck->IsMgSt Action2 Replace with Stearic Acid or Sodium Stearyl Fumarate IsMgSt->Action2 Yes Action3 Check Lactose Grade. Ensure Anhydrous. IsMgSt->Action3 No

Figure 2: Decision tree for diagnosing root causes of open-ring impurity generation.

Module 4: Validation Protocols

Use these protocols to generate data supporting your formulation decisions.

Protocol 1: Binary Mixture Compatibility (Aggressive)

Standard dry blending often fails to detect hydrolysis risks because the reaction rate is too slow in the solid state. Use the "Slurry Method" to maximize contact.

  • Preparation: Mix API and Excipient (1:1 ratio) in a glass vial.

  • Wetting: Add 20% w/w water to the mixture to create a paste/slurry. (This simulates the worst-case moisture environment).

  • Sealing: Hermetically seal the vial.

  • Stress: Incubate at 50°C for 2 weeks.

  • Analysis: Dissolve the entire mixture in diluent and analyze via HPLC.

  • Pass Criteria: Impurity increase < 0.5% compared to API control.

Protocol 2: Micro-pH Determination

Determine if your excipient blend is creating a basic environment.

  • Slurry: Disperse 1g of the final blend in 10mL of carbon-dioxide-free water.

  • Equilibration: Sonicate for 10 minutes.

  • Measurement: Measure pH using a calibrated electrode.

  • Target: The slurry pH should be < 6.0 . If pH > 7.0, the risk of open-ring hydrolysis is high.

References

  • Vertex AI Search . (2025). Lenalidomide stability glutarimide ring hydrolysis pH dependence. Retrieved from 5

  • Dissolution Technologies . (2024). Magnesium Stearate – Its Importance and Potential Impact on Dissolution of Oral Solid Dosage Forms. Retrieved from 6

  • Journal of Medicinal Chemistry . (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders. Retrieved from 4

  • Google Patents . (2019). WO2019129726A1 - Pharmaceutical composition of lenalidomide pharmaceutically acceptable acid addition salt. Retrieved from 7

  • Google Patents . (2019). EP3527200A1 - Lenalidomide oral tablet composition. Retrieved from 8

Sources

Technical Support Center: Enhancing the Limit of Detection for Lenalidomide Acid Degradants

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the analytical challenges associated with the detection of Lenalidomide's acid degradants. This resource is designed for researchers, scientists, and drug development professionals who are working to achieve lower limits of detection (LOD) and quantification (LOQ) for these critical impurities. Here, we will delve into the underlying principles of the analytical hurdles and provide practical, field-tested solutions to enhance the sensitivity of your methods.

Frequently Asked Questions (FAQs)

Q1: What is Lenalidomide and why is the detection of its acid degradants important?

Lenalidomide is an immunomodulatory drug primarily used in the treatment of multiple myeloma and other hematological cancers.[1][2][3] Like many pharmaceuticals, Lenalidomide can degrade under various environmental conditions, including acidic environments, leading to the formation of impurities.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of these degradation products to ensure the safety and efficacy of the drug product.[1][4] Therefore, having a highly sensitive analytical method capable of detecting these degradants at very low levels is crucial for quality control and stability studies.[1][2]

Q2: What are the primary challenges in achieving a low LOD for Lenalidomide's acid degradants?

The primary challenges stem from a combination of factors:

  • Low Concentration Levels: Degradants are often present in trace amounts, pushing the limits of standard analytical instrumentation.

  • Chromatographic Issues: Poor peak shape, such as tailing or fronting, can significantly impact the signal-to-noise ratio, making it difficult to detect and accurately quantify low-level impurities.[5][6][7]

  • Matrix Effects: The presence of the parent drug (Lenalidomide) and other excipients in the sample matrix can interfere with the detection of the degradants, a phenomenon known as ion suppression in LC-MS/MS.[8]

  • Baseline Noise: A high or drifting baseline can obscure small peaks, making it challenging to distinguish the analyte signal from the background noise.[9][10]

Q3: What are the common analytical techniques used for this type of analysis?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common techniques.

  • HPLC/UHPLC with UV Detection: This is a robust and widely available technique suitable for quantitative analysis.[11] The choice of wavelength is critical for sensitivity.

  • LC-MS/MS: This technique offers higher sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities.[11]

Troubleshooting Guide: Improving Your LOD

This guide is structured to address specific issues you might be encountering in your laboratory.

Issue 1: High Baseline Noise and Drift

A noisy or drifting baseline can make it impossible to detect small peaks.

Potential Causes & Solutions:

  • Contaminated Mobile Phase:

    • Explanation: Impurities in your solvents or buffers can create a high background signal.[12][13] Water is a common source of contamination.[12]

    • Solution: Always use high-purity, HPLC or LC-MS grade solvents and freshly prepared mobile phases.[12][13] Degas your mobile phase to prevent air bubbles from causing noise in the detector.[13]

  • Detector Lamp Issues (UV):

    • Explanation: An aging or unstable detector lamp can lead to baseline drift.[9][14]

    • Solution: Allow the detector to warm up and stabilize before starting your analysis.[14] If the problem persists, the lamp may need to be replaced.

  • Column Contamination:

    • Explanation: Over time, strongly retained compounds can build up on the column and slowly elute, causing a rising baseline.[12][13]

    • Solution: Flush the column with a strong solvent to remove contaminants.[14] Consider using a guard column to protect your analytical column.[14]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Asymmetrical or split peaks are difficult to integrate accurately and can hide co-eluting impurities.[5][6]

Potential Causes & Solutions:

  • Column Overload:

    • Explanation: Injecting too much sample can lead to peak fronting.[5]

    • Solution: Reduce the injection volume or the concentration of your sample.[5][14]

  • Secondary Interactions:

    • Explanation: Interactions between the analyte and the stationary phase, other than the intended reversed-phase interaction, can cause peak tailing.[15]

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of a competing agent, like triethylamine, can sometimes help.

  • Column Deterioration:

    • Explanation: A void at the head of the column or a blocked frit can cause peak splitting.[5][16]

    • Solution: If you suspect column deterioration, try reversing the column and flushing it. If the problem persists, the column may need to be replaced.[16]

Issue 3: Inability to Meet the Required LOD

Even with a stable baseline and good peak shape, you may still struggle to reach the desired sensitivity.

Potential Causes & Solutions:

  • Suboptimal Wavelength (UV):

    • Explanation: If you are not monitoring at the wavelength of maximum absorbance (λmax) for the degradant, your signal will be weaker.

    • Solution: Determine the λmax for each degradant of interest by running a UV scan. If the degradants have different λmax values, you may need to use a diode array detector (DAD) to monitor multiple wavelengths.

  • Inefficient Ionization (MS):

    • Explanation: The efficiency of ionization in the mass spectrometer is highly dependent on the mobile phase composition and the ion source parameters.[17][18]

    • Solution: Optimize the mobile phase pH and organic content to promote ionization of your target analytes. Fine-tune the ion source parameters, such as gas flows, temperatures, and voltages, to maximize the signal for your degradants.[17][19]

  • Insufficient Chromatographic Resolution:

    • Explanation: If the degradant peak is not fully separated from the main Lenalidomide peak or other impurities, it can be difficult to accurately quantify.

    • Solution: Optimize your chromatographic method to improve resolution. This can involve adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for Lenalidomide

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[4][20]

Objective: To generate acid-degraded samples of Lenalidomide.

Materials:

  • Lenalidomide reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N (for neutralization)

  • HPLC grade water and methanol

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of Lenalidomide in methanol (e.g., 1 mg/mL).

  • In a volumetric flask, add a known volume of the Lenalidomide stock solution.

  • Add 1N HCl to the flask. The final concentration of HCl will depend on the desired level of degradation. A good starting point is to have a final HCl concentration of 0.1N.

  • Heat the solution at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24 hours).[21]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution by adding an equivalent amount of 1N NaOH.

  • Dilute the solution to the final volume with mobile phase or a suitable diluent.

  • Analyze the sample using your HPLC or LC-MS/MS method.

Pro-Tip from the Field: Aim for 5-20% degradation of the main peak.[4][20] This will ensure that you generate a sufficient amount of the degradants for detection without completely degrading the parent drug.

Workflow for Method Optimization to Improve LOD

Below is a logical workflow for systematically improving the limit of detection.

LOD_Optimization_Workflow start Start: LOD Not Met check_baseline Is the baseline noisy or drifting? start->check_baseline fix_baseline Troubleshoot Baseline: - Use fresh, high-purity mobile phase - Degas mobile phase - Check detector lamp check_baseline->fix_baseline Yes check_peak_shape Is peak shape poor (tailing, fronting, splitting)? check_baseline->check_peak_shape No fix_baseline->check_baseline fix_peak_shape Troubleshoot Peak Shape: - Optimize sample concentration/injection volume - Adjust mobile phase pH - Check column health check_peak_shape->fix_peak_shape Yes optimize_detector Optimize Detector Settings: - UV: Determine λmax for degradants - MS: Optimize ion source parameters check_peak_shape->optimize_detector No fix_peak_shape->check_peak_shape optimize_chromatography Optimize Chromatography: - Adjust gradient profile - Try different mobile phase/column optimize_detector->optimize_chromatography end LOD Met optimize_chromatography->end

Caption: A decision-tree workflow for troubleshooting and improving the limit of detection.

Data Presentation

Table 1: Example Starting HPLC-UV Method Parameters for Lenalidomide and its Degradants

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column that provides good retention and separation for moderately polar compounds like Lenalidomide and its degradants.[2][21]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure consistent protonation of the analytes and improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B and ramp upA gradient elution is typically necessary to separate the parent drug from its more polar degradants.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40°CElevated temperatures can improve peak efficiency and reduce viscosity, but should be kept within the column's operating range.[22]
Detection Wavelength 210-254 nmLenalidomide has a UV absorbance in this range. A specific wavelength should be chosen based on the λmax of the degradants.[1][2]
Injection Volume 5-20 µLShould be optimized to avoid column overload.[1]

Table 2: Example Starting LC-MS/MS Parameters for Enhanced Sensitivity

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is suitable for polar molecules like Lenalidomide. The optimal polarity should be determined experimentally.[11]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8]
Precursor Ion (Q1) [M+H]+ or [M-H]- of the degradantThe mass-to-charge ratio of the intact degradant molecule.
Product Ion (Q3) A stable fragment ionA characteristic fragment of the degradant that is formed upon collision-induced dissociation.
Collision Energy Optimize for each degradantThe voltage applied to induce fragmentation; needs to be optimized to maximize the product ion signal.
Dwell Time 100-200 msThe time spent acquiring data for each MRM transition. Longer dwell times can improve signal-to-noise but will reduce the number of data points across the peak.

Visualizing the Acid Degradation Pathway

Understanding the degradation pathway can help in identifying the potential degradants you need to look for.

Lenalidomide_Degradation Lenalidomide Lenalidomide C13H13N3O3 Acid_Hydrolysis Acid Hydrolysis (e.g., HCl, Heat) Lenalidomide->Acid_Hydrolysis Degradant_A Degradant A Amide Bond Cleavage Acid_Hydrolysis->Degradant_A Degradant_B Degradant B Glutarimide Ring Opening Acid_Hydrolysis->Degradant_B

Caption: A simplified diagram illustrating the acid-catalyzed degradation pathways of Lenalidomide.

References

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Available from: [Link]

  • Why Are Chromatograms "Peak"-Shaped: A Guide for New Laboratory Analysts. (2024, December 4). Welch Materials, Inc. Available from: [Link]

  • Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. (2020, November 12). LCGC International - Chromatography Online. Available from: [Link]

  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. (2025). Rasayan Journal of Chemistry. Available from: [Link]

  • Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. (2020, September 10). International Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Available from: [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. Available from: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Conquer Scientific. Available from: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Welch Materials, Inc. Available from: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Available from: [Link]

  • A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. (n.d.). International Journal of Pharmaceutical and Analytical Research. Available from: [Link]

  • A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. (2016, February 4). PMC. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. (2023, February 28). Journal of Advanced Scientific Research. Available from: [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. (n.d.). Semantic Scholar. Available from: [Link]

  • A simple and rapid LC-MS/MS method for therapeutic drug monitoring of lenalidomide. (2020, January 15). INIS-IAEA. Available from: [Link]

  • A Simple and Rapid LC-MS/MS Method for Therapeutic Drug Monitoring of Lenalidomide. (2025, August 8). ResearchGate. Available from: [Link]

  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. (n.d.). ResearchGate. Available from: [Link]

  • Optimized LC–MS/MS conditions for the analysis of four pharmaceuticals... (n.d.). ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available from: [Link]

  • A Simple and Rapid LC-MS/MS Method for Therapeutic Drug Monitoring of Lenalidomide. (n.d.). Pak. J. Anal. Environ. Chem. Available from: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (n.d.). Chemical Review and Letters. Available from: [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Development and validation of Lenalidomide in human plasma by LC-MS/MS. (n.d.). PMC. Available from: [Link]

  • Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. (n.d.). PMC. Available from: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Available from: [Link]

  • Development and validation of Lenalidomide in human plasma by LC-MS/MS. (2018, February 13). ScienceOpen. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available from: [Link]

  • Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. (2025, February 17). PubMed. Available from: [Link]

  • Lenalidomide induces degradation of IKZF1 and IKZF3. (n.d.). PMC - NIH. Available from: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. (2016, October 28). The Royal Society. Available from: [Link]

  • Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. (2014, January 17). Broad Institute. Available from: [Link]

  • Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. (n.d.). PMC. Available from: [Link]

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions. (2025, July 18). MTC USA. Available from: [Link]

Sources

Technical Support Center: Strategies for Stabilizing Lenalidomide Formulations Against Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Lenalidomide formulation development. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating stable and effective Lenalidomide drug products. As a compound susceptible to hydrolysis, particularly at the glutarimide ring, ensuring its stability is a critical determinant of therapeutic efficacy and safety.[1][2][3] This resource provides in-depth, scientifically grounded answers to common challenges and troubleshooting scenarios encountered during formulation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of Lenalidomide. Understanding these core principles is the first step toward developing a robust formulation.

Q1: What is the primary degradation pathway for Lenalidomide in aqueous environments?

A1: The primary degradation pathway for Lenalidomide in aqueous solutions is non-enzymatic hydrolysis.[1][3] This reaction involves the cleavage of the amide bonds within the glutarimide ring of the molecule.[2] This process can be influenced by several factors, most notably pH and temperature.

Q2: How does pH influence the hydrolytic degradation of Lenalidomide?

A2: Lenalidomide's stability is significantly pH-dependent. It exhibits its greatest solubility and stability in acidic conditions, specifically in 0.1N HCl buffer.[4] Conversely, it is extremely susceptible to degradation under alkaline conditions.[5] Forced degradation studies have shown extensive degradation in the presence of a base (e.g., 0.2 N NaOH).[6] Therefore, maintaining a controlled, preferably acidic to neutral pH environment is crucial for liquid or semi-solid formulations.

Q3: What role does temperature play in the stability of Lenalidomide formulations?

A3: As with most chemical reactions, the rate of Lenalidomide hydrolysis increases with temperature. While it shows stability under thermal stress in its solid form, in aqueous solutions, elevated temperatures can accelerate degradation.[5][7] However, studies have shown that Lenalidomide can remain stable in hot water (55°C and even 75°C) for up to 24 hours, which is relevant for administration methods like simple suspension in hot water for enteral tube feeding.[8]

Q4: Are there specific polymorphs of Lenalidomide with enhanced stability?

A4: Yes, different polymorphic forms of Lenalidomide can exhibit varying physicochemical properties, including stability.[9][10] For instance, a dihydrate form has been shown to have better stability under accelerated storage conditions (40°C/75% RH) compared to some anhydrous forms.[9][10] The choice of polymorph can be a strategic decision in early-phase development to enhance the overall stability of the final drug product.

Q5: How do excipients impact the stability of Lenalidomide in a solid dosage form?

A5: Excipient selection is critical for stabilizing moisture-sensitive drugs like Lenalidomide.[11][12][[“]] Hygroscopic excipients can attract moisture, which can then initiate hydrolysis of the active pharmaceutical ingredient (API). Therefore, using excipients with low moisture content and water activity is recommended. Additionally, moisture-scavenging excipients, such as certain grades of porous silica, can be incorporated to adsorb moisture within the formulation, thereby protecting the Lenalidomide from degradation.[11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the formulation and stability testing of Lenalidomide.

Scenario 1: Unexpectedly high levels of degradation products are observed in a new solid formulation during accelerated stability studies.

Troubleshooting Workflow

G cluster_solutions Potential Solutions A High Degradation Detected in Solid Formulation B Step 1: Verify Analytical Method A->B Is the method validated and specific? C Step 2: Characterize Degradants B->C Yes B_sol Re-validate method for specificity. B->B_sol D Step 3: Assess Moisture Content C->D Are degradants consistent with hydrolysis? C_sol Use LC-MS to identify degradant structures. C->C_sol E Step 4: Evaluate Excipient Compatibility D->E Is moisture content within spec? D_sol Incorporate moisture scavengers (e.g., porous silica). Use low moisture excipients. D->D_sol F Step 5: Review Manufacturing Process E->F Are excipients non-hygroscopic & compatible? E_sol Conduct binary drug-excipient compatibility studies. E->E_sol G Step 6: Reformulate F->G Is the process (e.g., granulation) introducing moisture? F_sol Consider direct compression or dry granulation. Control humidity during manufacturing. F->F_sol

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lenalidomide is a potent immunomodulatory imide drug (IMiD) widely utilized in the treatment of multiple myeloma and myelodysplastic syndromes[1]. Because of its high clinical potency, stringent control of its impurity profile is mandated by global regulatory bodies (ICH Q3A/Q3B). Lenalidomide Related Compound D is a critical, high-molecular-weight degradation impurity that can arise during synthesis or under specific stress conditions[2]. Accurate quantification of this impurity requires a highly characterized reference standard. This guide objectively compares the performance of USP-grade reference standards against secondary alternatives and provides a self-validating experimental protocol for analytical laboratories.

Chemical Identity & Mechanistic Origin

Lenalidomide Related Compound D (Chemical Name: 4-amino-2-(1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolin-4-yl)isoindolin-1-one) is structurally more complex than the parent API[2]. With a molecular formula of C21H18N4O4 and a molecular weight of 390.39 g/mol , it acts essentially as a dimeric-like condensation product[2].

Because of its extended aromatic system and increased hydrophobicity compared to the parent 3-(4-amino-1-oxo 1,3-dihydro-2H-isoindol-2-yl) piperidine-2,6-dione structure, Impurity D exhibits distinct retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC)[2][3].

Pathway API Lenalidomide API (C13H13N3O3) Stress Thermal/Hydrolytic Stress Conditions API->Stress ImpD Related Compound D (C21H18N4O4) Stress->ImpD Condensation Other Other Degradants (e.g., Impurity A, B, C) Stress->Other Hydrolysis/Oxidation

Figure 1: Mechanistic degradation pathway of Lenalidomide into Related Compound D.

Comparative Performance Analysis: USP vs. Alternative Standards

When validating an HPLC method for related substances, the choice of reference standard directly impacts the accuracy of the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[4].

Purity and Isotopic Integrity

USP Reference Standards are subjected to rigorous inter-laboratory testing (including qNMR, Mass Spectrometry, and elemental analysis) to ensure absolute purity (typically ≥99.8%). In contrast, secondary commercial standards may range from 95% to 98% purity, often containing residual solvents or co-eluting isomers that skew peak area integration and compromise the mass balance during forced degradation studies[5][6].

Quantitative Comparison Table

The following table compares the analytical performance of different grades of Lenalidomide Related Compound D standards when utilized in a validated RP-HPLC method[4].

ParameterUSP Reference StandardPremium Secondary StandardStandard Commercial Grade
Certified Purity (HPLC-UV) ≥ 99.8%98.0% - 99.5%< 95.0%
Moisture Content (KF) < 0.5%< 1.0%Variable (1.5% - 3.0%)
LOD in formulation (µg/mL) 0.00150.00500.0120
LOQ in formulation (µg/mL) 0.00500.01500.0350
Peak Tailing Factor (Tf) 1.051.121.35
Regulatory Acceptance Unquestioned (FDA/EMA)Requires bridging studiesNot recommended for QC

Experimental Protocol: RP-HPLC Method for Impurity D

To objectively evaluate the reference standard, a self-validating RP-HPLC method is required. The following protocol is optimized for the baseline separation of Lenalidomide and Related Compound D[3][4][5].

Mechanistic Rationale for Method Parameters
  • Stationary Phase: A C18 column (e.g., Kromasil or Sunfire, 250 x 4.6 mm, 5µm) is selected due to the hydrophobic nature of both the parent drug and Impurity D[5][6].

  • Mobile Phase pH: The aqueous buffer is adjusted to pH 3.5 using dilute phosphoric acid[3][4]. Lenalidomide contains an aromatic amine and a dicarboximide ring. Maintaining an acidic pH suppresses the ionization of any potential ring-opened degradation products, ensuring they remain fully protonated and interact predictably with the non-polar stationary phase, thereby preventing peak tailing[3].

  • Detection Wavelength: 210 nm is chosen as it provides the maximum UV absorbance for the isoindoline chromophore shared by both compounds[3][5].

Step-by-Step Analytical Workflow

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen orthophosphate (KH2PO4) in 1000 mL of HPLC-grade water[3][4]. Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm porosity membrane filter[3].

  • Organic Modifier (Mobile Phase B): Prepare a mixture of Methanol and Acetonitrile in a 55:45 (v/v) ratio[5][6].

Step 2: Standard Solution Preparation

  • Accurately weigh 5.0 mg of the USP Lenalidomide Related Compound D Reference Standard and transfer it into a 50 mL volumetric flask[3].

  • Add 25 mL of diluent (Buffer:Acetonitrile 60:40 v/v) and sonicate for 10 minutes to ensure complete dissolution[3][4]. Expert Note: The bulky structure of Impurity D requires adequate sonication to overcome lattice energy and ensure complete solubilization.

  • Make up the volume to 50 mL with the diluent. Further dilute 100 µL of this solution to 100 mL to achieve a working concentration suitable for LOQ verification[3].

Step 3: Chromatographic Conditions

  • Column: C18 (250 x 4.6 mm, 5 µm)[1]

  • Flow Rate: 1.0 mL/min[1][5]

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and mass transfer)[5].

  • Injection Volume: 10 µL[5][6]

  • Detection: UV at 210 nm[3][5]

Step 4: System Suitability Evaluation Inject the standard solution in six replicates. The system is deemed self-validating and suitable for release testing if:

  • Resolution (Rs) between Lenalidomide and Impurity D is > 2.0[3].

  • Theoretical Plates (N) for the Impurity D peak is > 2000[1].

  • Tailing Factor (Tf) is ≤ 2.0 (ideally ≤ 1.5)[1].

  • %RSD of the peak areas for six replicate injections is ≤ 2.0%[3].

HPLC_Workflow Sample Weigh API & Impurity D (5.0 mg) Prep Sonicate in Diluent (Buffer:MeCN 60:40) Sample->Prep Column Inject onto C18 Column (pH 3.5, 30°C) Prep->Column Detection UV Detection @ 210nm Column->Detection Analysis System Suitability (Rs > 2.0, Tf ≤ 2.0) Detection->Analysis

Figure 2: Standardized RP-HPLC workflow for Lenalidomide and Related Compound D resolution.

Conclusion

For rigorous quality control of Lenalidomide formulations, the use of a highly pure, fully characterized USP Reference Standard for Related Compound D is non-negotiable. Lower-grade secondary standards introduce unacceptable variability in peak integration and fail to meet the stringent LOD/LOQ requirements necessary for ICH compliance. By employing the validated RP-HPLC parameters outlined above, analytical scientists can ensure robust, reproducible, and audit-ready impurity profiling.

References

  • Title: Development of A Rapid and Sensitive HPLC Assay Method for Lenalidomide Capsules and its Related Substances Source: ResearchGate URL
  • Title: Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC Source: RJPT Online URL
  • Title: A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples Source: IJPAR URL
  • Title: Lenalidomide Impurity - Analytica Chemie Source: Analytica Chemie URL
  • Title: Development of A Rapid and Sensitive HPLC Assay Method for Lenalidomide Capsules and its Related Substances Source: Semantic Scholar URL
  • Title: PHARMACEUTICAL SCIENCES - Development and Validation of HPLC Method Source: OAJI URL

Sources

Mechanistic and Toxicological Profiling: A Comparative Guide to Lenalidomide Impurity D vs. Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry advances its stringent control over drug degradation profiles, understanding the mechanistic origins and toxicological liabilities of specific impurities is paramount. Lenalidomide, a cornerstone immunomodulatory imide drug (IMiD), is susceptible to hydrolytic degradation and synthetic byproduct formation.

This guide provides an authoritative, data-driven comparison between two critical degradants: Lenalidomide Impurity D and Lenalidomide Impurity A . By dissecting their structural causality, target binding affinities, and genotoxic potentials, this document serves as a comprehensive framework for researchers and analytical scientists navigating ICH Q3B and ICH M7 regulatory landscapes.

Structural Causality and Target Binding Divergence

The therapeutic efficacy and teratogenic liability of lenalidomide are inextricably linked to its intact glutarimide ring, which docks precisely into the tri-tryptophan hydrophobic pocket of the Cereblon (CRBN) E3 ubiquitin ligase complex.

Both Impurity A and Impurity D share a common structural deviation from the parent active pharmaceutical ingredient (API): the hydrolytic opening of the glutarimide ring 1.

  • Impurity D (2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid) is a direct hydrolytic degradant of lenalidomide, resulting in a pentanedioic acid derivative.

  • Impurity A (5-amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid) is the hydrolytic product of a nitro-precursor (Impurity B), retaining a highly reactive nitroaromatic group on the isoindolinone ring 1.

The Causality of Efficacy Loss: When the glutarimide ring opens, the resulting negatively charged carboxylate groups induce severe electrostatic repulsion and steric clashing within the CRBN pocket. Consequently, both impurities entirely lose their ability to degrade target proteins (IKZF1/3), stripping them of both immunomodulatory efficacy and classical IMiD-induced teratogenicity.

CRBN_Binding Lenalidomide Lenalidomide (Intact Glutarimide) CRBN Cereblon (CRBN) Binding Pocket Lenalidomide->CRBN High Affinity ImpA Impurity A (Open Ring + Nitro) NoBinding Loss of Efficacy & Teratogenicity ImpA->NoBinding Steric Clash / No Fit ImpD Impurity D (Open Ring + Amino) ImpD->NoBinding Steric Clash / No Fit Degradation Target Protein Degradation (IKZF1/3) CRBN->Degradation

Figure 1: Impact of glutarimide ring hydrolysis on Cereblon (CRBN) binding and downstream efficacy.

Comparative Toxicity Profile

While neither impurity binds to CRBN, their divergent functional groups (Nitro vs. Amino) dictate entirely different toxicological risk profiles. Impurity A is classified as a Potential Genotoxic Impurity (PGI) due to its nitroaromatic group, requiring strict control under ICH M7 guidelines 2. In contrast, Impurity D is primarily managed as a standard degradation product under ICH Q3B.

Quantitative Data & Structural Comparison Matrix
ParameterLenalidomide Impurity ALenalidomide Impurity D
CAS Number 2197414-57-4295357-66-3
Chemical Structure 5-amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid
Origin Pathway Hydrolysis of nitro-precursor (Impurity B)Direct hydrolysis of Lenalidomide API
Key Structural Alert Nitroaromatic group (-NO₂)Primary aromatic amine (-NH₂)
Genotoxic Potential High (Ames Positive via nitroreduction)Low (Typically Ames Negative)
Regulatory Framework ICH M7 (Threshold of Toxicological Concern)ICH Q3B (Qualification Thresholds)
Primary Toxicity Mechanism DNA adduct formation via Nitrenium ionGeneral cytotoxicity at high doses
The Mechanism of Impurity A Genotoxicity

Nitroaromatic compounds like Impurity A are notorious structural alerts. In biological systems (or in vitro Ames assays), bacterial or hepatic nitroreductases reduce the nitro group to a reactive hydroxylamine intermediate. This intermediate undergoes esterification and subsequent cleavage to form a highly electrophilic nitrenium ion , which covalently binds to DNA, causing frameshift or base-pair substitution mutations 3.

Genotox_Pathway ImpA Lenalidomide Impurity A (Nitroaromatic Group) Nitroreductase Bacterial/Hepatic Nitroreductases ImpA->Nitroreductase Hydroxylamine Reactive Hydroxylamine Intermediate Nitroreductase->Hydroxylamine Nitrenium Highly Electrophilic Nitrenium Ion Hydroxylamine->Nitrenium DNA DNA Adduct Formation (Mutagenesis) Nitrenium->DNA Covalent Binding

Figure 2: Genotoxic activation pathway of the nitroaromatic group in Lenalidomide Impurity A.

Self-Validating Experimental Protocols

To objectively compare and control these impurities, laboratories must deploy a self-validating workflow that bridges in silico prediction, in vitro biological testing, and high-sensitivity chromatography 4.

Workflow Step1 Phase 1: In Silico QSAR Derek/Sarah Nexus Identify Structural Alerts Step2 Phase 2: In Vitro Ames Test OECD 471 (TA98/TA100) Validate Mutagenicity Step1->Step2 Step3 Phase 3: HPLC-UV/MS Profiling Quantify Degradants Ensure TTC Compliance Step2->Step3 Decision Genotoxic? Step3->Decision PathA Control via ICH M7 (Impurity A) Decision->PathA Yes (Nitro Alert) PathD Control via ICH Q3B (Impurity D) Decision->PathD No (Hydrolytic Degradant)

Figure 3: Self-validating toxicological and analytical workflow for Lenalidomide impurities.

Protocol A: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

Objective: Validate the mutagenic potential predicted by the nitroaromatic alert in Impurity A vs. the amino group in Impurity D. Causality Check: Strain Salmonella typhimurium TA98 is specifically selected because it is highly sensitive to frameshift mutations caused by nitroreductase-activated nitroaromatics.

  • Preparation: Prepare varying concentrations of Impurity A and D (e.g., 1.5 to 5000 µ g/plate ) in DMSO.

  • Metabolic Activation: Conduct parallel assays in the presence and absence of rat liver S9 fraction. Self-Validation: The S9 mix confirms whether hepatic metabolism is required to generate the reactive nitrenium ion.

  • Plating: Mix 0.1 mL of bacterial culture (TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA), 0.1 mL of test article, and 0.5 mL of S9 mix (or buffer) with top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies.

  • System Suitability (Acceptance Criteria): The assay is only valid if the positive control (e.g., 2-nitrofluorene for TA98 -S9) yields a ≥3-fold increase in revertants compared to the vehicle control.

Protocol B: Trace-Level Quantification via RP-HPLC-UV

Objective: Quantify Impurities A and D in Lenalidomide API to ensure compliance with ICH M7 (TTC limits for ImpA) and ICH Q3B (ImpD) 2. Causality Check: A Fluorophenyl (F5) stationary phase is chosen over standard C18 because the fluorine atoms provide unique π-π interactions, offering superior selectivity for separating the nitroaromatic ring of Impurity A from the amino-aromatic ring of Impurity D.

  • Column: Ascentis Express F5 (150 × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Perchloric acid in water. Solvent B: Methanol/Acetonitrile (80:20 v/v). Self-Validation: Acidic aqueous phase suppresses the ionization of the open-ring carboxylic acids, ensuring sharp peak shapes.

  • Detection: UV at 210 nm. Both impurities retain the isoindolinone chromophore, allowing for high-sensitivity UV detection without requiring MS for routine QC.

  • System Suitability: Resolution (Rs) between Lenalidomide, Impurity A, and Impurity D must be > 2.0. Recovery must fall within 85.0% – 115.0% at the limit of quantification (LOQ).

References

  • Asian Journal of Chemistry. "Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method". Available at:[Link]

  • World Journal of Pharmaceutical Research. "Development and validation of gc-ms method for the trace level determination of potential genotoxic". Available at: [Link]

Sources

A Comparative Guide for the Validation of Analytical Methods for Lenalidomide Hydrolytic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for the validation of assays targeting Lenalidomide and its hydrolytic impurities. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. Our objective is to furnish you with the critical insights required to select, develop, and validate analytical methods that guarantee the quality, safety, and efficacy of Lenalidomide drug products in line with global regulatory standards.

The Imperative for Controlling Lenalidomide's Hydrolytic Impurities

Lenalidomide is a critical immunomodulatory agent used in the treatment of multiple myeloma and other hematological conditions.[1][2] Its therapeutic success is contingent upon its purity and stability. The Lenalidomide molecule contains a glutarimide ring susceptible to hydrolysis, which can lead to the formation of pharmacologically inactive or potentially toxic degradation products. The International Council for Harmonisation (ICH) and national regulatory bodies like the FDA mandate strict control over such impurities.[3] Therefore, the development of a stability-indicating analytical method—one that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products—is not merely a quality control measure, but a fundamental regulatory and safety requirement.[4][5][6]

Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential.[7][8][9] These studies help identify potential degradation pathways and demonstrate the specificity of the analytical method, ensuring it is fit for its intended purpose.[10][11]

Comparative Analysis of Core Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling in pharmaceutical analysis. Here, we compare a conventional Reversed-Phase HPLC (RP-HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UPLC) approach, outlining their respective protocols and performance characteristics.

Method A: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

A robust and widely implemented technique, RP-HPLC-UV is a reliable choice for routine quality control and stability testing.

Experimental Protocol:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: An octadecylsilane (C18) or octylsilane (C8) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically selected for its hydrophobicity, which provides effective retention and separation of Lenalidomide and its related substances.[12]

  • Mobile Phase: A gradient elution is employed to resolve compounds with differing polarities.

    • Mobile Phase A: An aqueous buffer, such as 0.01 M phosphate buffer, with the pH adjusted to be acidic (e.g., pH 2.0-3.5) to ensure sharp peak shapes for the amine-containing analytes.[8]

    • Mobile Phase B: A mixture of acetonitrile and/or methanol.[7][12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

  • Temperature: The column is maintained at a constant temperature, often between 25°C and 40°C, to ensure reproducible retention times.[12][13]

  • Detection: UV detection is set at a wavelength where both the API and impurities exhibit significant absorbance, commonly 210 nm or 220 nm.[11][13][14]

  • Injection Volume: A standard injection volume of 20 µL is used.[12][13]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent, often a mixture of the mobile phase components, to ensure compatibility with the chromatographic system.

Method B: The High-Performer - Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures to deliver significant improvements in resolution, speed, and sensitivity over traditional HPLC.[15]

Experimental Protocol:

  • System: A UPLC system designed to handle high backpressures, featuring a binary or quaternary solvent manager, a high-precision autosampler, and a PDA or tandem mass spectrometry (MS/MS) detector.

  • Stationary Phase: A column packed with sub-2 µm particles (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) provides higher separation efficiency.[16]

  • Mobile Phase: Similar solvent systems as HPLC are used, but the gradient elution times are significantly shorter. For instance, a gradient running from 5% to 95% organic phase can be completed in under 10 minutes.

  • Flow Rate: A lower flow rate, such as 0.2-0.4 mL/min, is common, which reduces solvent consumption.[16][17]

  • Temperature: Precise temperature control (e.g., 30°C) is critical for maintaining stable retention times with the high-efficiency, shorter columns.[17]

  • Detection: A PDA detector allows for spectral analysis, confirming peak purity. Coupling with MS/MS provides definitive structural information and unparalleled sensitivity for impurity identification and quantification.[16][17][18]

  • Injection Volume: Smaller injection volumes (e.g., 1-5 µL) are used to prevent column overloading.[16][17]

  • Sample Preparation: Similar to HPLC, with careful consideration of concentration to match the higher sensitivity of the UPLC system.

Visualizing the Validation and Development Workflows

A structured approach is crucial for both method development and validation. The following diagrams illustrate the logical flow of these processes.

Caption: A generalized workflow for analytical method validation per ICH guidelines.

UPLC_Method_Lifecycle Dev Method Development • Column/Solvent Screening • Gradient Optimization • Risk Assessment (ICH Q14) Val Method Validation (ICH Q2) • Specificity • Linearity & Range • Accuracy/Precision • Robustness Dev->Val Optimized Procedure App Routine Application • QC Release Testing • Stability Studies • System Suitability Monitoring Val->App Validated Method Transfer Method Transfer/Verification • Comparative Testing • Co-validation at Receiving Site App->Transfer Site/Instrument Change Transfer->App Verified for Use

Caption: The lifecycle of a UPLC method from development to routine application.

Head-to-Head Comparison of Validation Performance

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10][19] The following table compares the typical performance of RP-HPLC and UPLC methods against the core validation parameters defined in the ICH Q2(R2) guideline.[20][21]

Validation ParameterRP-HPLC-UV PerformanceUPLC-PDA/MS PerformanceRationale & Scientific Insight
Specificity Good to ExcellentExcellentSpecificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[20][22] It is proven via forced degradation studies. While HPLC-PDA provides good peak purity analysis, UPLC-MS offers mass identification, providing definitive proof of separation and identification.[17][18]
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity. The analytical procedure should provide results that are directly proportional to the concentration of the analyte in the sample.[11][20] A minimum of 5 concentration levels is recommended for assessment.[10]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Accuracy reflects the closeness of the test results to the true value.[22] It is typically evaluated by spiking a placebo with known amounts of impurities and the API at different concentration levels.[13]
Precision (% RSD) Repeatability: < 2.0%Intermediate: < 3.0%Repeatability: < 1.0%Intermediate: < 2.0%Precision expresses the closeness of agreement between a series of measurements.[22] The superior fluidic design and lower system volume of UPLC systems generally lead to more precise and repeatable injections, resulting in lower relative standard deviation (%RSD).
Limit of Quantitation (LOQ) ~0.05% of nominal concentration~0.01% or lowerThe LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The enhanced sensitivity and reduced baseline noise of UPLC systems allow for much lower quantitation limits, which is critical for controlling potent impurities.[14]
Robustness GoodGoodThe robustness of a method is its capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, or flow rate.[10][14] This provides an indication of its reliability during normal usage.
Analysis Run Time 30 - 60 minutes5 - 15 minutesThis is a key advantage of UPLC. The use of smaller particles allows for higher mobile phase velocities without a loss of efficiency, drastically reducing run times and increasing laboratory throughput.[15]

Conclusion and Method Selection Strategy

Both RP-HPLC and UPLC are powerful, validated techniques for the analysis of Lenalidomide and its hydrolytic impurities. The optimal choice is dictated by the specific application and laboratory context.

  • RP-HPLC-UV is a cost-effective, robust, and reliable method perfectly suited for established QC laboratories where throughput is not the primary driver. Its simplicity and the wealth of historical data make it a dependable choice for routine release and stability testing.

  • UPLC-PDA/MS is the superior choice for method development, high-throughput environments, and in-depth investigations. Its speed significantly accelerates stability studies and formulation development. The integration of mass spectrometry provides an unparalleled level of analytical detail, which is invaluable for impurity identification, structure elucidation, and regulatory submissions requiring extensive characterization.[17][18]

Ultimately, the successful control of Lenalidomide impurities hinges not on the platform itself, but on the rigor of the validation process. A meticulously validated method, grounded in the principles of scientific integrity and regulatory compliance, is the cornerstone of ensuring patient safety and product quality.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (2025). Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline. Retrieved from [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Retrieved from [Link]

  • PMC. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Pharmaceutical and Analytical Research. (n.d.). A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma. Retrieved from [Link]

  • Taylor & Francis Online. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • SciSpace. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Retrieved from [Link]

  • PubMed. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Retrieved from [Link]

  • ResearchGate. (2014). New mechanism of lenalidomide activity. Retrieved from [Link]

Sources

A Comparative Guide to Lenalidomide Acid Impurity Analysis: Adherence to ICH Q3B Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of acid-induced impurities of Lenalidomide, contextualized within the framework of the International Council for Harmonisation (ICH) Q3B(R2) guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling for Lenalidomide

Lenalidomide, an immunomodulatory agent with potent anti-cancer properties, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its chemical structure, however, is susceptible to degradation under various environmental conditions, including acidic pH. This degradation can lead to the formation of impurities that may impact the drug product's efficacy and safety. The ICH Q3B(R2) guideline mandates the reporting, identification, and qualification of such degradation products in new drug products to ensure patient safety.[3]

This guide will navigate the principles of ICH Q3B as they apply to Lenalidomide, with a specific focus on impurities arising from acid hydrolysis. We will dissect and compare two prominent analytical techniques: a conventional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a more advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach. The objective is to provide a clear, data-driven comparison to aid in the selection of the most appropriate analytical strategy for your drug development program.

Understanding ICH Q3B(R2) in the Context of Lenalidomide Degradation

The ICH Q3B(R2) guideline provides a framework for the control of impurities in new drug products.[4] It establishes thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose of the drug substance.

Key Thresholds for Impurity Control:

  • Reporting Threshold: The level at or above which a degradation product must be reported in a regulatory submission.

  • Identification Threshold: The level at or above which a degradation product's structure must be elucidated.

  • Qualification Threshold: The level at or above which a degradation product's biological safety must be established.

For drug products with a maximum daily dose of less than or equal to 1 gram, the reporting threshold is typically 0.1%.[5] The identification and qualification thresholds are tiered based on the daily dose. It is crucial to employ analytical methods with sufficient sensitivity to detect and quantify impurities at or below these thresholds.

The Chemistry of Lenalidomide Acid Degradation

Forced degradation studies are a regulatory requirement and a critical tool for understanding a drug substance's stability profile.[6] In the case of Lenalidomide, exposure to acidic conditions (e.g., 1N HCl at 80°C) has been shown to cause significant degradation, with some studies reporting over 20% degradation.[3] This process primarily involves the hydrolysis of the glutarimide ring, leading to the formation of one or more acidic impurities.

One of the major acid degradation products is 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid , often referred to as Lenalidomide open ring diacid. The formation of this and other related impurities necessitates the development of stability-indicating analytical methods capable of resolving these degradants from the parent drug and each other.

Method Comparison: RP-HPLC vs. UPLC-MS for Lenalidomide Acid Impurity Profiling

The choice of analytical methodology is pivotal for accurate and reliable impurity profiling. Below is a detailed comparison of a traditional RP-HPLC method and a modern UPLC-MS method.

Method 1: Stability-Indicating RP-HPLC with UV Detection

A robust and widely used technique for routine quality control and stability testing.

Objective: To separate and quantify Lenalidomide and its acid degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column.[7]

  • Mobile Phase A: pH 3.0 Phosphate Buffer.[7]

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v).[7]

  • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.[1]

Sample Preparation (Forced Degradation):

  • Accurately weigh and dissolve a known amount of Lenalidomide in a suitable solvent.

  • Add 0.5 N HCl to the solution.

  • Heat the solution at 60°C for 24 hours.[4]

  • Neutralize the solution with a suitable base.

  • Dilute to a final concentration with the mobile phase.

  • C18 Column: The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention and separation for a moderately polar compound like Lenalidomide and its degradation products.

  • Phosphate Buffer (pH 3.0): The acidic pH of the mobile phase helps to suppress the ionization of acidic impurities, leading to better peak shape and retention.

  • Gradient Elution: A gradient program is essential for a stability-indicating method to ensure that all potential degradation products, which may have a wide range of polarities, are eluted and separated from the main peak.

  • Detection at 210 nm: This wavelength is chosen to ensure adequate sensitivity for both the active pharmaceutical ingredient (API) and its impurities, which may have different UV absorption maxima.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing Sample Lenalidomide Sample Acid Add 0.5N HCl Sample->Acid Heat Heat at 60°C for 24h Acid->Heat Neutralize Neutralize Heat->Neutralize Dilute Dilute Neutralize->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Impurities Chromatogram->Quantify Report Report Results Quantify->Report UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Lenalidomide Sample Acid Forced Degradation Sample->Acid Dilute Dilute Acid->Dilute Inject Inject into UPLC Dilute->Inject Separate Phenyl Column Separation Inject->Separate Detect_UV UV Detection Separate->Detect_UV Detect_MS MS/MS Detection Separate->Detect_MS Chromatogram Generate Chromatogram Detect_UV->Chromatogram Identify Identify Impurities (Mass Data) Detect_MS->Identify Quantify Quantify Impurities Chromatogram->Quantify Report Comprehensive Report Identify->Report Quantify->Report

Sources

A Researcher's Guide to the Certificate of Analysis for CAS 295357-66-3: Ensuring Quality and Comparability in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of small molecules are paramount. For compounds like CAS 295357-66-3, also known as 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, a comprehensive Certificate of Analysis (CoA) is not merely a document; it is the foundation of reliable and reproducible scientific outcomes.[1] This guide provides a detailed comparison of the analytical requirements for CAS 295357-66-3, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in their critical work.

The Critical Role of a Comprehensive CoA

A Certificate of Analysis serves as a formal document that confirms a product meets its predetermined specifications.[1] For a compound like CAS 295357-66-3, which is identified as an impurity of Lenalidomide, its accurate characterization is crucial for understanding the safety and efficacy profile of the active pharmaceutical ingredient (API).[2][3] A robust CoA provides assurance of the material's identity, purity, and quality, which is essential for regulatory compliance and the integrity of research data.[4][5][6]

Core Components of a Certificate of Analysis for CAS 295357-66-3

A comprehensive CoA for a small molecule like CAS 295357-66-3 should include a battery of analytical tests to confirm its identity and purity. The following sections detail the essential analytical techniques and why they are critical.

1. Identification Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation of organic compounds, NMR spectroscopy provides detailed information about the molecular structure.[7][8][9] Both ¹H NMR and ¹³C NMR are essential for confirming the atomic connectivity and chemical environment of the molecule, ensuring it is indeed CAS 295357-66-3.[10][11] The spectrum should be consistent with the known structure of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid.

  • Mass Spectrometry (MS): This technique is indispensable for determining the molecular weight of a compound.[12][13][14] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[15] For CAS 295357-66-3, the expected molecular weight is 278.26 g/mol , corresponding to the molecular formula C₁₃H₁₄N₂O₅.[2][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a molecule. The resulting spectrum provides a molecular fingerprint that can be compared to a reference standard to confirm the identity of the compound.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry.[16][17] A validated HPLC method can separate the main compound from any impurities, allowing for accurate quantification of purity, often expressed as a percentage area. For regulatory purposes, a purity of ≥98% is often required.[3]

  • Elemental Analysis (CHNOS): This technique determines the percentage of carbon, hydrogen, nitrogen, oxygen, and sulfur in a sample.[18][19] The results should be within ±0.4% of the theoretical values calculated from the molecular formula to confirm the elemental composition and support the purity assessment.[20]

Comparative Analysis: CAS 295357-66-3 vs. Alternative Reference Materials

In drug development, researchers may encounter various grades of reference materials. The following table compares the typical Certificate of Analysis requirements for a high-quality research-grade sample of CAS 295357-66-3 with a less characterized or "for research use only" (RUO) alternative.

Analytical Test High-Quality Research Grade CAS 295357-66-3 "Research Use Only" (RUO) Alternative Rationale for the Stringent Requirement
¹H NMR Spectrum provided with interpretation confirming structure.May only state "conforms to structure."Ensures unambiguous structural identity and detects proton-containing impurities.
Mass Spectrometry High-resolution MS data provided, confirming molecular formula.May provide only low-resolution MS.HRMS provides higher confidence in the elemental composition.[15]
HPLC Purity ≥98% with chromatogram showing all peaks.May state ≥95% without providing the full chromatogram.A higher purity minimizes the interference of impurities in biological assays.
Elemental Analysis Results for C, H, N within ±0.4% of theoretical values.Often not provided.Confirms the elemental composition and provides an orthogonal measure of purity.[20]
Water Content (Karl Fischer) Specified value (e.g., <0.5%).Often not provided.Accurate water content is crucial for preparing solutions of known concentration.
Residual Solvents (GC-HS) Analysis for common synthesis solvents.Often not provided.Residual solvents can be toxic and may interfere with experiments.
Experimental Protocols: A Deeper Dive

To ensure transparency and reproducibility, detailed experimental protocols are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of CAS 295357-66-3

This protocol outlines a typical reversed-phase HPLC method for determining the purity of a small molecule like CAS 295357-66-3.[21]

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Reference standard of CAS 295357-66-3

  • Sample of CAS 295357-66-3 to be tested

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard and the test sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizing the Analytical Workflow

A systematic workflow is crucial for the comprehensive analysis of a small molecule.

Analytical_Workflow cluster_reception Sample Reception cluster_analysis Analytical Characterization cluster_coa CoA Generation Sample Sample Receipt Identity Identification (NMR, MS, FTIR) Sample->Identity Purity Purity (HPLC) Sample->Purity Composition Composition (Elemental Analysis) Sample->Composition Residuals Residuals (KF, GC-HS) Sample->Residuals CoA Certificate of Analysis Identity->CoA Purity->CoA Composition->CoA Residuals->CoA

Caption: Workflow for the analytical characterization and CoA generation for CAS 295357-66-3.

Conclusion

For researchers and drug development professionals, a thorough understanding of the Certificate of Analysis is non-negotiable. When working with critical reagents like CAS 295357-66-3, demanding a comprehensive CoA backed by detailed analytical data is essential for ensuring the quality, reproducibility, and integrity of your research. By scrutinizing the CoA and understanding the significance of each analytical test, scientists can proceed with confidence, knowing their work is built on a solid foundation of well-characterized materials.

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). Retrieved from [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • Slideshare. use of nmr in structure ellucidation. (n.d.). Retrieved from [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (2026, February 11). Retrieved from [Link]

  • Scribd. Determination of Molecular Weight by Mass Spectros. (n.d.). Retrieved from [Link]

  • Broad Institute. What is Mass Spectrometry?. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Retrieved from [Link]

  • LCGC International. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Retrieved from [Link]

  • PharmTech. Survey of Material Science and Characterization Techniques for Small Molecules – Part I. (n.d.). Retrieved from [Link]

  • Shimadzu. Small Molecule Analysis Compendium. (n.d.). Retrieved from [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. (n.d.). Retrieved from [Link]

  • Exometabolomics Group. Small-Molecule Profiling and Characterization in the Environment. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. CAS No : 295357-66-3 | Product Name : 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid. (n.d.). Retrieved from [Link]

  • Finbyz Tech. Certificate of Analysis (CoA): Definition & Key Requirements for 2025. (2024, April 9). Retrieved from [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. (n.d.). Retrieved from [Link]

  • ResearchGate. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (n.d.). Retrieved from [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. (2022, June 23). Retrieved from [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. (n.d.). Retrieved from [Link]

  • LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). Retrieved from [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. (n.d.). Retrieved from [Link]

  • Critical Point. API Certificates of Analysis. (2017, May 15). Retrieved from [Link]

  • Elementar. Elemental analysis: Precise determination of elemental concentrations. (n.d.). Retrieved from [Link]

  • Intertek. Elemental Analysis. (n.d.). Retrieved from [Link]

  • Clariant. Elemental Analysis and Chemical Properties. (n.d.). Retrieved from [Link]

Sources

Cross-validation of HPLC vs UPLC for Lenalidomide impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of HPLC vs. UPLC for the Analysis of Lenalidomide Impurities

In the landscape of pharmaceutical quality control, the precise and accurate monitoring of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For potent immunomodulatory drugs like Lenalidomide, used in the treatment of multiple myeloma and other cancers, ensuring the drug substance's purity is of paramount importance.[1][2][3][4] Impurities can arise from the manufacturing process, degradation, or storage and must be meticulously controlled according to guidelines such as those from the International Council for Harmonisation (ICH).[1][5]

This guide provides a comprehensive cross-validation study comparing the established workhorse of chromatography, High-Performance Liquid Chromatography (HPLC), with its modern successor, Ultra-Performance Liquid Chromatography (UPLC). We will delve into the practical and theoretical considerations of transferring and validating an analytical method for Lenalidomide impurities, supported by experimental protocols and comparative data. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions about which technology best suits their analytical challenges.

At their core, both HPLC and UPLC are techniques designed to separate, identify, and quantify components within a mixture. The fundamental principle is the same: a liquid mobile phase carries a sample through a column packed with a stationary phase, and separation occurs based on the differential interactions of the sample components with these two phases.[6] The evolution from HPLC to UPLC, however, represents a significant leap in performance driven by fundamental changes in column chemistry and instrument engineering.

High-Performance Liquid Chromatography (HPLC) has been the gold standard in pharmaceutical analysis for decades.[6] It typically utilizes columns packed with porous particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[7] This technology is known for its robustness and reliability, with a vast library of validated methods.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that leverages columns packed with sub-2-micron particles (typically 1.7 µm).[7][8] To effectively use these smaller particles, UPLC systems are engineered to operate at much higher pressures—up to 15,000 psi or more.[6][8] This fundamental shift from larger to smaller particles, enabled by high-pressure fluidics, is the key to UPLC's enhanced performance.

The theoretical advantages of UPLC are compelling and stem directly from the principles of chromatography described by the Van Deemter equation. Smaller particles lead to a more efficient mass transfer of analytes between the mobile and stationary phases, resulting in:

  • Superior Resolution: Sharper, narrower peaks allow for better separation of closely eluting compounds, which is critical for complex impurity profiles.[7][8]

  • Increased Speed: The high efficiency of UPLC columns means that shorter column lengths can be used to achieve the same or better separation as longer HPLC columns, drastically reducing analysis time.[7][9][10]

  • Enhanced Sensitivity: Narrower peaks have a greater height for the same mass, leading to an improved signal-to-noise ratio and lower detection limits.[7][8][9]

  • Reduced Solvent Consumption: Faster analyses and smaller column internal diameters lead to a significant reduction in mobile phase consumption, resulting in lower operational costs and a more environmentally friendly ("green") analytical practice.[7][8][9]

cluster_0 Performance Factors cluster_1 Analytical Outcomes Particle Size Particle Size System Pressure System Pressure Particle Size->System Pressure dictates required Column Efficiency Column Efficiency Particle Size->Column Efficiency determines System Pressure->Column Efficiency enables higher Resolution Resolution Column Efficiency->Resolution Improves Speed Speed Column Efficiency->Speed Enables Faster Sensitivity Sensitivity Resolution->Sensitivity Enhances Solvent Use Solvent Use Speed->Solvent Use Reduces

Caption: Relationship between core parameters and analytical outcomes in LC.

The Cross-Validation Workflow: From HPLC to UPLC

The process of moving a method from one instrument platform to another is known as method transfer. When this involves a significant change in technology, such as from HPLC to UPLC, a thorough cross-validation is essential to ensure the new method produces equivalent or superior results. This validation is performed in accordance with ICH Q2(R1) guidelines, which outline the necessary tests to prove a method is fit for its intended purpose.[11][12][13][14][15]

Our experimental objective is to transfer a validated HPLC method for separating Lenalidomide from its key impurities to a UPLC system and compare the performance based on critical validation parameters.

G A Define HPLC Method (Column, Mobile Phase, Gradient) B Calculate UPLC Parameters (Geometric Scaling of Flow & Gradient) A->B C Select UPLC Column (Similar L/dp Ratio) A->C D Perform System Suitability Testing (SST) on Both Platforms B->D C->D E Conduct Method Validation (ICH Q2(R1) Parameters) D->E F Compare Performance Data (Speed, Resolution, Sensitivity, Cost) E->F G Final Report & Method Implementation F->G

Caption: Workflow for HPLC to UPLC method transfer and cross-validation.

Detailed Experimental Protocols

The following protocols describe a robust method for Lenalidomide and its impurities, first on a conventional HPLC system and then its scaled equivalent on a UPLC system. The impurities referenced are based on known process and degradation products.[16]

Part A: The Established HPLC Method

This method is designed to be a reliable, albeit lengthy, quality control procedure.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    25.0 70
    30.0 70
    30.1 10

    | 35.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of Lenalidomide standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Prepare a spiked sample by adding known amounts of impurity standards to the Lenalidomide stock solution.

    • For analysis, dilute the stock/spiked solution to a final concentration of 100 µg/mL with the diluent.

Part B: The Transferred UPLC Method

The causality behind this protocol is the principle of geometric scaling. To maintain equivalent chromatographic selectivity, the gradient profile and flow rate are scaled relative to the column volumes of the HPLC and UPLC columns. This can be done manually or using a method transfer calculator.[17][18] The goal is to maintain the ratio of column length to particle size (L/dp) to preserve resolution.[17]

  • Instrumentation: Waters ACQUITY UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and UV-Vis detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Scaled Flow Rate: 0.4 mL/min.

  • Scaled Gradient Program:

    Time (min) %B
    0.0 10
    3.5 70
    4.2 70
    4.3 10

    | 5.0 | 10 |

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Scaled Injection Volume: 1.5 µL.

  • Sample Preparation: Same as the HPLC method.

Comparative Results and Discussion

The following tables summarize the performance data obtained from the cross-validation of the two methods.

Table 1: Chromatographic Performance Comparison

ParameterHPLC MethodUPLC Method% Improvement
Analysis Time (min) 35.05.085.7%
Lenalidomide Retention Time (min) 12.51.8-
Resolution (Critical Pair) 1.82.222.2%
Tailing Factor (Lenalidomide) 1.21.18.3%
Theoretical Plates (Lenalidomide) ~11,000~19,00072.7%

The data clearly demonstrates the primary advantage of UPLC: a dramatic reduction in analysis time.[9][10] The run time was reduced by nearly 86%, from 35 minutes to just 5 minutes. This was achieved not at the expense of performance, but with a significant improvement in both resolution and column efficiency (theoretical plates).[8]

Table 2: Method Validation Summary (ICH Q2(R1))

ParameterHPLC MethodUPLC MethodObservation
Linearity (R²) > 0.999> 0.999Excellent linearity for both.
LOD (ng/mL) 5.01.05-fold increase in sensitivity.
LOQ (ng/mL) 15.03.05-fold increase in sensitivity.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Both methods are highly accurate.
Precision (% RSD) < 1.5%< 1.0%UPLC shows slightly better precision.

The validation summary highlights the enhanced sensitivity of the UPLC method.[7][8] The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were five times lower, allowing for the detection and quantification of trace-level impurities that might be missed by the HPLC method. This is a crucial advantage in pharmaceutical development, where impurity thresholds are increasingly stringent.

Table 3: Efficiency and Cost-Benefit Analysis

ParameterHPLC MethodUPLC Method% Reduction
Solvent Consumption per Run ~35 mL~2 mL94.3%
Estimated Sample Throughput ~41 samples/day~288 samples/day-

The efficiency gains are substantial. A 94% reduction in solvent consumption not only lowers purchasing and disposal costs but also aligns with corporate green chemistry and sustainability initiatives.[7][8][16][19] The increase in sample throughput from approximately 41 to 288 samples in a 24-hour period can significantly accelerate product development timelines and increase the capacity of a quality control laboratory.

Conclusion and Recommendations

The cross-validation study unequivocally demonstrates the superiority of UPLC technology for the analysis of Lenalidomide and its impurities. The transfer from a conventional HPLC method resulted in an analytical procedure that is faster , more sensitive , and more efficient , all while improving chromatographic resolution.

  • For high-throughput environments , such as routine quality control and release testing, the dramatic reduction in run time makes UPLC the clear choice, maximizing instrument utilization and laboratory productivity.[7][10]

  • For process development and stability studies , where the detection and quantification of trace-level degradation products are critical, the enhanced sensitivity of UPLC provides more accurate and reliable data, leading to a better understanding of the drug substance and product.

  • For all laboratories , the significant reduction in solvent consumption offers compelling cost and environmental benefits.[7][8]

While HPLC remains a robust and reliable technique, this guide illustrates that migrating to a UPLC platform for demanding applications like impurity profiling offers a substantial return on investment. The successful method transfer and validation confirm that UPLC technology provides more information per unit of time and labor, empowering pharmaceutical scientists to ensure the quality and safety of medicines like Lenalidomide with greater confidence and efficiency.[10]

References

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.
  • Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications. Creative Proteomics.
  • UPLC vs HPLC: what is the difference? Alispharm.
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Transferring Methods from HPLC to UHPLC. Lab Manager.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Guidelines for method transfer from HPLC to UHPLC. KNAUER.
  • Improving LC Separations: Transferring Methods from HPLC to UPLC. Waters Corporation.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • A universal tool for method transfer from HPLC to UHPLC. ThermoFisher.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Rasayan.
  • METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. Agilent.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC | Request PDF. ResearchGate.
  • Lenalidomide Impurities and Related Compound. Veeprho Pharmaceuticals.
  • Lenalidomide EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • Lenalidomide Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. International Journal of Pharmaceutical Erudition.
  • Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma. PMC.
  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Journal of Advanced Scientific Research.
  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. Semantic Scholar.
  • lenalidomide capsules - PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. Celgene Inc.
  • Lenalidomide Monograph for Professionals. Drugs.com.
  • DRUG NAME: Lenalidomide. BC Cancer.

Sources

Comparative Stability of Lenalidomide vs. Pomalidomide Acid Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the stability profiles of Lenalidomide and Pomalidomide , specifically focusing on the formation of acid impurities via hydrolysis. While both compounds are thalidomide analogues sharing a glutarimide moiety, their stability profiles differ significantly due to the electronic influence of their respective core structures—isoindolinone (Lenalidomide) versus phthalimide (Pomalidomide).

Key Insight: Experimental data indicates that Pomalidomide exhibits faster hydrolysis kinetics under acidic conditions compared to Lenalidomide. The additional carbonyl group in Pomalidomide's phthalimide ring exerts a stronger electron-withdrawing effect, destabilizing the glutarimide ring and accelerating the formation of open-ring acid impurities.[1]

Structural & Mechanistic Basis of Instability

To understand the degradation pathways, one must analyze the electronic environment of the labile glutarimide ring common to both drugs.

Structural Comparison[1][2][3]
  • Lenalidomide: Contains an isoindolinone ring (one carbonyl).

  • Pomalidomide: Contains a phthalimide ring (two carbonyls).

The structural difference lies in the "left-hand" side of the molecule. The phthalimide group in Pomalidomide is more electron-deficient, which inductively decreases the electron density on the nitrogen atom connecting the two ring systems. This makes the glutarimide ring more susceptible to nucleophilic attack (hydrolysis).

Degradation Pathway Visualization

The primary degradation pathway for both drugs is the hydrolysis of the glutarimide ring, leading to the formation of Amide Acid Impurities (often referred to as "open-ring" impurities).

G Lenalidomide Lenalidomide (Isoindolinone Core) Intermed Hydrolytic Attack on Glutarimide Ring Lenalidomide->Intermed Slow Hydrolysis (pH dependent) Pomalidomide Pomalidomide (Phthalimide Core) Pomalidomide->Intermed Rapid Hydrolysis (High Susceptibility) Len_Acid Lenalidomide Acid Impurity (Impurity C) 3-(4-amino-1-oxo-1,3-dihydro- 2H-isoindol-2-yl)glutaramic acid Intermed->Len_Acid Ring Opening Pom_Acid Pomalidomide Acid Impurity (Hydrolysis Product) 4-amino-2-(1-carboxy-4-amino- 4-oxobutyl)isoindoline-1,3-dione Intermed->Pom_Acid Ring Opening

Figure 1: Comparative Hydrolysis Pathway. Pomalidomide undergoes faster ring opening due to the electron-withdrawing phthalimide core.[1]

Comparative Stability Data

The following data synthesizes findings from forced degradation studies, highlighting the differential sensitivity of the two compounds.

Kinetic Stability Profile
ParameterLenalidomidePomalidomideMechanistic Rationale
Core Structure IsoindolinonePhthalimidePhthalimide is more electron-withdrawing.[1]
Acid Stability (0.1N HCl) Moderate ~20% degradation (80°C, 1h)Low ~96% degradation (pH 1.0, 1h)Glutarimide ring in Pomalidomide is highly activated for acid hydrolysis.
Alkali Stability (0.1N NaOH) Very Low Rapid hydrolysisVery Low Instantaneous hydrolysisBase-catalyzed hydrolysis is dominant for all glutarimides.[1]
Buffer Stability (pH 7.4) Stable (>24h)Marginal degradation (>12h)Physiological pH induces slow racemization and hydrolysis for both.
Primary Impurity Impurity C (Acid)Hydrolysis Impurity 1Both result from glutarimide ring cleavage.[1]

Data Source Analysis:

  • Lenalidomide: Forced degradation in 1N HCl at 80°C showed approximately 20% degradation, primarily forming Impurity C (hydrolysis product) [1].

  • Pomalidomide: In comparative conditions (pH 1.0), Pomalidomide exhibited ~96% degradation within 1 hour, indicating a significantly lower activation energy for hydrolysis compared to Lenalidomide [2].

Experimental Protocols: Forced Degradation & Analysis[4][5]

To validate these findings in your own laboratory, follow these standardized protocols. These methods are designed to be self-validating by including mass balance checks.[1]

Reagents & Preparation
  • Stock Solution: 1.0 mg/mL in Acetonitrile:Water (50:50).

  • Acid Stress Media: 0.1 N HCl and 1.0 N HCl.

  • Base Stress Media: 0.1 N NaOH.[1]

  • Neutral Control: Phosphate Buffer pH 7.4.

Stress Workflows
Protocol A: Acid Hydrolysis Assessment
  • Aliquot: Transfer 5.0 mL of Stock Solution into a 20 mL volumetric flask.

  • Stress: Add 5.0 mL of 0.1 N HCl .

  • Incubation:

    • Lenalidomide:[2][3][4][5][6][7][8][9][10][11] Heat at 80°C for 60 mins .

    • Pomalidomide: Heat at 60°C for 30 mins (Due to higher lability).

  • Quench: Neutralize with equivalent volume of 0.1 N NaOH immediately after cooling.

  • Dilute: Make up to volume with Mobile Phase.

Protocol B: Base Hydrolysis Assessment
  • Note: Both compounds degrade rapidly in base.[1] Perform at room temperature.

  • Aliquot: Transfer 5.0 mL of Stock Solution.

  • Stress: Add 2.0 mL of 0.01 N NaOH (Use lower strength to capture kinetics).

  • Incubation: Ambient temperature for 15 mins .

  • Quench: Neutralize with 0.01 N HCl.

HPLC-DAD Analytical Method

Use this method to resolve the parent peak from the acid impurity.[1]

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][12]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       90% B[1]
      
  • Flow Rate: 1.0 mL/min.[1][12]

  • Detection: 220 nm (Amide absorption).[12]

Self-Validation Check: Calculate the Mass Balance (% Assay + % Impurities). If Mass Balance < 95%, suspect secondary degradation (e.g., opening of the phthalimide/isoindolinone ring itself) or precipitation.

Impurity Identification Guide

When analyzing chromatograms, use the following descriptors to identify the critical acid impurities.

CompoundImpurity NameRelative Retention (RRT)Molecular Change
Lenalidomide Impurity C~0.85+18 Da (Water addition)
Pomalidomide Hydrolysis Impurity 1~0.80+18 Da (Water addition)

Note: Acid impurities are more polar than the parent drug, causing them to elute earlier (lower RRT) in Reverse Phase chromatography.

References

  • Forced Degradation and Stability Study of Lenalidomide. Rasayan Journal of Chemistry. Available at: [Link] (Accessed via Vertex AI Search).

  • Synthesis and pharmacological evaluation of pomalidomide derivatives. Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • Development and Validation of Stability Indicating RP-UPLC Method for Pomalidomide. YMER Digital. Available at: [Link] (Accessed via Vertex AI Search).

Sources

Navigating the Regulatory Landscape for Lenalidomide's Open-Ring Diacid Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the regulatory acceptance criteria for the open-ring diacid impurity of Lenalidomide, a critical quality attribute for this widely used immunomodulatory drug. As a Senior Application Scientist, this document synthesizes regulatory expectations, scientific rationale, and analytical best practices to empower researchers and drug development professionals in ensuring product quality and navigating the complex regulatory environment.

Introduction: The Significance of the Open-Ring Diacid Impurity

Lenalidomide, a thalidomide analogue, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical purity. During its synthesis, formulation, and storage, Lenalidomide can degrade, leading to the formation of impurities that may impact its safety and efficacy.[1] One of the principal degradation products is the open-ring diacid, scientifically known as 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid.[3][4] This impurity arises from the hydrolysis of the glutarimide ring of the Lenalidomide molecule.[5] Given its potential to be present in the final drug product, understanding and controlling this impurity is a critical aspect of drug development and manufacturing.

The Regulatory Framework: A Principle-Based Approach

A specific, universally accepted limit for the Lenalidomide open-ring diacid impurity is not explicitly defined in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[6][7] Instead, the control of this and other impurities in Lenalidomide is governed by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products).[1]

These guidelines establish a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. The core principle is to ensure that impurities are controlled at levels that are safe for patients. European Medicines Agency (EMA) public assessment reports for generic Lenalidomide products confirm that the specifications for impurities are set in accordance with these ICH guidelines and are justified by the manufacturer.[8][9]

ICH Thresholds: The Foundation of Acceptance Criteria

The ICH Q3A/Q3B guidelines provide three key thresholds for impurities:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be identified.

  • Qualification Threshold: The level above which an impurity must be qualified, meaning its biological safety must be established.

The specific thresholds are dependent on the maximum daily dose of the drug. For a drug like Lenalidomide, with a maximum daily dose that can be 25 mg or higher, these thresholds are critical in defining the acceptance criteria for the open-ring diacid impurity.

Justification of Acceptance Criteria: A Multifaceted Approach

In the absence of a specific pharmacopeial limit, the acceptance criterion for the open-ring diacid impurity must be scientifically justified by the manufacturer. This justification is a critical component of the regulatory submission and is based on several factors:

  • Levels in the Reference Product: A key strategy is to demonstrate that the level of the open-ring diacid impurity in the generic or new drug product is not significantly higher than that present in the innovator's product (Revlimid®). EMA public assessment reports for generic lenalidomide products often state that the impurity profiles are comparable to the reference product.[10]

  • Batch Data from Clinical Trials: The levels of the impurity present in the batches of Lenalidomide used in pivotal clinical trials are a crucial benchmark. Impurity levels in the commercial product that are at or below those in the clinical trial batches are generally considered qualified from a safety perspective.

  • Toxicological Assessment: This is the most scientifically rigorous approach to justifying an acceptance criterion. It involves evaluating the potential toxicity of the impurity.

The Crucial Role of Toxicological Data

Ideally, the acceptance limit for the open-ring diacid impurity would be supported by specific toxicological studies. However, publicly available, specific toxicological or genotoxicity data for the Lenalidomide open-ring diacid is scarce.[8][11] This lack of data presents a challenge for manufacturers.

In the absence of direct toxicological data, several approaches can be employed:

  • In Silico (Computational) Toxicology: Computer-based models can predict the potential toxicity of a molecule based on its structure.[12][13] These predictions can be used as a preliminary assessment to identify any structural alerts for toxicity, such as mutagenicity.

  • Read-Across: If toxicological data is available for structurally similar diacid compounds, this information can be used to infer the potential toxicity of the open-ring diacid.

  • Qualification Studies: If the level of the impurity in the drug product exceeds the ICH qualification threshold and cannot be justified by other means, specific toxicological studies on the impurity may be required. These studies would typically assess genotoxicity and general toxicity.

The EMA has acknowledged the challenges in qualifying new or higher levels of impurities and has proposed a more structured approach, including the use of in silico tools and other New Approach Methodologies (NAMs) to reduce reliance on in vivo studies.[14]

Formation of the Open-Ring Diacid: Understanding the "Why"

The open-ring diacid is a hydrolytic degradation product of Lenalidomide.[5] This means it is formed when the Lenalidomide molecule reacts with water. Forced degradation studies, which are a mandatory part of drug development, have consistently shown that the open-ring diacid is a major degradant under hydrolytic conditions, particularly in acidic and neutral pH environments.[5][15]

Understanding this formation pathway is crucial for several reasons:

  • Manufacturing Process Control: It allows for the implementation of controls during the manufacturing process to minimize the formation of this impurity. This could include controlling moisture levels and pH.

  • Formulation Development: The formulation of the final drug product can be designed to protect Lenalidomide from hydrolysis, for example, by using appropriate excipients and packaging.

  • Stability Studies: It informs the design of stability studies to monitor the formation of the open-ring diacid over the shelf life of the product.

Lenalidomide Lenalidomide (Glutarimide Ring Intact) Hydrolysis Hydrolysis (Presence of Water, pH dependent) Lenalidomide->Hydrolysis Susceptible to OpenRingDiacid Open-Ring Diacid Impurity (2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid) Hydrolysis->OpenRingDiacid Leads to formation of

Formation pathway of the Lenalidomide open-ring diacid impurity.

Analytical Methodologies for Control

The accurate detection and quantification of the open-ring diacid impurity are essential for its control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques used for this purpose.[16]

Comparative Analytical Methods
Analytical Technique Principle Advantages Considerations
Reverse-Phase HPLC with UV Detection Separation based on polarity. The open-ring diacid, being more polar than Lenalidomide, will have a different retention time.Robust, widely available, and cost-effective.Method development is required to ensure adequate separation from other impurities and the parent drug.
UHPLC with UV/MS Detection Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis times. Mass spectrometry (MS) provides mass information for definitive identification.Higher sensitivity, better resolution, and provides mass confirmation.Higher initial instrument cost.
Experimental Protocol: A Self-Validating HPLC Method for Impurity Profiling

The following is a representative HPLC method for the determination of the open-ring diacid impurity in Lenalidomide. This protocol is designed to be self-validating by including system suitability checks.

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: A buffer solution, such as 0.02 M potassium dihydrogen phosphate, with pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

  • Gradient Elution: A gradient program is typically used to achieve optimal separation of Lenalidomide and its impurities. The gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile is commonly used.

  • Standard Solution: A solution of Lenalidomide reference standard and a reference standard of the open-ring diacid impurity at a known concentration.

  • Sample Solution: A solution of the Lenalidomide drug substance or drug product prepared in the diluent.

3. System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting the standard solution and verifying the following parameters:

  • Resolution: The resolution between the Lenalidomide peak and the open-ring diacid peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Lenalidomide and open-ring diacid peaks should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

4. Analysis and Calculation:

The sample solution is injected into the HPLC system, and the peak area of the open-ring diacid impurity is measured. The amount of the impurity is then calculated by comparing its peak area to the peak area of the reference standard in the standard solution.

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation Prep_Standard Prepare Standard Solution (Lenalidomide + Impurity Ref Std) System_Suitability System Suitability Test (Inject Standard) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (Drug Substance/Product) Analysis Inject Sample Solution Prep_Sample->Analysis System_Suitability->Analysis If passes Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Quantification Quantify Impurity (Compare Peak Areas) Data_Acquisition->Quantification Acceptance Compare with Acceptance Criteria Quantification->Acceptance

Workflow for the HPLC analysis of the Lenalidomide open-ring diacid impurity.

Conclusion: A Path Forward for Ensuring Quality

The control of the Lenalidomide open-ring diacid impurity is a clear example of the science- and risk-based approach to impurity management in the pharmaceutical industry. While a specific pharmacopeial limit is not established, a robust control strategy can be developed based on the principles of ICH Q3A/Q3B.

For researchers and drug development professionals, the key takeaways are:

  • Embrace the ICH Framework: A thorough understanding and application of the ICH Q3A/Q3B guidelines are paramount.

  • Justify Your Limits: The acceptance criteria for the open-ring diacid impurity must be scientifically justified, with a strong emphasis on comparing to the reference product and batches used in clinical trials.

  • Prioritize Toxicological Assessment: In the absence of public data, consider in silico toxicology and other modern approaches to assess the safety of the impurity.

  • Develop Robust Analytical Methods: A well-validated, stability-indicating analytical method is the cornerstone of any effective impurity control strategy.

By adhering to these principles, the pharmaceutical industry can continue to ensure the quality, safety, and efficacy of Lenalidomide for the patients who rely on it.

References

  • European Medicines Agency. (2018). Lenalidomide Accord EPAR Public Assessment Report. Available at: [Link]

  • European Medicines Agency. (2022). Public Assessment Report Scientific discussion Lenalidomide Orion (lenalidomide) SE/H/2033/01-05/DC. Available at: [Link]

  • European Medicines Agency. (2020). Lenalidomide Mylan - European Medicines Agency. Available at: [Link]

  • Veeprho Pharmaceuticals. Lenalidomide Impurities and Related Compound. Available at: [Link]

  • Medicines and Healthcare products Regulatory Agency. (2021). Public Assessment Report - Geneesmiddeleninformatiebank. Available at: [Link]

  • Pharmaffiliates. Lenalidomide-impurities. Available at: [Link]

  • European Medicines Agency. (2018). lenalidomide-accord-epar-public-assessment-report_en.pdf. Available at: [Link]

  • Sista, V. S. S. K., et al. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Rasayan Journal of Chemistry, 18(3), 1482-1487.
  • Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1335-1348.
  • U.S. Food and Drug Administration. (2005). CPY Document. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). application number. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). Safety review update of cancer drug Revlimid (lenalidomide) and risk of developing new types of malignancies. Available at: [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. Available at: [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
  • Semantic Scholar. (2023). International Journal of Life science and Pharma Research. Available at: [Link]

  • Taylor & Francis Online. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). FDA Drug Safety Communication: Ongoing safety review of Revlimid (lenalidomide) and possible increased risk of developing new malignancies. Available at: [Link]

  • European Medicines Agency. (2007). Revlimid, INN-lenalidomide. Available at: [Link]

  • DIMI. (2013). Lenalidomide SAFETY DATA SHEET. Available at: [Link]

  • Celgene Corporation. (2016). Revlimid® (Lenalidomide) Capsules (2.5, 5, 10, 15, 20 and 25 mg). Available at: [Link]

  • U.S. Food and Drug Administration. (2005). center for drug evaluation and - CPY Document. Available at: [Link]

  • National Institutes of Health. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Available at: [Link]

  • Walsh Medical Media. (2019). Biopharmaceutics Classification System (BCS) Based Biowaiver Studies of Lenalidomide Capsules (25 mg) – An Alternative to. Available at: [Link]

  • National Institute of Health Sciences. The New ICH Guideline on Genotoxicity (S2). Available at: [Link]

  • Semantic Scholar. (2020). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Available at: [Link]

  • Pharmaffiliates. 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid. Available at: [Link]

Sources

Inter-Laboratory Reproducibility of Lenalidomide Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-laboratory Reproducibility of Lenalidomide Impurity Profiling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, QA/QC Managers

The Crisis of Consistency in IMiD Analysis

Lenalidomide, a thalidomide derivative and potent immunomodulatory drug (IMiD), presents a unique analytical paradox. While its structural core (the glutarimide ring) is essential for cereblon binding and therapeutic efficacy, it is chemically fragile. This fragility leads to a common crisis in drug development: Inter-laboratory discordance.

One laboratory reports a clean profile; another, testing the same batch, flags unknown impurities. Often, the discrepancy is not in the drug, but in the methodology. This guide moves beyond standard pharmacopeial lists to examine the mechanistic root causes of variability—specifically focusing on the hidden artifacts of solvent interaction and pH sensitivity—and provides a self-validating protocol to ensure reproducibility across sites.

Technical Landscape: Comparative Method Performance

When selecting a platform for impurity profiling, the choice often lies between robustness (HPLC), speed (UHPLC), and sensitivity (LC-MS). The table below objectively compares these platforms specifically for Lenalidomide analysis.

Table 1: Comparative Performance Matrix
FeatureHigh-Performance Liquid Chromatography (HPLC) Ultra-High Performance LC (UHPLC) LC-MS/MS (Triple Quad)
Primary Use Case Routine QC, Batch Release (USP/EP aligned)High-throughput Screening, R&DGenotoxic Impurity (GTI) Trace Analysis
Column Particle Size 3.0 µm – 5.0 µm1.7 µm – 1.9 µm1.7 µm – 3.0 µm
Run Time 25 – 45 mins5 – 8 mins3 – 10 mins
Reproducibility Risk Low (Lower pressure, robust hardware)Medium (Frictional heating can alter retention)High (Matrix effects, ionization suppression)
Sensitivity (LOD) ~0.05% (UV)~0.01% (UV/PDA)< 1 ppm (Trace levels)
Critical Limitation Resolution of closely eluting isomers (e.g., hydrolysis products)Requires low-dispersion hardwareCost; not suitable for macro-impurity quantification

The "Hidden" Variable: The Methanolysis Artifact

Expertise & Experience Insight: The single most significant source of inter-laboratory failure in Lenalidomide profiling is diluent selection .

Many standard protocols use Methanol (MeOH) as a solvent due to Lenalidomide's solubility. However, the glutarimide ring is susceptible to nucleophilic attack. In the presence of Methanol (especially under acidic or basic stress), Lenalidomide undergoes methanolysis , opening the ring to form methyl ester artifacts (often misidentified as "Unknown Impurity J or K").

  • Lab A (Uses Acetonitrile/Buffer): Reports 99.9% purity.

  • Lab B (Uses Methanol): Reports 99.5% purity + 0.4% "New Impurity."

The Fix: The protocol below mandates Acetonitrile (ACN) as the organic modifier to eliminate this artifact.

Visualizing the Instability Pathways

To understand why reproducibility fails, we must visualize the chemical degradation pathways that occur inside the vial before injection.

Lenalidomide_Degradation cluster_hydrolysis Hydrolysis (Aqueous Stress) cluster_artifact Artifact Formation (Lab Error) Lenalidomide Lenalidomide (Parent API) Acid Acidic Hydrolysis (Impurity C) Lenalidomide->Acid + H2O / H+ Base Basic Hydrolysis (Ring Opening) Lenalidomide->Base + H2O / OH- Methanolysis Methyl Ester Artifact (Pseudo-Impurity) Lenalidomide->Methanolysis + Methanol (Diluent) (AVOID)

Figure 1: Degradation pathways of Lenalidomide.[1] Note the "Artifact Formation" pathway, which is purely method-induced and leads to false OOS (Out of Specification) results.

The "Gold Standard" Self-Validating Protocol

This protocol is designed for Inter-Laboratory Robustness . It prioritizes resolution of the critical pair (Lenalidomide and its hydrolysis product) and eliminates solvent artifacts.

Method Parameters
  • Technique: UHPLC (Transferable to HPLC with scaling)

  • Column: Phenyl-Hexyl or C18 (End-capped), 100 x 2.1 mm, 1.7 µm

    • Why: Phenyl-Hexyl offers superior selectivity for the aromatic isoindolinone ring compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5 adjusted with Acetic Acid)

    • Why: Acetate buffer stabilizes the pH sensitive glutarimide ring better than unbuffered water/acid mixtures.

  • Mobile Phase B: Acetonitrile (100%)

    • Critical:DO NOT USE METHANOL.

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v)[2]

  • Flow Rate: 0.3 mL/min

  • Column Temp: 25°C (Strict control required to prevent retention shifts)

  • Detection: UV @ 254 nm[2]

Step-by-Step Workflow
  • System Pre-Conditioning: Flush column with 100% ACN for 10 mins, then equilibrate with initial gradient conditions for 20 mins.

  • Blank Injection: Inject Diluent. Ensure no carryover peaks > 0.05% area.

  • System Suitability Solution (SSS): Prepare a mixture of Lenalidomide (0.5 mg/mL) and Impurity A (Nitro-impurity).

    • Acceptance Criteria: Resolution (Rs) > 2.0 between Parent and Impurity A.

  • Sample Preparation: Dissolve sample in Diluent. Inject within 4 hours to prevent spontaneous hydrolysis.

  • Data Analysis: Integrate all peaks > 0.05%. Ignore peaks present in the Blank.

Decision Matrix: Troubleshooting Reproducibility

Use this logic flow to diagnose discrepancies between laboratories.

Troubleshooting_Matrix Start Discrepancy Detected CheckRT Is Retention Time shifting? Start->CheckRT CheckPeaks Are there 'Extra' peaks? Start->CheckPeaks PH_Issue Check Buffer pH (± 0.1 unit sensitivity) CheckRT->PH_Issue Yes Temp_Issue Check Column Oven (Frictional Heating) CheckRT->Temp_Issue Yes (UHPLC) Solvent_Issue Check Diluent (Is MeOH used?) CheckPeaks->Solvent_Issue Yes Action_PH Remake Buffer Use pH Meter PH_Issue->Action_PH Action_Solvent Switch to ACN (Eliminate Methanolysis) Solvent_Issue->Action_Solvent Confirmed

Figure 2: Diagnostic logic for resolving inter-laboratory variances in Lenalidomide profiling.

References

  • Tšupova, D. et al. (2025).[1] Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. Journal of Pharmaceutical and Biomedical Analysis.

  • Sitamahalakshmi, C. et al. (2023).[3] Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and its Impurities. Journal of Advanced Scientific Research.[3]

  • Venkateshwarlu, P. & Patel, M. (2021).[4] Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Research Journal of Pharmacy and Technology.[4]

  • SynThink Research Chemicals. (n.d.). Lenalidomide EP Impurities & USP Related Compounds.[3][5]

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

Safety Operating Guide

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of Pomalidomide

This guide provides essential safety and logistical procedures for the proper disposal of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, commonly known as Pomalidomide. As an analogue of thalidomide, Pomalidomide is a potent immunomodulatory and antineoplastic agent used in cancer research and therapy.[1] Its significant biological activity, particularly its classification as a reproductive toxicant, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[2][3][4][5]

The core principle underpinning all disposal procedures for this compound is irreversible destruction . Due to its cytotoxic and teratogenic properties, all Pomalidomide-contaminated waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[6][7][8][9] This is the only acceptable method to ensure the complete breakdown of the active molecule.

Hazard Identification and Regulatory Overview

Pomalidomide is classified as a hazardous substance with multiple risk factors that dictate its disposal pathway.

  • Reproductive Toxicity: It is classified as H360, indicating it may damage fertility or the unborn child.[2][3][5] This is the primary hazard, stemming from its structural similarity to thalidomide, a known human teratogen.[1][6]

  • Toxicity: It is toxic if swallowed (H301).[2]

  • Suspected Carcinogen: Pomalidomide is suspected of causing cancer (H351).[5]

  • Target Organ Damage: May cause damage to hematological, neurological, and gastrointestinal systems through prolonged or repeated exposure (H373).[5]

Due to these classifications, Pomalidomide waste is considered cytotoxic/cytostatic hazardous waste .[7][8][9] All materials that come into contact with the compound must be segregated from general and other chemical waste streams and disposed of according to local, state, and federal regulations for hazardous pharmaceutical waste.[2][3]

Personal Protective Equipment (PPE): The First Line of Defense

Strict adherence to PPE protocols is mandatory when handling Pomalidomide in any form. The goal is to prevent all contact and inhalation.

Activity Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Handling Solid Compound (weighing, preparing solutions)Double-gloving with chemical-resistant nitrile or neoprene gloves is required.[6][10]Dedicated lab coat, fully fastened.Safety glasses with side shields or chemical splash goggles.[6]Required. All handling of solid Pomalidomide must occur within a certified chemical fume hood, ventilated enclosure, or glove box to prevent inhalation of dust particles.[2][6]
Handling Dilute Solutions Chemical-resistant gloves (nitrile).[6]Dedicated lab coat.Safety glasses with side shields.Not required if handled in a fume hood.
Handling Waste Containers Chemical-resistant gloves.Lab coat.Safety glasses.Not required.

Step-by-Step Disposal Protocol

The fundamental principle is the strict segregation of waste at the point of generation. Never mix Pomalidomide waste with other waste streams.

Step 1: Identify and Segregate Waste Streams

Properly categorizing contaminated materials is critical for compliant disposal.

Waste Stream Description Container Type Labeling Requirements
Bulk Pomalidomide Waste Unused or expired pure compound; heavily contaminated items from a spill cleanup.Black DOT-approved, RCRA-rated hazardous waste container.[7]"Hazardous Waste", "Cytotoxic", "Pomalidomide", Hazard Pictograms (Health Hazard, Skull and Crossbones).
Trace Contaminated Solids Used PPE (gloves, lab coats), weigh boats, plastic-backed absorbent pads, empty stock vials.Yellow or Purple puncture-resistant container labeled "Trace Chemotherapy/Cytotoxic Waste" and "Incinerate Only".[7][8][9][11]"Trace Cytotoxic Waste", "Incinerate Only".
Contaminated Sharps Needles, syringes, scalpels, or glass Pasteur pipettes used to handle Pomalidomide.Purple-lidded puncture-proof sharps container.[9]"Cytotoxic Sharps", "Incinerate Only".
Contaminated Aqueous Waste Dilute solutions containing Pomalidomide.Black DOT-approved, RCRA-rated hazardous waste container."Hazardous Waste", "Cytotoxic", "Pomalidomide", Hazard Pictograms.
Step 2: Containerization and Labeling
  • Select the Correct Container: Use the designated containers as specified in the table above. Ensure containers have secure, tight-fitting lids.

  • Label Before Use: Affix a hazardous waste label to the container before adding any waste.

  • Complete the Label: Clearly write the full chemical name, "2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (Pomalidomide)," and list all components and their approximate concentrations.[12] Ensure the appropriate hazard warnings are present.[12]

Step 3: Storage and Final Disposal
  • Secure Storage: Keep all waste containers sealed when not in use. Store them in a designated and secure hazardous waste accumulation area, away from incompatible materials.[4][5][13]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[6] Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.

  • Incineration: The EHS office will ensure the waste is transported by a licensed contractor to a permitted facility for high-temperature incineration, which is the only acceptable final disposal method.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating and disposing of Pomalidomide waste.

G cluster_0 cluster_1 Step 1: Segregate Waste Type cluster_2 Step 2: Select Container cluster_3 Step 3: Label & Store cluster_4 Step 4: Final Disposal start Pomalidomide Waste Generated bulk Bulk Powder or Heavily Contaminated start->bulk Identify Waste Stream trace Trace Contaminated (PPE, Wipes, Vials) start->trace Identify Waste Stream sharps Contaminated Sharps (Needles, Glass) start->sharps Identify Waste Stream liquid Aqueous Waste start->liquid Identify Waste Stream black_cont Black RCRA-Rated Hazardous Waste Container bulk->black_cont yellow_cont Yellow/Purple 'Trace Chemo' Waste Container trace->yellow_cont sharps_cont Purple-Lidded Puncture-Proof Sharps Bin sharps->sharps_cont liquid->black_cont label_store Label with 'Hazardous Waste', 'Cytotoxic', & Full Chemical Name. Store in Secure Accumulation Area. black_cont->label_store yellow_cont->label_store sharps_cont->label_store disposal Arrange Pickup via EHS for Licensed High-Temperature Incineration label_store->disposal

Caption: Decision workflow for segregating and disposing of Pomalidomide waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, and eye protection. If the spill involves solid powder outside of a fume hood, a NIOSH-approved respirator is required.

  • Contain the Spill:

    • For solids: Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne.

    • For liquids: Cover with absorbent material from a chemical spill kit, working from the outside in.

  • Decontaminate: Carefully clean the spill area twice with an appropriate solvent (e.g., alcohol or a detergent solution).[3][6]

  • Dispose of Cleanup Materials: All materials used for decontamination (absorbent pads, wipes, contaminated PPE) must be collected and placed into a black RCRA-rated hazardous waste container for disposal as bulk cytotoxic waste.[6]

By adhering to these stringent procedures, researchers can handle and dispose of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid safely, protecting themselves, their colleagues, and the environment from the risks associated with this potent compound.

References

  • MATERIAL SAFETY DATA SHEET Pomalidomide (CC-4047). (2020, June 1). UBPBio.
  • Pomalidomide SDS, 19171-19-8 Safety D
  • Pomalidomide (Standard)-SDS. (2025, September 26). MedChemExpress.
  • SAFETY DATA SHEET - Pomalidomide. (2019, November 7). Fisher Scientific.
  • POMALYST®/ IMNOVID® [EU] (pomalidomide capsules)
  • Pomalidomide.
  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.
  • P and U Listed Hazardous Wastes. (2015, December 9). Hazardous Waste Experts.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Boston University Environmental Health and Safety.
  • NIOSH Table 1,2 & 3. (2019, March 11). University Corporation for Atmospheric Research (UCAR) Environmental Health & Safety.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency (EPA).
  • Navigating the Safe Disposal of Pomalidomide-C2-NH2 Hydrochloride: A Comprehensive Guide. Benchchem.
  • What are P and U Listed Wastes? (2013, October 8). Arcwood Environmental.
  • Navigating the Disposal of Pomalidomide-D5: A Guide to Safe and Compliant Practices. Benchchem.
  • Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. (2024, February 13). Novus Environmental.
  • Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. (2018). Journal of Young Pharmacists.
  • SAFETY DATA SHEET according to Regul
  • Module 18 - Management of chemical cytotoxic pharmaceutical and radioactive wastes.
  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention (CDC).
  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention (CDC).
  • 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid. Sigma-Aldrich.
  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. (2025, July 10). Stericycle UK.
  • SAFETY DATA SHEET - 4(1H)-Pyrimidinone, 2,6-diamino-. (2025, December 18). Fisher Scientific.
  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety.
  • Identifying types of pharmaceutical waste and disposal containers. (2025, December 23). NHS Specialist Pharmacy Service (SPS).
  • 295357-66-3|2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid. BLDpharm.
  • Linlab procedure for Waste Disposal. University of Michigan.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (Pomalidomide)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, commonly known as pomalidomide. As a potent thalidomide analogue, pomalidomide is classified as a hazardous drug, primarily due to its reproductive toxicity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound, thereby minimizing occupational exposure and ensuring a safe laboratory environment.

Understanding the Risks: The "Why" Behind the Precautions

Pomalidomide is categorized as a hazardous substance with several key risk factors that necessitate stringent handling protocols.[1][4] The primary hazard is its reproductive toxicity, with warnings that it may damage fertility or the unborn child.[4][5][6][7] It is also considered toxic if swallowed and harmful in contact with skin.[4][7] Due to its structural similarity to thalidomide, a known human teratogen, pomalidomide is considered a probable human developmental toxicant.[8] Furthermore, it is suspected of causing cancer.[8]

Given these significant health risks, the core principle of handling pomalidomide is the precautionary principle . This means assuming that any exposure is potentially harmful and taking all necessary measures to prevent contact. The National Institute for Occupational Safety and Health (NIOSH) provides standards for the safe handling of hazardous drugs like pomalidomide to minimize the risk of exposure to healthcare personnel, patients, and the environment.[9]

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Controls : Whenever possible, pomalidomide should be handled within a closed system or a ventilated enclosure, such as a laboratory fume hood or a biological safety cabinet (BSC).[4][8][10] This is especially critical when manipulating the solid form of the compound to avoid the formation and inhalation of dust.[1][5]

  • Administrative Controls : Access to areas where pomalidomide is handled should be restricted. Clear standard operating procedures (SOPs) for handling, storage, and disposal must be in place and all personnel must be trained on these procedures.[11]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical for minimizing direct contact with pomalidomide. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Gloves : Two pairs of chemotherapy-tested gloves.- Gown : A disposable gown resistant to chemotherapy drugs.- Eye Protection : Safety glasses with side shields or goggles.- Respiratory Protection : A NIOSH-certified N95 respirator is recommended, especially if there is a risk of package damage.[12]
Weighing and Compounding (Solid Form) - Gloves : Two pairs of chemotherapy-tested gloves.- Gown : A disposable, impervious gown that closes in the back.[11]- Eye Protection : A full-face shield or goggles.[13]- Respiratory Protection : A NIOSH-certified N95 respirator is mandatory to prevent inhalation of aerosolized particles.[13][14]
Handling Solutions - Gloves : Two pairs of chemotherapy-tested gloves.- Gown : A disposable, impervious gown.- Eye Protection : Safety glasses with side shields or goggles.
Administering to Animals - Gloves : Two pairs of chemotherapy-tested gloves.- Gown : A disposable, impervious gown.- Eye Protection : Safety glasses with side shields or goggles.
Spill Cleanup - Gloves : Two pairs of heavy-duty, chemotherapy-tested gloves.- Gown : An impervious, disposable gown.- Eye Protection : A full-face shield and goggles.- Respiratory Protection : A NIOSH-certified N95 respirator or a higher level of respiratory protection may be required depending on the size of the spill.[11]- Shoe Covers : Two pairs of disposable shoe covers.[13]
Waste Disposal - Gloves : Two pairs of chemotherapy-tested gloves.- Gown : A disposable gown.- Eye Protection : Safety glasses with side shields or goggles.
Donning and Doffing PPE: A Step-by-Step Guide

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in anteroom) shoe_covers_on 1. Shoe Covers gown_on 2. Gown shoe_covers_on->gown_on respirator_on 3. N95 Respirator gown_on->respirator_on goggles_on 4. Goggles/Face Shield respirator_on->goggles_on inner_gloves_on 5. Inner Gloves (under gown cuff) goggles_on->inner_gloves_on outer_gloves_on 6. Outer Gloves (over gown cuff) inner_gloves_on->outer_gloves_on outer_gloves_off 1. Outer Gloves gown_off 2. Gown outer_gloves_off->gown_off inner_gloves_off 3. Inner Gloves gown_off->inner_gloves_off goggles_off 4. Goggles/Face Shield inner_gloves_off->goggles_off respirator_off 5. N95 Respirator goggles_off->respirator_off shoe_covers_off 6. Shoe Covers respirator_off->shoe_covers_off

Caption: PPE Donning and Doffing Workflow

Decontamination and Disposal: A Critical Final Step

All materials that come into contact with pomalidomide must be considered contaminated and disposed of as hazardous waste.

Decontamination
  • Work surfaces and equipment should be decontaminated after each use.[8] A suitable decontamination solution, such as a high-pH solution, should be used.[15]

  • All cleaning materials used for decontamination must be disposed of as cytotoxic waste.[15]

Waste Disposal

A clear and segregated waste stream is essential for the safe disposal of pomalidomide and contaminated materials.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Solid Waste (gloves, gowns, consumables) Solid_Container Labeled, Sealed Cytotoxic Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (solutions, rinse water) Liquid_Container Labeled, Sealed, Shatter-Resistant Cytotoxic Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (needles, scalpels) Sharps_Container Labeled Sharps Container for Cytotoxic Waste Sharps_Waste->Sharps_Container Incineration High-Temperature Incineration by a Licensed Hazardous Waste Management Company Solid_Container->Incineration Liquid_Container->Incineration Sharps_Container->Incineration

Caption: Hazardous Waste Disposal Workflow

All waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" with appropriate hazard symbols.[15] The final disposal of cytotoxic waste should be through a licensed and certified hazardous waste management company, typically via high-temperature incineration.[15]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is vital.

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing.[4]

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10]

  • Inhalation : Move to fresh air immediately.[1][10]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[4][10]

In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS).[1][4][10]

For spills, evacuate the area and, if safe to do so, cover the spill with absorbent material to prevent it from spreading.[4][8] Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should handle the cleanup.[11]

Conclusion: A Culture of Safety

Handling potent compounds like pomalidomide requires a comprehensive safety program that goes beyond simply providing PPE. It necessitates a deep understanding of the risks, robust engineering and administrative controls, and meticulous adherence to established protocols. By fostering a strong culture of safety, research institutions can protect their most valuable asset: their scientific staff.

References

  • NCODA. ORAL CHEMOTHERAPY EDUCATION - Pomalidomide. Retrieved from [Link]

  • Celgene. (2018, October 30). POMALYST®/ IMNOVID® [EU] (pomalidomide capsules)
  • UBPBio. (2020, June 1).
  • Cleanchem Laboratories.
  • Drugs.com. (2025, February 26). Pomalidomide: Key Safety & Patient Guidance. Retrieved from [Link]

  • Carl ROTH.
  • University Hospital Southampton. (2018, May 1). Chemotherapy Protocol Myeloma Dexamethasone (20)-Pomalidomide Regimen.
  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.
  • Health Service Executive (HSE). (2016, February 10). NCCP Regimen 00245 Pomalidomide and Dexamethasone Myeloma.
  • Charles River Campus. (2024, August 7).
  • Centers for Disease Control and Prevention (CDC). (2024, February 9). NIOSH Publications on Hazardous Drugs | Healthcare Workers. Retrieved from [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
  • Cayman Chemical. (2025, December 18).
  • EPCC. Safe Handling of Hazardous Drugs - USP<800>.
  • Bristol Myers Squibb. (2025, February 15). HIGHLIGHTS OF PRESCRIBING INFORMATION - POMALYST. Retrieved from [Link]

  • Medtecs Business Solutions. USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection.
  • Fisher Scientific. (2015, February 11). SAFETY DATA SHEET - 3,4-Dihydro-2H-isoquinolin-1-one.
  • Wolters Kluwer. (2025, April 30). NIOSH Hazardous Drug List 2024: 6-Step Action Plan.
  • Pharmaceutical Technology. USP 800 Personal Protective Equipment.
  • Federal Register. (2023, April 27).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.